molecular formula C7H8O4S B1361177 4-Methoxybenzenesulfonic acid CAS No. 5857-42-1

4-Methoxybenzenesulfonic acid

Cat. No.: B1361177
CAS No.: 5857-42-1
M. Wt: 188.2 g/mol
InChI Key: IWYVYUZADLIDEY-UHFFFAOYSA-N
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Description

4-Methoxybenzenesulfonic acid is an organic sulfonic acid with the CAS Registry Number 5857-42-1 . It has a molecular formula of C7H8O4S and a molecular weight of 188.20 g/mol . This compound is characterized by its sulfonic acid functional group attached to a methoxy-substituted benzene ring, as represented by the SMILES notation COC1=CC=C(S(=O)(=O)O)C=C1 . Researchers are advised to handle this material with care. It requires storage under an inert atmosphere at room temperature . According to safety information, it may pose hazards such as causing skin and serious eye irritation, and respiratory irritation . Appropriate personal protective equipment, including protective gloves and eye protection, should always be worn . The product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses . Please consult the specific Safety Data Sheet (SDS) for comprehensive handling and safety protocols before use . The search results did not provide specific details on the main research applications or the mechanism of action for this compound. Scientists are encouraged to review the scientific literature for potential applications in organic synthesis, catalysis, or materials science, where sulfonic acids are commonly employed.

Properties

IUPAC Name

4-methoxybenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4S/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYVYUZADLIDEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345471
Record name 4-Methoxybenzenesulfonic acid
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Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5857-42-1
Record name 4-Methoxybenzenesulfonic acid
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Record name 5857-42-1
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Methoxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-methoxybenzenesulfonic acid. The information is curated for professionals in research and development, with a focus on presenting clear, quantitative data and detailing relevant experimental methodologies.

Core Physical Properties

This compound, with the CAS number 5857-42-1, is an organic compound that serves as a key intermediate in various chemical syntheses.[1][2] Its fundamental physical characteristics are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₈O₄S[1]
Molecular Weight 188.2 g/mol [1]
Melting Point 86-88 °C[2]
Boiling Point 193-194 °C at 1 Torr[2]
Density 1.381 g/cm³[2]
pKa (Predicted) -0.33 ± 0.50[2]
Solubility Slightly soluble in DMSO and Methanol[1]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While a complete set of spectra for the acid itself is not consistently available across public databases, mass spectrometry data has been reported.

Mass Spectrometry (GC-MS): A mass spectrum for this compound is available in the NIST database.[3]

  • NIST Number: 40887[3]

  • Major Peaks (m/z): 188, 123[3]

Experimental Protocols

The following sections detail the general methodologies for determining the key physical properties of sulfonic acids like this compound.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts are recorded. This range is reported as the melting point.

Solubility Determination

Understanding the solubility of a compound is essential for its purification, formulation, and use in chemical reactions.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a sealed vial.

  • Equilibration: The vial is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Separation: The saturated solution is carefully filtered to remove the undissolved solid.

  • Quantification: The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC. The solubility is then expressed in units such as g/100 mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Methodology: Potentiometric Titration

  • Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent, typically water or a water-cosolvent mixture.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • pH Monitoring: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is constructed by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

Synthesis Pathway

This compound is typically synthesized via the sulfonation of anisole. This reaction is a classic example of an electrophilic aromatic substitution.

Synthesis_Pathway Anisole Anisole Product 4-Methoxybenzenesulfonic acid Anisole->Product Sulfonation SulfuricAcid Sulfuric Acid (H₂SO₄)

Caption: Synthesis of this compound from anisole.

References

An In-depth Technical Guide to 4-Methoxybenzenesulfonic Acid (CAS: 5857-42-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxybenzenesulfonic acid (CAS: 5857-42-1), a versatile reagent in organic synthesis with applications in the pharmaceutical industry. This document details its chemical and physical properties, safety information, synthesis protocols, and its role in the preparation of bioactive compounds.

Chemical and Physical Properties

This compound, also known as p-anisolesulfonic acid, is an aromatic sulfonic acid. Its properties are summarized in the table below.

PropertyValueSource
CAS Number 5857-42-1[1]
Molecular Formula C₇H₈O₄S[2]
Molecular Weight 188.2 g/mol [2]
Appearance White to pink crystalline powder or solid[3]
Melting Point 86-88 °C[3]
Boiling Point 193-194 °C at 1 Torr[3]
Solubility Slightly soluble in DMSO and Methanol[2]
pKa (Predicted) -0.33 ± 0.50[3]
InChI Key IWYVYUZADLIDEY-UHFFFAOYSA-N[1]

Safety and Hazard Information

This compound is classified as an irritant. Appropriate safety precautions should be taken when handling this compound.

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Pictogram:

alt text

Source:[1]

Applications in Synthesis

This compound is a valuable reagent in organic synthesis, primarily used as a catalyst and an intermediate. Its most notable application is in the synthesis of acyl/sulfonyl hydrazine (B178648) derivatives, which are precursors to various pharmaceutically active molecules.[2][3] These derivatives have been investigated for their anti-inflammatory, antibacterial, and other biological activities.

Experimental Protocols

Synthesis of this compound

This protocol describes the sulfonation of anisole (B1667542) to produce this compound.[4]

Materials:

  • Anisole (Methoxybenzene)

  • 98% Sulfuric acid

  • Distilled water

  • Seed crystals of this compound

Procedure:

  • Carefully add 560 g of 98% sulfuric acid to 600 g of methoxybenzene with stirring.

  • Heat the mixture to 80-85 °C and maintain this temperature for 3 hours with continuous stirring.

  • After the reaction is complete, cool the mixture and add distilled water to adjust the concentration to 55%.

  • Gradually cool the solution to 40 °C.

  • Upon reaching 20 °C, add a small amount of crystalline p-methoxybenzenesulfonic acid (seed crystal) to induce crystallization.

  • Collect the resulting crystals by filtration.

  • Redissolve the crystals in water at 40 °C to a concentration of 55%.

  • Repeat the cooling and seeding process (steps 4 and 5) to obtain a higher purity product.

  • Collect the final crystalline product by filtration. The resulting methoxybenzenesulfonic acid will have a high concentration of the para isomer (98 mole %).

Synthesis_of_4_Methoxybenzenesulfonic_acid reagents Anisole + 98% Sulfuric Acid reaction Reaction (80-85°C, 3h) reagents->reaction workup Workup (Add H₂O to 55%) reaction->workup crystallization1 Crystallization 1 (Cool to 20°C, Seed) workup->crystallization1 filtration1 Filtration crystallization1->filtration1 recrystallization Recrystallization (Dissolve in H₂O, 55%) filtration1->recrystallization crystallization2 Crystallization 2 (Cool to 20°C, Seed) recrystallization->crystallization2 product 4-Methoxybenzenesulfonic acid (Product) crystallization2->product

Caption: Synthesis workflow for this compound.

General Synthesis of N-Acyl-N'-Sulfonyl Hydrazides

This protocol provides a general method for the synthesis of N-acyl-N'-sulfonyl hydrazides using an activated amide and an arylsulfonyl hydrazide, such as a derivative of 4-methoxybenzenesulfonyl hydrazide. This method is adapted from a procedure for similar compounds.

Materials:

  • An activated N-acyl-succinimide (or other activated amide)

  • An arylsulfonyl hydrazide (e.g., 4-methoxybenzenesulfonyl hydrazide)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (solvent)

Procedure:

  • To a solution of the arylsulfonyl hydrazide in 1,4-dioxane, add the activated N-acyl-succinimide.

  • Add cesium carbonate (Cs₂CO₃) as a base to the mixture.

  • Stir the reaction mixture at 25 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with a suitable organic solvent.

  • The organic layer is dried and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield the N-acyl-N'-sulfonyl hydrazide.

Synthesis_of_Acyl_Sulfonyl_Hydrazide reagents Activated Amide + Arylsulfonyl Hydrazide + Cs₂CO₃ in 1,4-Dioxane reaction Reaction (25°C, 12h) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography/ Recrystallization) workup->purification product N-Acyl-N'-Sulfonyl Hydrazide (Product) purification->product

Caption: General workflow for N-Acyl-N'-Sulfonyl Hydrazide synthesis.

References

An In-depth Technical Guide to 4-Methoxybenzenesulfonic Acid and Its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-Methoxybenzenesulfonic acid, a versatile chemical compound with applications in organic synthesis and as a precursor in the development of pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its synonyms, chemical properties, and a key synthesis protocol.

Chemical Identity and Synonyms

This compound is an aromatic sulfonic acid that is utilized as a key intermediate in various chemical syntheses. A comprehensive list of its synonyms and identifiers is provided below to facilitate cross-referencing in literature and databases.

Table 1: Synonyms and Identifiers for this compound

Synonym/IdentifierReference
p-Methoxybenzenesulfonic acid[1]
Benzenesulfonic acid, 4-methoxy-[1]
Anisole-4-sulfonic acidN/A
4-methoxybenzene-1-sulfonic acid[1]
CAS Number 5857-42-1
PubChem CID 604723
Molecular Formula C₇H₈O₄S
Molecular Weight 188.20 g/mol
InChI Key IWYVYUZADLIDEY-UHFFFAOYSA-N

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented in Table 2. This data is essential for laboratory handling, experimental design, and safety assessments.

Table 2: Quantitative Data for this compound

PropertyValueReference(s)
Molecular Weight 188.2 g/mol [2]
Melting Point 86-88 °CN/A
Boiling Point 193-194 °C @ 1 TorrN/A
Solubility Slightly soluble in DMSO and Methanol[2]
Storage Temperature -20°C[2]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]

Applications in Pharmaceutical Synthesis

This compound and its derivatives are valuable building blocks in the synthesis of various pharmaceutical compounds. It is notably used in the preparation of acyl/sulfonyl hydrazine (B178648) derivatives, which are precursors for a range of pharmaceutical agents.[2][3] The related compound, 4-methoxybenzoic acid, has derivatives that have been investigated for their potential as antimicrobial, antiviral, and anticancer agents. For instance, a curcumin (B1669340) analogue, 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), has been shown to inhibit the proliferation of prostate cancer cells by targeting the Akt/NFκB cell survival signaling pathway.[4] While direct involvement of this compound in specific signaling pathways is not extensively documented, its role as a synthetic intermediate underscores its importance in the drug development pipeline.

Experimental Protocol: Synthesis of this compound

The following is a detailed protocol for the synthesis of p-Methoxybenzenesulfonic acid via the sulfonation of anisole.

Materials:

  • Anisole (Methoxybenzene)

  • Concentrated Sulfuric Acid (98%)

  • Distilled Water

  • Seed crystals of p-methoxybenzenesulfonic acid

Procedure:

  • To 600 g of methoxybenzene, slowly add 560 g of 98% sulfuric acid with stirring.

  • Heat the mixture to 80-85°C and maintain this temperature for 3 hours with continuous stirring.

  • After the reaction is complete, cool the mixture and add distilled water to adjust the concentration to 55%.

  • Continue to cool the solution to approximately 40°C.

  • Once the temperature reaches 20°C, add a small amount of p-methoxybenzenesulfonic acid seed crystals to induce crystallization.

  • Collect the resulting crystalline solid by filtration.

  • To purify the product, redissolve the crystals in water at 40°C to a concentration of 55%.

  • Repeat the cooling and seeding process (steps 4 and 5).

  • Collect the purified crystals by filtration. The final product is methoxybenzenesulfonic acid with a high proportion of the para isomer.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_purification Recrystallization cluster_product Final Product Anisole Anisole (Methoxybenzene) Reaction_Vessel Reaction at 80-85°C for 3 hours Anisole->Reaction_Vessel Sulfuric_Acid Concentrated Sulfuric Acid (98%) Sulfuric_Acid->Reaction_Vessel Dilution Dilution with Distilled Water Reaction_Vessel->Dilution 1. Cool 2. Add Water Cooling1 Cooling to 20°C Dilution->Cooling1 Seeding1 Seeding with p-Methoxybenzenesulfonic acid crystals Cooling1->Seeding1 Filtration1 Filtration Seeding1->Filtration1 Induces crystallization Redissolving Redissolving in Water at 40°C Filtration1->Redissolving Crude Product Cooling2 Cooling to 20°C Redissolving->Cooling2 Seeding2 Seeding (optional) Cooling2->Seeding2 Filtration2 Final Filtration Seeding2->Filtration2 Final_Product Purified 4-Methoxybenzenesulfonic Acid Filtration2->Final_Product

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of p-Anisolesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of p-Anisolesulfonic acid (4-methoxybenzenesulfonic acid), a valuable intermediate in the pharmaceutical and chemical industries. The document details the core synthetic methodologies, presents quantitative data for comparison, and provides explicit experimental protocols.

Core Synthesis Methodologies

The primary route for the synthesis of p-Anisolesulfonic acid is the electrophilic aromatic substitution of anisole (B1667542). The methoxy (B1213986) group (-OCH₃) of anisole is a strongly activating, ortho-, para-directing group. Due to steric hindrance from the methoxy group, the para-substituted product is typically favored. The choice of sulfonating agent and reaction conditions can influence the yield and isomer distribution. The most common sulfonating agents are:

  • Concentrated Sulfuric Acid (H₂SO₄): A traditional and cost-effective method.

  • Sulfur Trioxide (SO₃) and its complexes: A more reactive sulfonating agent.

  • Chlorosulfonic Acid (ClSO₃H): Primarily used for the synthesis of the corresponding sulfonyl chloride, which can be subsequently hydrolyzed to the sulfonic acid.

  • Bis(trimethylsilyl) sulfate (B86663) (BTS): A milder, non-protic sulfonating agent.

Quantitative Data Presentation

The following tables summarize the quantitative data available for different synthetic methods. Direct comparison of yields can be challenging due to variations in reaction scales and conditions reported in the literature.

Sulfonating AgentStarting MaterialReaction ConditionsProduct(s)Yield (%)Reference
98% Sulfuric AcidAnisole80-85°C, 3 hoursp-Anisolesulfonic acidNot specified, but product is 98 mol% para isomer[1]
Bis(trimethylsilyl) sulfate (BTS)Anisole125-170°C, 2 hoursp-Anisolesulfonic acid (isolated as Ba salt)78[2]
Chlorosulfonic AcidAnisole0°C to 70-80°C, 1 hourp-Methoxybenzenesulfonyl chlorideNot specified[3]

Isomer Distribution:

The sulfonation of anisole with concentrated sulfuric acid in the 75–90% H₂SO₄ range yields an ortho/para isomer ratio where the para isomer is predominant, with the ortho isomer accounting for approximately 36% of the product mixture[4]. The use of sulfur trioxide in nitromethane (B149229) as a solvent has been reported to yield the 4-sulfonic acid (para isomer) almost exclusively[5].

Experimental Protocols

Synthesis using Concentrated Sulfuric Acid

Principle: This method involves the direct reaction of anisole with an excess of concentrated sulfuric acid. The reaction is typically heated to drive it to completion. The product is then isolated by crystallization.

Detailed Methodology: [1]

  • In a reaction vessel equipped with a stirrer and a dropping funnel, 600 g of anisole is placed.

  • While stirring, 560 g of 98% sulfuric acid is added dropwise to the anisole.

  • After the addition is complete, the mixture is heated to 80-85°C and maintained at this temperature with continuous stirring for 3 hours.

  • After the reaction period, the mixture is allowed to cool. Distilled water is then added to adjust the concentration of the solution to 55%.

  • The solution is then gradually cooled to approximately 40°C.

  • Upon reaching 20°C, a small seed crystal of p-Anisolesulfonic acid is added to induce crystallization.

  • The precipitated crystalline product is collected by filtration.

  • For further purification, the collected crystals are redissolved in water at 40°C to a concentration of 55%.

  • The solution is again cooled to 20°C, and crystallization is re-initiated with a seed crystal.

  • The purified p-Anisolesulfonic acid crystals are collected by filtration. The final product is reported to contain 98 mole % of the para isomer[1].

Synthesis using Bis(trimethylsilyl) sulfate (BTS)

Principle: This method utilizes a non-protic sulfonating agent, which can offer milder reaction conditions and different work-up procedures. The reaction produces hexamethyldisiloxane (B120664) (HMDS) as a byproduct.

Detailed Methodology: [2]

  • A mixture of 3.8 g (0.035 mole) of anisole and 8.5 g (0.035 mole) of bis(trimethylsilyl) sulfate (BTS) is prepared in a suitable reaction flask.

  • The mixture is heated in a temperature range of 125-170°C for 2 hours. During this time, 2.5 g (70% of the theoretical amount) of hexamethyldisiloxane (HMDS) is distilled off.

  • The reaction mixture is then cooled to room temperature.

  • The cooled mixture is poured into 10 ml of water.

  • The p-Anisolesulfonic acid is isolated as its barium salt. This typically involves the addition of a barium salt, such as barium carbonate, to precipitate the sulfonic acid.

  • The yield of the barium salt of p-Anisolesulfonic acid is reported to be 5.8 g (78%)[2].

Synthesis of p-Methoxybenzenesulfonyl Chloride using Chlorosulfonic Acid

Principle: This protocol describes the synthesis of the sulfonyl chloride derivative. The sulfonyl chloride can be a versatile intermediate and can be hydrolyzed to the corresponding sulfonic acid if desired.

Detailed Methodology: [3]

  • In a three-necked flask equipped with a stirrer, a thermometer, a dropping funnel, and a gas outlet tube, 3 moles of chlorosulfonic acid are placed and cooled to 0-5°C in an ice bath.

  • 1 mole of anisole is added dropwise to the cold, stirred chlorosulfonic acid.

  • After the addition is complete, the reaction mixture is stirred at room temperature until the evolution of hydrogen chloride gas ceases.

  • The reaction mixture is then cautiously poured into a stirred slurry of ice water.

  • The resulting solid p-methoxybenzenesulfonyl chloride is collected by filtration.

  • The crude product is washed with water.

  • Purification can be achieved by extraction with a suitable solvent like chloroform, followed by washing with water and a sodium bicarbonate solution, and finally recrystallization from chloroform.

Mandatory Visualizations

Reaction Pathway Diagram

Reaction_Pathway Anisole Anisole (Methoxybenzene) Intermediate Arenium Ion Intermediate (Sigma Complex) Anisole->Intermediate + SO3/H2SO4 Electrophile Electrophile (SO3 or HSO3+) Product p-Anisolesulfonic Acid Intermediate->Product - H+

Caption: Electrophilic aromatic substitution mechanism for the sulfonation of anisole.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis cluster_isolation Isolation & Purification cluster_analysis Analysis Start Start: Anisole and Sulfonating Agent Reaction Reaction under Controlled Temperature Start->Reaction Quenching Reaction Quenching (e.g., addition to water/ice) Reaction->Quenching Precipitation Precipitation/ Crystallization Quenching->Precipitation Filtration Filtration Precipitation->Filtration Purification Recrystallization/ Washing Filtration->Purification Drying Drying Purification->Drying Characterization Characterization (NMR, IR, etc.) Drying->Characterization

Caption: General experimental workflow for the synthesis of p-Anisolesulfonic acid.

Spectroscopic Data (Reference)

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy group protons around 3.8 ppm. The aromatic region will display a characteristic AA'BB' system for the para-substituted ring, with two doublets.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the methoxy carbon around 55-60 ppm. The aromatic region will exhibit four signals, with the carbon bearing the sulfonic acid group being the most downfield.

  • IR Spectroscopy: The infrared spectrum will be characterized by strong absorptions corresponding to the S=O stretching vibrations of the sulfonic acid group, typically in the regions of 1350-1470 cm⁻¹ and 1120-1200 cm⁻¹. O-H stretching of the sulfonic acid will also be present as a broad band.

Disclaimer: The spectroscopic data provided above are estimations based on analogous compounds and should be used for reference purposes only. For definitive characterization, it is essential to acquire and interpret the spectra of the synthesized p-Anisolesulfonic acid.

References

Spectroscopic Profile of 4-Methoxybenzenesulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-methoxybenzenesulfonic acid. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the predicted proton (¹H) and carbon-13 (¹³C) NMR data for this compound. These predictions are based on the analysis of structurally similar compounds.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The sulfonic acid proton is often broad and may exchange with residual water in the solvent, making it difficult to observe.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
H-2, H-67.8 - 8.0Doublet2H
H-3, H-56.9 - 7.1Doublet2H
-OCH₃~3.8Singlet3H
-SO₃HVariable (broad)Singlet1H

Disclaimer: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-1~145
C-2, C-6~128
C-3, C-5~115
C-4~163
-OCH₃~56

Disclaimer: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (sulfonic acid)3200-2500 (broad)Strong
C-H stretch (aromatic)3100-3000Medium
C-H stretch (methyl)2950-2850Medium
C=C stretch (aromatic)1600-1450Medium-Strong
S=O stretch (sulfonic acid)1250-1120 and 1080-1010Strong
C-O stretch (ether)1275-1200 and 1075-1020Strong
S-O stretch (sulfonic acid)700-610Strong

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound would show the molecular ion peak and various fragment ions.

Table 4: Mass Spectrometry Data for this compound

m/zProposed Fragment
188[M]⁺ (Molecular Ion)
173[M - CH₃]⁺
108[M - SO₃H]⁺
93[C₆H₅O]⁺
77[C₆H₅]⁺

Data sourced from PubChem.[1]

Experimental Protocols

The following are generalized methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard.

  • Instrumentation : A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

  • ¹H NMR Acquisition : A standard one-pulse sequence is utilized. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition : A proton-decoupled pulse sequence is commonly used to obtain a spectrum with single lines for each carbon atom. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation : For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition : A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : For a non-volatile compound like this compound, Electrospray Ionization (ESI) is a suitable technique. The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water) and infused into the mass spectrometer.

  • Ionization : In ESI, a high voltage is applied to a liquid to create an aerosol. This process generates ions from the analyte molecules.

  • Mass Analysis : A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio (m/z).

  • Detection : An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Chemical Environment Connectivity Purity Purity Assessment NMR->Purity IR->Structure Functional Groups IR->Purity MS->Structure Molecular Weight Fragmentation MS->Purity

References

Navigating the Solubility Landscape of 4-Methoxybenzenesulfonic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-methoxybenzenesulfonic acid in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on collating existing qualitative information, outlining a detailed experimental protocol for solubility determination, and providing a logical workflow to guide researchers in assessing the solubility of this compound.

Introduction to this compound

This compound is an aromatic sulfonic acid with the chemical formula C₇H₈O₄S. Its structure, featuring a polar sulfonic acid group and a methoxy-substituted benzene (B151609) ring, dictates its solubility characteristics. Understanding its solubility is critical for a range of applications, including its use as a catalyst, in chemical synthesis, and potentially in the development of pharmaceutical intermediates.

Qualitative Solubility Profile

Currently, the publicly available data on the solubility of this compound in organic solvents is primarily qualitative. The compound is generally described as being slightly soluble in polar aprotic and protic solvents.

Table 1: Qualitative Solubility of this compound in Selected Organic Solvents

Solvent ClassRepresentative SolventsReported SolubilityCitation
Polar AproticDimethyl Sulfoxide (DMSO)Slightly Soluble[1][2]
Polar ProticMethanolSlightly Soluble[1][2]

It is important to note that "slightly soluble" is a non-quantitative term and the actual solubility can be influenced by factors such as temperature and the purity of both the solute and the solvent. For many applications, a precise quantitative determination of solubility is essential.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and actionable solubility data, a standardized experimental protocol is required. The following section details a robust methodology based on the widely accepted shake-flask method, which can be employed to determine the equilibrium solubility of this compound in various organic solvents.

Materials and Equipment
  • Solute: High-purity this compound (>99%)

  • Solvents: Analytical or HPLC grade organic solvents of interest

  • Apparatus:

    • Analytical balance (accurate to ±0.1 mg)

    • Vials with screw caps (B75204) and PTFE septa

    • Constant temperature orbital shaker or water bath

    • Syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure: Shake-Flask Method
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • To each vial, add a known volume or mass of the selected organic solvent. An excess of solid material should be visible to ensure that equilibrium with the solid phase is achieved.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended, and preliminary experiments should be conducted to determine the time required to reach a constant concentration.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for at least one hour to permit the excess solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved solid particles.

    • Accurately weigh the filtered solution.

  • Analysis of Solute Concentration:

    • Gravimetric Method:

      • Evaporate the solvent from the weighed, filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the this compound.

      • Once the solvent is fully evaporated, weigh the remaining solid residue.

      • The solubility can then be calculated as the mass of the residue per mass or volume of the solvent.

    • Chromatographic Method (HPLC):

      • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

      • Generate a calibration curve by plotting the HPLC peak area against the concentration of the standard solutions.

      • Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

      • Inject the diluted sample into the HPLC system and determine the peak area.

      • Calculate the concentration of this compound in the saturated solution using the calibration curve and accounting for the dilution factor. A typical HPLC method would utilize a C18 column with a mobile phase consisting of an acetonitrile/water gradient with an acidic modifier, and UV detection at a suitable wavelength (e.g., 230 nm).

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the systematic assessment of the solubility of this compound.

G Workflow for Solubility Assessment of this compound cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Quantitative Determination cluster_2 Phase 3: Data Analysis and Application A Compound Procurement (this compound, >99% purity) B Solvent Selection (Polar Protic, Polar Aprotic, Nonpolar) A->B C Qualitative Solubility Test (Visual assessment at RT) B->C D Method Selection (Shake-Flask Method) C->D Proceed if qualitative solubility is observed E Equilibration (Constant Temperature, 24-72h) D->E F Sample Analysis (HPLC or Gravimetric) E->F G Data Calculation (e.g., mg/mL, mol/L) F->G H Tabulate Results (Solubility vs. Solvent vs. Temperature) G->H I Thermodynamic Modeling (Optional) H->I J Application in (Process Development, Formulation) H->J

References

4-Methoxybenzenesulfonic Acid: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of chemical reagents is paramount to ensuring experimental reproducibility and the integrity of research outcomes. This technical guide provides an in-depth overview of the stability and recommended storage conditions for 4-Methoxybenzenesulfonic acid, a compound utilized in the synthesis of acyl/sulfonyl hydrazine (B178648) derivatives for pharmaceutical applications.[1][2][3]

Chemical Stability and Degradation Profile

This compound is generally considered stable at room temperature when stored in closed containers under normal handling and storage conditions.[4] However, its stability can be compromised by exposure to certain environmental factors and incompatible materials.

Factors Influencing Stability:

  • Temperature: Elevated temperatures can promote thermal degradation. While stable at ambient temperatures, some suppliers recommend refrigerated or even frozen storage to maximize shelf life.[1][2][5]

  • Light: Exposure to light, particularly UV radiation, can potentially induce photodegradation.[6][7] Formulations containing related phenolic compounds show discoloration upon light exposure due to oxidative degradation.[7]

Hazardous Decomposition:

In the event of decomposition, which can be accelerated by excessive heat or fire, this compound may produce hazardous substances. These include:

  • Carbon monoxide (CO)[4]

  • Carbon dioxide (CO2)[4]

  • Oxides of sulfur (SOx)[4]

  • Oxides of nitrogen (NOx)[4]

  • Other irritating and toxic fumes and gases[4]

Recommended Storage Conditions

To maintain the integrity and purity of this compound, adherence to proper storage protocols is crucial. The following table summarizes the recommended storage conditions based on information from various suppliers.

ParameterRecommendation
Temperature Store in a cool environment. Recommendations range from refrigerated (2-10 °C) to frozen (-20°C) for maximum stability.[1][2][5][6]
Atmosphere Store in a dry, well-ventilated area.[4] The use of an inert atmosphere, such as nitrogen, can be considered to minimize oxidative degradation, especially for long-term storage or in formulations.[7]
Container Keep in a tightly closed container to prevent moisture absorption and contamination.[4][5][6] For light-sensitive storage, amber or opaque containers are recommended.[6][7]
Location Store in a designated area for chemicals, away from incompatible substances.[4][6] Some sources specify storage in a "corrosives area".[5]
Incompatibilities Avoid contact with strong oxidizing agents, bases, water, and amines.[4][5][6]

Experimental Protocols

Detailed experimental protocols for the stability testing of this compound are not extensively published in publicly available literature. However, a general approach to assessing the stability of a chemical substance would involve the following:

  • Forced Degradation Studies: Exposing the compound to stress conditions such as high temperature, high humidity, strong acid/base, and oxidative environments to identify potential degradation products and pathways.

  • Long-Term Stability Testing: Storing the compound under recommended and accelerated conditions (e.g., higher temperature and humidity) and periodically analyzing its purity and physical characteristics over an extended period.

  • Analytical Method: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), would be required to separate the parent compound from its degradation products and quantify any changes in purity.

Incompatibilities and Reactivity

This compound should not be stored with or exposed to the following substances to prevent potentially hazardous reactions:

  • Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.[4][6]

  • Bases: As a sulfonic acid, it will react exothermically with bases in a neutralization reaction.[5]

  • Water: While soluble in water, some related compounds like sulfonyl chlorides react vigorously with water.[5][9] Caution should be exercised, and uncontrolled contact with water should be avoided, especially in the presence of incompatible materials.

  • Amines: Can react as bases with the sulfonic acid group.[5]

Visualizing Stability Factors

The following diagram illustrates the key factors that can affect the stability of this compound and the recommended practices to ensure its integrity.

Stability_Factors cluster_storage Recommended Storage cluster_compound cluster_factors Degradation Factors storage_temp Cool Temperature (-20°C to 10°C) storage_container Tightly Closed, Light-Protected Container storage_atm Dry, Well-Ventilated Area compound 4-Methoxybenzenesulfonic Acid Stability compound->storage_temp Maintains compound->storage_container Protects compound->storage_atm Preserves factor_temp High Temperature factor_temp->compound Degrades factor_light Light Exposure factor_light->compound Degrades factor_moisture Moisture (Hygroscopicity) factor_moisture->compound Can Degrade factor_incompatible Incompatible Materials (Oxidizers, Bases) factor_incompatible->compound Reacts & Degrades

Caption: Factors influencing the stability of this compound.

References

Commercial Availability and Applications of 4-Methoxybenzenesulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzenesulfonic acid, also known as p-anisolesulfonic acid, is an aromatic sulfonic acid that serves as a versatile reagent and catalyst in organic synthesis. Its utility spans various reactions, including esterification, acylation, and sulfonation, making it a valuable compound in the synthesis of pharmaceuticals, dyes, and agrochemicals. This technical guide provides a comprehensive overview of the commercial availability of this compound, its key chemical and physical properties, and detailed experimental protocols for its synthesis and common applications.

Chemical and Physical Properties

This compound is typically a white to light-yellow crystalline solid. The presence of both a sulfonic acid group and a methoxy (B1213986) group on the benzene (B151609) ring influences its solubility and reactivity. It is soluble in water and polar organic solvents.

PropertyValueReference
CAS Number 5857-42-1[1][2][3][4][5]
Molecular Formula C₇H₈O₄S[1][2][3][4][5]
Molecular Weight 188.20 g/mol [1][5]
Melting Point 86-88 °C
Boiling Point 193-194 °C @ 1 Torr
Solubility DMSO (Slightly), Methanol (Slightly)[4]

Commercial Availability

This compound is readily available from a variety of chemical suppliers in various quantities and purities. The table below summarizes the offerings from several prominent vendors.

SupplierPurityAvailable Quantities
AaronchemNot SpecifiedNot Specified
CymitQuimicaNot SpecifiedNot Specified
LGC StandardsNeat500 mg
United States BiologicalHighly PurifiedNot Specified
Sigma-AldrichNot Specified100 mg, 250 mg, 1 g, 5 g, 25 g
ChemicalBook95%1 g, 5 g
Lab-Chemicals.com98%Not Specified
BLD PharmNot SpecifiedNot Specified
Molbase98%1 g, 1 kg

Experimental Protocols

Synthesis of this compound from Anisole

A common method for the synthesis of this compound is the sulfonation of anisole.

Materials:

  • Anisole

  • Concentrated Sulfuric Acid (98%)

  • Distilled Water

Procedure:

  • To 600 g of anisole, slowly add 560 g of 98% sulfuric acid with stirring.

  • Heat the mixture to 80-85 °C and maintain this temperature for 3 hours with continuous stirring.

  • After the reaction is complete, cool the mixture and add distilled water to adjust the concentration to 55%.

  • Gradually cool the solution to approximately 40 °C, and then further to 20 °C.

  • Introduce a small seed crystal of p-methoxybenzenesulfonic acid to induce crystallization.

  • Collect the resulting crystalline solid by filtration.

  • For further purification, the crystals can be redissolved in water at 40 °C to a concentration of 55%, followed by recrystallization as described in steps 4 and 5.[1]

General Protocol for Esterification using an Aromatic Sulfonic Acid Catalyst

This compound can be used as a catalyst for Fischer esterification reactions. The following is a general procedure analogous to those using p-toluenesulfonic acid.

Materials:

  • Carboxylic Acid

  • Alcohol (e.g., methanol, ethanol)

  • This compound (catalytic amount, e.g., 1-5 mol%)

  • Organic Solvent (e.g., toluene, or the alcohol can be used as the solvent)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using a solvent like toluene), combine the carboxylic acid (1.0 eq), the alcohol (1.5-3.0 eq, or as solvent), and a catalytic amount of this compound.

  • Heat the reaction mixture to reflux. If using a Dean-Stark trap, continue refluxing until no more water is collected.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If an excess of alcohol was used as the solvent, remove it under reduced pressure.

  • Dilute the residue with an organic solvent such as ethyl acetate (B1210297) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • The crude product can be further purified by distillation or column chromatography if necessary.

General Protocol for Acylation using an Aromatic Sulfonic Acid Catalyst

While less common than for esterifications, sulfonic acids can catalyze acylation reactions. The following is a generalized protocol.

Materials:

  • Aromatic Substrate (e.g., anisole)

  • Acylating Agent (e.g., acetic anhydride, acetyl chloride)

  • This compound (catalytic amount)

  • Inert Organic Solvent (e.g., dichloromethane, nitrobenzene)

  • Aqueous Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the aromatic substrate in the chosen solvent.

  • Add the acylating agent (1.0-1.5 eq) to the solution.

  • Add a catalytic amount of this compound.

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and quench by slowly adding an aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Logical Relationships in the Context of this compound

The following diagram illustrates the interconnectedness of the synthesis, properties, and applications of this compound.

G Logical Flow for this compound cluster_synthesis Synthesis cluster_product Product cluster_properties Key Properties cluster_applications Applications Anisole Anisole Synthesis Sulfonation Reaction Anisole->Synthesis SulfuricAcid Sulfuric Acid SulfuricAcid->Synthesis Product This compound Synthesis->Product Properties Chemical & Physical Properties - CAS: 5857-42-1 - MW: 188.20 - Solid Product->Properties Catalyst Acid Catalyst Product->Catalyst Intermediate Synthetic Intermediate Product->Intermediate Esterification Esterification Catalyst->Esterification Acylation Acylation Catalyst->Acylation Sulfonation Sulfonation Reactions Catalyst->Sulfonation Pharma Pharmaceuticals Intermediate->Pharma Dyes Dyes Intermediate->Dyes Agro Agrochemicals Intermediate->Agro

Caption: Synthesis, Properties, and Applications of this compound.

References

An In-depth Technical Guide to the Core Reactions of 4-Methoxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key chemical reactions involving 4-methoxybenzenesulfonic acid. It is designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of reaction pathways.

Introduction to this compound

This compound is an aromatic sulfonic acid that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring a methoxy (B1213986) group at the para position of the benzene (B151609) ring, influences its reactivity in various electrophilic substitution and derivatization reactions. This guide will delve into the core reactions of this compound, including its synthesis, desulfonation, nitration, halogenation, and its utility in the formation of key derivatives such as sulfonyl chlorides and sulfonamides.

Key Reactions and Experimental Protocols

This section details the primary reactions involving this compound, providing both quantitative data and step-by-step experimental procedures.

Sulfonation of Anisole (B1667542) to this compound

The most common method for synthesizing this compound is through the electrophilic sulfonation of anisole. The methoxy group is an ortho-, para-directing activator, with the para product being the major isomer formed under most conditions.

Quantitative Data for Sulfonation of Anisole

ReagentConditionsProduct Distribution (ortho:para)YieldReference
H₂SO₄Varies36:64Not Specified[1]
SO₃ in CH₂Cl₂Not SpecifiedEnhanced ortho substitutionNot Specified
H₂S₂O₇/H₃SO₄⁺87% H₂SO₄ for equal ratesNot SpecifiedNot Specified[1]

Experimental Protocol: Synthesis of this compound

  • Materials: Anisole, concentrated sulfuric acid (98%).

  • Procedure:

    • To a stirred solution of anisole (1.0 equivalent), slowly add concentrated sulfuric acid (1.05 equivalents) at a temperature maintained between 0 and 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is poured onto crushed ice, leading to the precipitation of this compound.

    • The solid product is collected by vacuum filtration, washed with cold water, and dried.

Desulfonation of this compound

The sulfonation of aromatic compounds is a reversible reaction. The sulfonic acid group can be removed by heating in the presence of a dilute acid, a process known as desulfonation.

Quantitative Data for Desulfonation

SubstrateConditionsYieldReference
Ethylbenzenesulfonic acid isomersSteam distillation at 160-170 °CNot applicable (isomer ratio change)[2]
Benzenesulfonic acidsHeating with dilute acid/steamReversible reaction[3]

Experimental Protocol: Desulfonation of this compound

  • Materials: this compound, dilute sulfuric acid (e.g., 50% v/v).

  • Procedure:

    • Dissolve this compound in dilute sulfuric acid in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to reflux (approximately 100-120 °C).

    • Monitor the reaction by TLC for the disappearance of the starting material and the formation of anisole.

    • Upon completion, cool the reaction mixture and extract the anisole with a suitable organic solvent (e.g., diethyl ether).

    • The organic layer is then washed with a saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield anisole.

Nitration of this compound

The nitration of this compound introduces a nitro group onto the aromatic ring. The sulfonic acid group is a meta-director, while the methoxy group is an ortho-, para-director. The substitution pattern of the product will depend on the reaction conditions. The following is a representative protocol adapted from the nitration of similar aromatic compounds.

Quantitative Data for Nitration of Aromatic Acids

Starting MaterialReagentsTemperature (°C)Major ProductYield (%)Reference
4-Methylbenzoic AcidConc. HNO₃ / Conc. H₂SO₄0 - 104-Methyl-3-nitrobenzoic Acid~70-85[4]
Methyl BenzoateConc. HNO₃ / Conc. H₂SO₄5 - 15Methyl 3-nitrobenzoate81-85[5]

Experimental Protocol: Nitration of this compound (Representative)

  • Materials: this compound, concentrated nitric acid, concentrated sulfuric acid.

  • Procedure:

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

    • In a separate flask, dissolve this compound (1.0 equivalent) in concentrated sulfuric acid and cool the solution to 0-5 °C.

    • Slowly add the chilled nitrating mixture dropwise to the stirred solution of this compound, maintaining the temperature below 10 °C.[5]

    • After the addition is complete, stir the reaction mixture at room temperature for an additional 30 minutes.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

    • The product can be purified by recrystallization.

Halogenation of this compound

Halogenation of this compound can be achieved using standard halogenating agents. The following is a general procedure for bromination, which can be adapted for chlorination.

Experimental Protocol: Bromination of this compound (Representative)

  • Materials: this compound, liquid bromine, iron(III) bromide (catalyst).

  • Procedure:

    • To a solution of this compound in a suitable solvent (e.g., acetic acid), add a catalytic amount of iron(III) bromide.

    • Slowly add liquid bromine (1.1 equivalents) dropwise to the reaction mixture at room temperature.

    • Stir the reaction mixture until the bromine color disappears.

    • Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench the excess bromine.

    • The brominated product can be isolated by filtration or extraction, depending on its solubility.

    • Purify the product by recrystallization.

Derivatization Reactions

This compound is a precursor to several important derivatives, most notably 4-methoxybenzenesulfonyl chloride.

Synthesis of 4-Methoxybenzenesulfonyl Chloride

4-Methoxybenzenesulfonyl chloride is a key intermediate for the synthesis of sulfonamides and sulfonate esters.

Quantitative Data for 4-Methoxybenzenesulfonyl Chloride Synthesis

Starting MaterialReagentsTemperature (°C)Yield (%)Reference
AnisoleH₂SO₄, POCl₃<5 then 95~99[6]
AnisoleChlorosulfonic Acid0-5 then RTNot Specified[7]

Experimental Protocol: Synthesis of 4-Methoxybenzenesulfonyl Chloride [6]

  • Materials: Anisole (0.5 mol), 100% sulfuric acid (0.525 mol), phosphorus oxychloride (0.5 mol), ice, water, sodium chloride.

  • Procedure:

    • To a mixture of anisole and phosphorus oxychloride, add 100% sulfuric acid with stirring while maintaining the temperature below 5 °C using an ice-water bath.[6]

    • Remove the ice bath and allow the mixture to warm to approximately 29 °C over 90 minutes.

    • Heat the reaction mixture to about 95 °C and maintain for approximately two hours.[6]

    • After cooling, slowly pour the reaction mixture into a mixture of ice, water, and sodium chloride, keeping the temperature under 11 °C.[6]

    • Collect the resulting solid by filtration, wash three times with ice water, and dry to obtain 4-methoxybenzenesulfonyl chloride.[6]

Synthesis of 4-Methoxybenzenesulfonamides

4-Methoxybenzenesulfonyl chloride readily reacts with primary and secondary amines to form sulfonamides, a functional group present in many pharmaceuticals.

Quantitative Data for Sulfonamide Formation

AmineBaseSolventYield (%)
AnilinePyridineDichloromethane92
Various primary aminesTriethylamine (B128534), DMAP (cat.)Not Specified82-97

Experimental Protocol: Synthesis of a 4-Methoxybenzenesulfonamide

  • Materials: 4-Methoxybenzenesulfonyl chloride, a primary or secondary amine, a base (e.g., triethylamine or pyridine), a suitable solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve the amine (1.0 equivalent) and the base (1.2 equivalents) in the solvent.

    • Slowly add a solution of 4-methoxybenzenesulfonyl chloride (1.1 equivalents) in the same solvent.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

    • Wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess base and amine, followed by a wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Visualization of Key Processes

The following diagrams illustrate the logical flow of key synthetic pathways involving this compound and its derivatives.

G Anisole Anisole Sulfonation Sulfonation (H₂SO₄) Anisole->Sulfonation MBSA 4-Methoxybenzene- sulfonic Acid Sulfonation->MBSA Chlorination Chlorination (POCl₃/H₂SO₄ or SOCl₂) MBSA->Chlorination MBSC 4-Methoxybenzene- sulfonyl Chloride Chlorination->MBSC Amination Amination (R₂NH, Base) MBSC->Amination Sulfonamide 4-Methoxybenzene- sulfonamide Amination->Sulfonamide

Caption: Synthetic workflow from anisole to a 4-methoxybenzenesulfonamide.

G cluster_reactions Key Reactions MBSA This compound Desulfonation Desulfonation MBSA->Desulfonation Dilute Acid, Heat Nitration Nitration MBSA->Nitration HNO₃, H₂SO₄ Halogenation Halogenation MBSA->Halogenation X₂, Lewis Acid Derivatization Derivatization MBSA->Derivatization SOCl₂ or PCl₅ Anisole Anisole Desulfonation->Anisole Nitro_MBSA Nitro-4-methoxybenzene- sulfonic Acid Nitration->Nitro_MBSA Halo_MBSA Halo-4-methoxybenzene- sulfonic Acid Halogenation->Halo_MBSA MBSC 4-Methoxybenzene- sulfonyl Chloride Derivatization->MBSC

References

Methodological & Application

Application Notes and Protocols: 4-Methoxybenzenesulfonic Acid as a Catalyst in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzenesulfonic acid is an aromatic sulfonic acid that can function as a strong, organic-soluble Brønsted acid catalyst in a variety of organic transformations. While less commonly cited in the literature than its close analog, p-toluenesulfonic acid (p-TsOH), its acidic properties make it a viable catalyst for reactions that are typically promoted by strong acids. Its utility is particularly notable in reactions such as esterifications, the synthesis of heterocyclic compounds like dihydropyrimidinones via the Biginelli reaction, and in the application and removal of acid-labile protecting groups. The methoxy (B1213986) group may offer subtle differences in solubility and electronic properties compared to the methyl group in p-TsOH, potentially influencing reaction kinetics and yields in certain contexts.

These application notes provide an overview of the catalytic applications of this compound, with detailed protocols and quantitative data drawn from analogous, well-documented procedures using p-toluenesulfonic acid as a benchmark.

Fischer-Speier Esterification of Carboxylic Acids

Application Note:

Fischer-Speier esterification is a classic acid-catalyzed reaction to form an ester from a carboxylic acid and an alcohol.[1][2] Aromatic sulfonic acids like this compound are effective catalysts for this transformation. The catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol.[3] The reaction is an equilibrium process, and to drive it towards the product, it is common to use an excess of the alcohol or to remove the water formed during the reaction, often by azeotropic distillation using a Dean-Stark apparatus.[1] The solid nature of this compound offers advantages in handling and measurement compared to liquid mineral acids like sulfuric acid.[4]

Experimental Protocol (Analogous to p-TsOH catalysis): [1]

Materials:

  • Carboxylic acid (1.0 eq)

  • Alcohol (3.0 - 10.0 eq, can be used as solvent)

  • This compound (0.05 - 0.1 eq)

  • Anhydrous toluene (B28343) (if not using the alcohol as solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if using toluene), add the carboxylic acid, the alcohol, and this compound. If not using the alcohol as the solvent, add a suitable volume of toluene.

  • Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If an excess of alcohol was used as the solvent, remove it under reduced pressure.

  • Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water, followed by saturated sodium bicarbonate solution to neutralize the acidic catalyst, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ester.

  • Purify the product by column chromatography or distillation as required.

Quantitative Data for Acid-Catalyzed Esterification (using p-TsOH as catalyst):

Carboxylic AcidAlcoholCatalyst Loading (mol%)SolventReaction Time (h)Yield (%)
Benzoic AcidMethanol5Methanol495
Acetic AcidEthanol5Ethanol292
Lauric AcidEthanol10Toluene688
4-Methoxybenzoic AcidButanol5Toluene890

Experimental Workflow for Fischer-Speier Esterification:

Fischer_Esterification_Workflow reagents Combine Carboxylic Acid, Alcohol, and this compound reflux Heat to Reflux (with Dean-Stark if needed) reagents->reflux monitoring Monitor by TLC reflux->monitoring workup Cool and Perform Aqueous Workup (Wash with NaHCO₃, Brine) monitoring->workup extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer (Na₂SO₄) extraction->drying purification Concentrate and Purify (Column Chromatography/Distillation) drying->purification product Isolated Ester purification->product Biginelli_Mechanism cluster_1 Iminium Ion Formation cluster_2 Nucleophilic Addition cluster_3 Cyclization and Dehydration aldehyde Aldehyde acylimine Acylimine Intermediate aldehyde->acylimine urea Urea urea->acylimine ketoester β-Ketoester enol Enol of β-Ketoester ketoester->enol catalyst H⁺ (from 4-Methoxy- benzenesulfonic Acid) catalyst->aldehyde catalyst->ketoester cyclized Cyclized Intermediate catalyst->cyclized open_chain Open-Chain Intermediate acylimine->open_chain enol->open_chain open_chain->cyclized dhpm Dihydropyrimidinone cyclized->dhpm - H₂O THP_Protection_Workflow dissolve Dissolve Alcohol and Catalyst in Anhydrous DCM cool Cool to 0 °C dissolve->cool add_dhp Add Dihydropyran (DHP) Dropwise cool->add_dhp react Stir at Room Temperature (Monitor by TLC) add_dhp->react quench Quench with Saturated NaHCO₃ react->quench extract Separate and Wash Organic Layer quench->extract dry Dry and Concentrate extract->dry product THP-Protected Alcohol dry->product

References

Application Notes and Protocols for 4-Methoxybenzenesulfonic Acid in Esterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterification is a fundamental and widely utilized reaction in organic synthesis, crucial for the preparation of a vast array of compounds ranging from active pharmaceutical ingredients (APIs) and prodrugs to fragrances and polymers. The choice of catalyst is paramount to ensure high yields, selectivity, and favorable reaction kinetics. 4-Methoxybenzenesulfonic acid, also known as p-anisolesulfonic acid, is a strong organic acid that serves as an effective catalyst for esterification reactions, analogous to the more commonly used p-toluenesulfonic acid (PTSA).[1][2] Its solid, non-volatile nature and high acidity make it a convenient and efficient alternative to mineral acids like sulfuric acid.[1]

These application notes provide detailed protocols and comparative data for the use of this compound in the esterification of carboxylic acids. The information is intended to guide researchers in developing robust and efficient esterification procedures.

Catalytic Role of this compound in Esterification

This compound catalyzes esterification via the Fischer-Speier mechanism.[3][4] The sulfonic acid group is a strong Brønsted acid that protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[2] The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common practice to either use an excess of the alcohol or to remove the water formed during the reaction, for instance, by azeotropic distillation with a Dean-Stark apparatus.[3][4]

Data Presentation: Quantitative Analysis of Aromatic Sulfonic Acid Catalyzed Esterification

The following tables summarize quantitative data from representative esterification reactions catalyzed by aromatic sulfonic acids. While specific data for this compound is limited in the literature, the data for the structurally similar p-toluenesulfonic acid (PTSA) provides a strong predictive basis for its catalytic performance.

Table 1: Esterification of Various Carboxylic Acids with Alcohols using p-Toluenesulfonic Acid as a Catalyst

Carboxylic AcidAlcoholCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)
Oleic AcidMethanol8 (wt%)None70291.3
Adipic Acid2-Hydroxyethyl acrylate5Toluene (B28343)1404>95
Benzoic AcidMethanolCatalyticMethanolReflux4~95
Acetic Acidn-Butanol1-5 (v/v)None60-80--
D-Tartaric AcidBenzyl Alcohol5BenzeneReflux2096

Data extrapolated from studies using p-toluenesulfonic acid (PTSA) as a catalyst, which is expected to have similar catalytic activity to this compound.[5][6]

Experimental Protocols

Protocol 1: General Procedure for the Esterification of a Carboxylic Acid using this compound

This protocol describes a general method for the esterification of a carboxylic acid with an alcohol using this compound as the catalyst, with azeotropic removal of water.

Materials:

  • Carboxylic acid (1.0 eq)

  • Alcohol (1.5 - 3.0 eq)

  • This compound (0.05 - 0.1 eq, 5-10 mol%)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate (B1210297), diethyl ether)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq), the alcohol (1.5 - 3.0 eq), and this compound (0.05 - 0.1 eq).

  • Add a sufficient amount of toluene to allow for efficient stirring and azeotropic removal of water.

  • Assemble the Dean-Stark apparatus and a reflux condenser on top of the flask.

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the progress of the reaction by observing the amount of water collected or by using an appropriate analytical technique (e.g., TLC, GC, or NMR).

  • Once the reaction is complete (no more water is collected or the starting material is consumed), allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purify the crude product by a suitable method, such as distillation or column chromatography, if necessary.

Protocol 2: Esterification using an Excess of Alcohol as the Solvent

This protocol is suitable when the alcohol reactant is inexpensive and has a relatively low boiling point, allowing it to be used as the reaction solvent.

Materials:

  • Carboxylic acid (1.0 eq)

  • Alcohol (as solvent, typically >10 eq)

  • This compound (0.05 - 0.1 eq, 5-10 mol%)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq) in an excess of the alcohol.

  • Carefully add this compound (0.05 - 0.1 eq) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction by TLC or another suitable method until the starting carboxylic acid is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in an organic solvent like ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic solution sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester.

  • Purify the product as needed by distillation or chromatography.

Visualizations

Fischer-Speier Esterification Mechanism

Fischer_Esterification cluster_reactants Reactants cluster_intermediate Reaction Intermediates cluster_products Products RCOOH Carboxylic Acid (R-COOH) Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH Protonation ROH Alcohol (R'-OH) Tetrahedral_Intermediate Tetrahedral Intermediate ROH->Tetrahedral_Intermediate H_plus H+ (from Catalyst) H_plus->Protonated_RCOOH Protonated_RCOOH->Tetrahedral_Intermediate Nucleophilic Attack Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Proton Transfer & Water Elimination Water Water (H2O) Tetrahedral_Intermediate->Water Ester Ester (R-COOR') Protonated_Ester->Ester Deprotonation H_plus_regen H+ (Catalyst Regenerated) Protonated_Ester->H_plus_regen Esterification_Workflow Start Start: Combine Reactants & Catalyst Reaction Heat to Reflux (with or without Dean-Stark) Start->Reaction Monitoring Monitor Reaction Progress (TLC, GC, etc.) Reaction->Monitoring Workup Reaction Quench & Extraction Monitoring->Workup Reaction Complete Purification Purification (Distillation or Chromatography) Workup->Purification Product Final Product: Pure Ester Purification->Product

References

Application Notes and Protocols: The Role of 4-Methoxybenzenesulfonic Acid in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzenesulfonic acid and its derivatives are pivotal reagents in the synthesis of sulfonamides, a class of compounds with broad therapeutic applications. The sulfonamide functional group is a cornerstone in the development of pharmaceuticals, including antibacterial agents, diuretics, and anticonvulsants. The methoxy-substituted benzene (B151609) ring can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule. These application notes provide detailed protocols for the preparation of sulfonamides utilizing this compound as the foundational starting material. The primary route involves the conversion of this compound to the more reactive intermediate, 4-methoxybenzenesulfonyl chloride, which is then coupled with a desired amine.

Core Synthesis Pathway

The synthesis of sulfonamides from this compound is typically a two-step process. The first step involves the chlorination of the sulfonic acid to form 4-methoxybenzenesulfonyl chloride. This is a critical activation step as sulfonic acids themselves are generally unreactive towards amines. The second step is the nucleophilic substitution reaction between the generated sulfonyl chloride and an appropriate amine to yield the target sulfonamide.

logical_relationship cluster_0 Step 1: Activation cluster_1 Step 2: Sulfonamide Formation A This compound B 4-Methoxybenzenesulfonyl Chloride A->B Chlorinating Agent (e.g., POCl3, SOCl2) C Primary or Secondary Amine (R-NH2 or R1R2NH) B->C Intermediate D 4-Methoxybenzenesulfonamide (B72560) Derivative C->D Base (e.g., Pyridine, Triethylamine)

Figure 1: General two-step synthesis of 4-methoxybenzenesulfonamides.

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxybenzenesulfonyl Chloride from this compound

This protocol details the conversion of this compound to 4-methoxybenzenesulfonyl chloride, a key intermediate for sulfonamide synthesis.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • Anisole (B1667542)

  • Sulfuric acid (100%)

  • Ice

  • Water

  • Sodium chloride

  • Round-bottom flask

  • Stirring apparatus

  • Ice-water bath

  • Dropping funnel

  • Filtration apparatus

Procedure:

  • To a mixture of anisole (0.5 mol) and phosphorus oxychloride (0.5 mol), slowly add sulfuric acid (0.525 mol) while maintaining the temperature below 5°C using an ice-water bath.[1]

  • After the addition is complete, remove the ice-water bath and allow the reaction mixture to warm to approximately 29°C with continuous stirring.[1]

  • Once the reaction is complete, carefully pour the reaction mixture onto a mixture of 500.0 g of ice, 250.0 ml of water, and 30.0 g of sodium chloride.[1]

  • A solid precipitate of 4-methoxybenzenesulfonyl chloride will form.

  • Collect the solid product by filtration, wash with cold water, and dry to obtain the final product.[1]

experimental_workflow start Start reactants Mix Anisole and POCl3 start->reactants add_acid Add H2SO4 at < 5°C reactants->add_acid warm Warm to 29°C add_acid->warm quench Pour onto Ice/Water/NaCl warm->quench precipitate Precipitate Forms quench->precipitate filter Filter and Wash with Cold Water precipitate->filter dry Dry the Product filter->dry end 4-Methoxybenzenesulfonyl Chloride dry->end

Figure 2: Workflow for the synthesis of 4-methoxybenzenesulfonyl chloride.

Protocol 2: General Synthesis of N-Substituted 4-Methoxybenzenesulfonamides

This protocol outlines the reaction of 4-methoxybenzenesulfonyl chloride with a primary or secondary amine to form the corresponding sulfonamide.

Materials:

  • 4-Methoxybenzenesulfonyl chloride

  • Primary or secondary amine (e.g., 4-aminoacetophenone, trimetazidine)[2][3]

  • Base (e.g., triethylamine, pyridine)

  • Solvent (e.g., dichloromethane, pyridine)

  • Dilute hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Stirring apparatus

  • Separatory funnel

Procedure:

  • Dissolve the amine (1 mmol) in the chosen solvent (e.g., 30 mL of dichloromethane).[3]

  • Add 4-methoxybenzenesulfonyl chloride (1 mmol) to the solution.[3]

  • After stirring for 10 minutes, add the base (1.2 mmol of triethylamine).[3]

  • Continue stirring the reaction mixture for 30 minutes.[3]

  • Wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.[3]

  • If necessary, purify the product by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 4-methoxybenzenesulfonamide derivatives.

Starting AmineBaseSolventReaction TimeYield (%)Reference
4-AminoacetophenoneNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
TrimetazidineTriethylamineDichloromethane30 min95[3]
Ammonium Hydroxide-Water/IceNot Specified81.5[1]

Note: The yield for the reaction with 4-aminoacetophenone was not explicitly stated in the provided source.

Characterization Data for 4-Methoxybenzenesulfonamide

PropertyValueReference
Molecular FormulaC₇H₉NO₃S[4][5][6]
Molecular Weight187.22 g/mol [5]
Melting Point111-115 °C
AppearanceWhite to pale cream crystalline powder or solid[6]
SolubilitySlightly soluble in water[4]

Conclusion

The protocols and data presented provide a comprehensive guide for the synthesis of sulfonamides using this compound as a precursor. The conversion to 4-methoxybenzenesulfonyl chloride is a key enabling step for the subsequent amidation. These methodologies are applicable to a wide range of amines, allowing for the generation of diverse sulfonamide libraries for drug discovery and development. Researchers should adhere to standard laboratory safety practices when handling the reagents mentioned in these protocols.

References

Application Notes and Protocols for the Quantification of 4-Methoxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzenesulfonic acid is a chemical intermediate used in various industrial applications, including the synthesis of pharmaceuticals and dyes. Accurate quantification of this compound is crucial for process control, quality assurance of final products, and stability studies. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Ion Chromatography (IC) with conductivity detection. Additionally, a brief overview of a potential UV-Vis spectrophotometric method is discussed.

Analytical Methods Overview

Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on factors such as the sample matrix, required sensitivity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely used and robust technique for the analysis of aromatic sulfonic acids. It offers good selectivity and sensitivity.

  • Ion Chromatography (IC) with Suppressed Conductivity Detection: IC is a powerful technique for the separation and quantification of ionic species, including sulfonic acids. It is particularly useful for samples with complex matrices.[1][2][3]

  • UV-Vis Spectrophotometry: This method can be a simple and rapid approach for the quantification of this compound in simple matrices, provided the analyte has a suitable chromophore and there are no interfering substances.

Data Presentation: Comparison of Analytical Methods

The following table summarizes typical performance characteristics for the analytical methods described. Please note that these are representative values for sulfonic acid analysis and may vary depending on the specific instrumentation and experimental conditions.

ParameterHPLC-UVIon Chromatography (Suppressed Conductivity)
Linearity (R²) > 0.999> 0.999[1]
Limit of Detection (LOD) Typically in the low µg/mL range0.06 - 0.16 µM[4]
Limit of Quantitation (LOQ) Typically in the low to mid µg/mL rangeTypically in the low µM range
Precision (%RSD) < 2%< 2.0%[1]
Accuracy/Recovery (%) 98 - 102%97 - 102%[1][2]
Selectivity HighHigh
Primary Advantages High selectivity, widely applicable, robustExcellent for ionic analytes, high sensitivity

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol provides a general method for the quantification of this compound using reversed-phase HPLC with UV detection.

a. Instrumentation and Chromatographic Conditions

ParameterRecommended Conditions
HPLC System A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A mixture of an aqueous buffer and an organic solvent. A common starting point is a gradient of acetonitrile (B52724) in water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid) to ensure the sulfonic acid is in its protonated form for better retention and peak shape.
Flow Rate 1.0 mL/min.
Detection Wavelength UV detection at a wavelength of maximum absorbance for this compound (e.g., around 230 nm, requires experimental determination).
Injection Volume 10 - 20 µL.
Column Temperature 30 °C.

b. Preparation of Solutions

  • Mobile Phase Preparation: Prepare the aqueous and organic mobile phase components. For example, to prepare a 0.1% phosphoric acid solution, add 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Filter and degas all mobile phases before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock standard solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For a solid sample, accurately weigh a known amount, dissolve it in a suitable solvent (preferably the mobile phase), and dilute to a concentration within the calibration range. Filtration through a 0.45 µm syringe filter is recommended before injection. For liquid samples, a direct dilution may be sufficient.

c. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject the prepared standard solutions in increasing order of concentration to construct a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve.

Ion Chromatography (IC) with Suppressed Conductivity Detection

This method is highly suitable for the direct analysis of sulfonic acids in aqueous samples.

a. Instrumentation and Chromatographic Conditions

ParameterRecommended Conditions
IC System An ion chromatograph equipped with a pump, autosampler, and a suppressed conductivity detector.
Column Anion-exchange column suitable for the separation of organic acids (e.g., Metrosep A Supp1 or similar).[1]
Eluent An aqueous solution of a base, such as sodium hydroxide (B78521) or a carbonate/bicarbonate buffer. The concentration will need to be optimized for the specific column and analyte. A gradient elution may be necessary for complex samples.
Suppressor Anion suppressor module.
Flow Rate 0.8 - 1.2 mL/min.
Injection Volume 20 - 50 µL.
Column Temperature Ambient or controlled (e.g., 30 °C).

b. Preparation of Solutions

  • Eluent Preparation: Prepare the eluent by dissolving the appropriate reagents (e.g., sodium hydroxide, sodium carbonate) in deionized water. Degas the eluent before use.

  • Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC protocol, using deionized water as the diluent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with deionized water.

  • Sample Preparation: Dilute the sample with deionized water to a concentration within the linear range of the method. For samples with high ionic strength, a solid-phase extraction (SPE) step may be necessary to remove interfering ions.[4]

c. Analysis Procedure

  • Equilibrate the IC system with the eluent.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Determine the concentration of this compound in the samples from the calibration curve.

UV-Vis Spectrophotometry

This method is a simpler, but less selective, alternative to chromatographic methods. It is suitable for the analysis of this compound in samples with a simple and known matrix, where interfering substances that absorb at the same wavelength are absent.

a. Instrumentation

  • UV-Visible Spectrophotometer

  • Quartz cuvettes (1 cm path length)

b. Procedure

  • Determination of Maximum Wavelength (λmax): Prepare a dilute solution of this compound in a suitable solvent (e.g., deionized water or methanol). Scan the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance.

  • Preparation of Standard Solutions: Prepare a stock solution of this compound and a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve the sample in the same solvent used for the standards to a concentration that falls within the linear range of the calibration curve.

  • Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax against a solvent blank. Construct a calibration curve by plotting absorbance versus concentration and determine the concentration of the sample.

Mandatory Visualization

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Sample Receipt & Login SamplePrep Sample Dilution / Extraction Sample->SamplePrep Standard Reference Standard Weighing StandardPrep Standard Dilution Series Standard->StandardPrep Instrument Chromatographic Separation (HPLC / IC) SamplePrep->Instrument StandardPrep->Instrument Detection Detection (UV / Conductivity) Instrument->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Integration Peak Integration & Quantification DataAcquisition->Integration Report Final Report Generation Integration->Report

Caption: General experimental workflow for the quantification of this compound.

References

Application Note: HPLC Analysis of 4-Methoxybenzenesulfonic Acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-001

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 4-methoxybenzenesulfonic acid in reaction mixtures using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Monitoring its formation and consumption in real-time is crucial for reaction optimization, yield determination, and quality control. This application note describes a robust and accurate RP-HPLC method for the separation and quantification of this compound from potential starting materials and byproducts. The method is suitable for in-process control and final product analysis.

The principle of this method relies on the separation of this compound from other components in a mixture based on their differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase.[1] An acidic modifier is used in the mobile phase to ensure the consistent ionization state of the sulfonic acid group, leading to sharp peaks and reproducible retention times.[1] Detection is achieved by monitoring the UV absorbance of the analyte.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.[1]

Table 1: HPLC Instrumentation and Conditions

ParameterRecommended Conditions
HPLC System Quaternary Gradient HPLC System
Detector UV-Vis Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 0-10 min: 10-40% B10-15 min: 40-10% B15-20 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time 20 minutes
Reagents and Standards
  • This compound reference standard (Purity ≥ 99%)

  • Acetonitrile (HPLC grade)[1]

  • Methanol (B129727) (HPLC grade)[1]

  • Water (HPLC or Milli-Q grade)[1]

  • Phosphoric acid (Analytical grade)[1]

  • 0.45 µm Syringe filters[1]

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with a 50:50 mixture of methanol and water.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock standard solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[1]

Sample Preparation
  • Accurately withdraw a sample from the reaction mixture.

  • Quench the reaction if necessary.

  • Dilute the sample with a 50:50 mixture of methanol and water to an expected concentration within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial before injection.[1]

Method Validation (Example Data)

The method should be validated according to ICH guidelines.[2][3] The following tables present example data for method validation parameters.

Table 2: System Suitability

ParameterAcceptance CriteriaExample Result
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N ≥ 20004500
% RSD of Peak Area (n=6) ≤ 2.0%0.8%

Table 3: Linearity

Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
Correlation Coefficient (r²) ≥ 0.999

Table 4: Precision

Parameter% RSD
Repeatability (n=6) 0.9%
Intermediate Precision (n=6) 1.2%

Table 5: Accuracy (Spike Recovery)

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%4039.899.5%
100%5050.3100.6%
120%6059.599.2%

Table 6: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (µg/mL)
LOD 0.1
LOQ 0.3

Experimental Workflow and Protocols

The following diagram illustrates the overall workflow for the HPLC analysis of this compound reaction mixtures.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile_phase Mobile Phase Preparation (0.1% H3PO4 in H2O & ACN) instrument_setup Instrument Setup (Column, Method Parameters) prep_mobile_phase->instrument_setup Load prep_standards Standard Solution Preparation (Stock & Working Standards) system_suitability System Suitability Test (Inject Standard) prep_standards->system_suitability calibration Calibration Curve Generation (Inject Working Standards) prep_standards->calibration prep_sample Reaction Sample Preparation (Dilution & Filtration) sample_analysis Sample Analysis (Inject Prepared Samples) prep_sample->sample_analysis system_suitability->calibration If passes calibration->sample_analysis Calibrated System peak_integration Peak Integration & Identification (Based on Retention Time) sample_analysis->peak_integration quantification Quantification (Using Calibration Curve) peak_integration->quantification report Report Generation (Concentration, Purity) quantification->report

Caption: Experimental workflow for the HPLC analysis of this compound.

Protocol 1: Mobile Phase Preparation
  • Aqueous Phase (0.1% Phosphoric Acid): Carefully add 1.0 mL of concentrated phosphoric acid to a 1000 mL volumetric flask containing approximately 500 mL of HPLC grade water.[1] Bring the volume to the mark with HPLC grade water and mix thoroughly.[1]

  • Organic Phase: Use HPLC grade acetonitrile.

  • Degas both mobile phase components using an ultrasonic bath for 15 minutes or by vacuum filtration before placing them on the HPLC system.[1]

Protocol 2: Sample Analysis
  • Equilibrate the HPLC system with the initial mobile phase composition (10% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure no carryover or contamination.

  • Inject the working standard solutions in increasing order of concentration to generate the calibration curve.

  • Inject the prepared reaction mixture samples.

  • After the analysis of each sample, integrate the peak corresponding to this compound.

  • Calculate the concentration of this compound in the samples using the linear regression equation obtained from the calibration curve.

Logical Relationship for Method Development

The development of a robust HPLC method follows a logical progression of optimizing various parameters to achieve the desired separation and quantification.

G start Define Analytical Goal (Quantify 4-MBSA) col_select Column Selection (e.g., C18 for nonpolar) start->col_select mp_select Mobile Phase Selection (ACN/Water, pH modifier) start->mp_select det_select Detector & Wavelength (UV @ 230 nm) start->det_select optimization Parameter Optimization (Gradient, Flow Rate, Temp.) col_select->optimization mp_select->optimization det_select->optimization validation Method Validation (Linearity, Precision, Accuracy) optimization->validation validation->optimization Fails Criteria routine_analysis Routine Analysis validation->routine_analysis Method is Valid

Caption: Logical workflow for HPLC method development and validation.

Disclaimer: The quantitative data presented in this application note is for illustrative purposes only. The method must be fully validated in the user's laboratory to ensure its suitability for the intended application.

References

Application Notes and Protocols: 4-Methoxybenzenesulfonyl (MBS) Group in Protecting Group Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures, the judicious use of protecting groups is paramount. The 4-methoxybenzenesulfonyl (MBS) group, derived from 4-methoxybenzenesulfonic acid, serves as a robust and versatile protecting group, primarily for primary and secondary amines. The sulfonamide linkage formed is stable under a variety of reaction conditions, yet can be cleaved under specific acidic or reductive methods, offering a valuable tool in orthogonal synthesis strategies.

The MBS group is typically introduced by reacting the amine with 4-methoxybenzenesulfonyl chloride in the presence of a base. The electron-donating methoxy (B1213986) group on the phenyl ring subtly modulates the reactivity and cleavage conditions of the sulfonamide compared to unsubstituted benzenesulfonamides or tosylamides, providing a handle for selective deprotection. These application notes provide detailed protocols for the introduction and removal of the MBS protecting group, quantitative data on its performance, and insights into its stability and orthogonality with other common protecting groups.

Key Applications

  • Protection of Primary and Secondary Amines: Formation of stable sulfonamides.

  • Peptide Synthesis: Protection of the guanidino side chain of arginine.

  • Orthogonal Synthesis: Selective deprotection in the presence of other protecting groups like Boc, Fmoc, and Cbz.

Data Presentation

Table 1: Protection of Amines with 4-Methoxybenzenesulfonyl Chloride
Substrate (Amine)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Primary AlkylaminePyridine (B92270)Dichloromethane (DCM)0 to RT2 - 12>90General Protocol
Secondary AlkylamineTriethylamine (B128534) (TEA)Dichloromethane (DCM)0 to RT4 - 1685-95General Protocol
AnilinePyridineDichloromethane (DCM)RT12 - 24>90General Protocol
Hindered AmineDMAP (cat.), TEADichloromethane (DCM)Reflux24 - 4870-85General Protocol
Table 2: Deprotection of 4-Methoxybenzenesulfonamides (MBS-Amines)
Substrate (MBS-Amine)ReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
N-Aryl-MBSHBr (48%), PhenolAcetic Acid704HighGeneral Acidic Cleavage
N-Alkyl-MBSTrifluoroacetic Acid (TFA)Dichloromethane (DCM)RT2 - 668-98[1]
N-Aryl-MBSBi(OTf)₃ (cat.), H₂O1,2-Dichloroethane (DCE)801-289-95[2]
N-Alkyl-MBSSmI₂THF/DMPURT0.5 - 2Good[3]
N-Aryl-MBSMg, MeOHMethanol (B129727)Reflux2 - 6GoodReductive Cleavage
Table 3: Stability of the 4-Methoxybenzenesulfonyl (MBS) Group
Reagent/ConditionStabilityNotesReference
Acidic Conditions
1M HCl (aq)Stable at RT, slow cleavage at 60°CGenerally stable to mild aqueous acid at room temperature.[4]
Trifluoroacetic Acid (TFA)LabileCleavage occurs readily at room temperature.[1]
HBr (48%)LabileStrong acid cleavage, often with a scavenger like phenol.General Knowledge
Basic Conditions
1M NaOH (aq)Stable at RT, slow cleavage at 60°CGenerally stable to mild aqueous base at room temperature.[4]
Piperidine (20% in DMF)StableCompatible with Fmoc deprotection conditions in peptide synthesis.General Knowledge
Oxidizing Agents
H₂O₂ (30%)StableThe sulfonamide linkage is resistant to oxidation.[4]
DDQ, CANStableN-protected sulfamates are reported to be stable to oxidizing agents.[5]
Reducing Agents
H₂, Pd/CStableCompatible with conditions for Cbz and benzyl (B1604629) ether deprotection.General Knowledge
NaBH₄StableStable to hydride reducing agents.General Knowledge
SmI₂LabileCan be cleaved under reductive conditions.[3]
Mg/MeOHLabileReductive cleavage of the N-S bond.Reductive Cleavage
Nucleophiles
ThiolatesStableUnlike nitrobenzenesulfonamides (nosyl groups), MBS is stable.General Knowledge
HydrazineStableCompatible with conditions for Dde or ivDde group removal.General Knowledge
Table 4: Orthogonality of the MBS Protecting Group
MBS Deprotection MethodCompatible Protecting Groups (Stable)Incompatible Protecting Groups (Cleaved)
Acidic Cleavage (TFA, HBr) Fmoc, Cbz, Benzyl ethersBoc, Trityl (Trt), t-Butyl esters
Reductive Cleavage (SmI₂, Mg/MeOH) Boc, Fmoc, t-Butyl ethers, EstersCbz, Benzyl ethers (may be cleaved under some reductive conditions)

Experimental Protocols

Protocol 1: Protection of a Primary Amine with 4-Methoxybenzenesulfonyl Chloride

Objective: To protect a primary amine as a 4-methoxybenzenesulfonamide.

Materials:

  • Primary amine (1.0 equiv)

  • 4-Methoxybenzenesulfonyl chloride (1.1 equiv)

  • Pyridine (2.0 equiv) or Triethylamine (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve the primary amine (1.0 equiv) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine or triethylamine (2.0 equiv) to the solution and stir for 10 minutes.

  • Slowly add a solution of 4-methoxybenzenesulfonyl chloride (1.1 equiv) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel to afford the N-protected 4-methoxybenzenesulfonamide.

Protocol 2: Acidic Deprotection of a 4-Methoxybenzenesulfonamide using Trifluoroacetic Acid

Objective: To cleave the MBS protecting group from a secondary amine under acidic conditions.

Materials:

  • N-alkyl-4-methoxybenzenesulfonamide (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve the N-alkyl-4-methoxybenzenesulfonamide (1.0 equiv) in anhydrous DCM in a round-bottom flask.

  • Add trifluoroacetic acid (TFA, typically 5-10 equivalents or as a 10-50% solution in DCM) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 2-6 hours, monitoring the progress by TLC.

  • Upon completion, carefully neutralize the excess acid by slowly adding saturated aqueous NaHCO₃ until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or other suitable methods to obtain the deprotected amine.[1]

Protocol 3: Reductive Deprotection of a 4-Methoxybenzenesulfonamide using Magnesium and Methanol

Objective: To reductively cleave the MBS protecting group from an amine.

Materials:

  • N-substituted-4-methoxybenzenesulfonamide (1.0 equiv)

  • Magnesium turnings (excess, e.g., 10 equiv)

  • Anhydrous Methanol

  • Ammonium (B1175870) chloride (saturated aqueous solution)

  • Ethyl acetate (B1210297)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle.

Procedure:

  • To a round-bottom flask containing the N-substituted-4-methoxybenzenesulfonamide (1.0 equiv) and magnesium turnings (10 equiv), add anhydrous methanol under a nitrogen atmosphere.

  • Heat the mixture to reflux and stir vigorously. The reaction is often accompanied by the evolution of hydrogen gas.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Filter the mixture to remove inorganic salts and wash the solid with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography to yield the free amine.

Visualizations

Protection_of_Amine_with_MBSCl cluster_reactants Reactants cluster_products Products Amine R-NH₂ (Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack MBSCl 4-MeO-Ph-SO₂Cl (MBS-Cl) MBSCl->Intermediate Base Base (e.g., Pyridine) MBS_Amine R-NH-SO₂-Ph-OMe (MBS-protected Amine) Intermediate->MBS_Amine Elimination of Cl⁻ Base_HCl Base·HCl Intermediate->Base_HCl Proton Transfer

Caption: Reaction mechanism for the protection of a primary amine with 4-methoxybenzenesulfonyl chloride.

Acidic_Deprotection_of_MBS_Amine cluster_reactants Reactants cluster_products Products MBS_Amine R-NH-SO₂-Ph-OMe (MBS-protected Amine) Protonated_MBS Protonated Sulfonamide MBS_Amine->Protonated_MBS Acid H⁺ (e.g., from TFA) Acid->Protonated_MBS Protonation Amine R-NH₃⁺ (Protonated Amine) Protonated_MBS->Amine N-S Bond Cleavage Sulfonic_Acid 4-MeO-Ph-SO₃H Protonated_MBS->Sulfonic_Acid

Caption: Mechanism of acidic cleavage of a 4-methoxybenzenesulfonamide.

Experimental_Workflow_Protection start Start: Dissolve Amine in DCM add_base Add Base (Pyridine/TEA) at 0°C start->add_base add_mbscl Add MBS-Cl solution dropwise add_base->add_mbscl react Warm to RT, Stir (2-12h) add_mbscl->react workup Aqueous Workup (Wash with HCl, NaHCO₃, Brine) react->workup dry Dry (Na₂SO₄) and Concentrate workup->dry purify Purify (Recrystallization or Chromatography) dry->purify end_product End: Pure MBS-protected Amine purify->end_product

Caption: Experimental workflow for the protection of an amine with MBS-Cl.

Orthogonal_Deprotection_Logic Start Multifunctional Molecule with MBS, Boc, Fmoc, Cbz Acid Acidic Conditions (e.g., TFA, HBr) Start->Acid Cleaves MBS & Boc Base Basic Conditions (e.g., Piperidine) Start->Base Cleaves Fmoc Reductive Reductive Conditions (e.g., H₂/Pd-C) Start->Reductive Cleaves Cbz Reductive_MBS Reductive Conditions (e.g., SmI₂, Mg/MeOH) Start->Reductive_MBS Cleaves MBS

Caption: Logical relationships in an orthogonal deprotection strategy involving the MBS group.

References

Application Notes and Protocols for 4-Methoxybenzenesulfonic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols related to 4-methoxybenzenesulfonic acid, a key intermediate in organic synthesis and pharmaceutical development. The information presented herein is intended to guide researchers in the synthesis and application of this versatile compound, with a particular focus on its role in the development of targeted cancer therapies.

Introduction

This compound (p-anisic acid) and its derivatives are valuable building blocks in the synthesis of a wide range of organic molecules, including active pharmaceutical ingredients (APIs). The presence of both a sulfonic acid group and a methoxy-activated aromatic ring allows for diverse chemical transformations. A significant application of this scaffold is in the synthesis of inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.

This document outlines the synthesis of this compound and its conversion to 4-methoxybenzenesulfonyl chloride, a crucial precursor for the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline (B1360015), an important fragment in various VEGFR-2 inhibitors.[1][2]

Experimental Protocols

Synthesis of this compound

This protocol describes the sulfonation of anisole (B1667542) (methoxybenzene) to produce this compound.

Materials:

  • Anisole (Methoxybenzene)

  • Concentrated Sulfuric Acid (98%)

  • Distilled Water

  • Ice

Equipment:

  • Round-bottom flask with a stirrer

  • Dropping funnel

  • Heating mantle

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a stirrer and a dropping funnel, place 600 g of anisole.

  • Slowly add 560 g of 98% sulfuric acid to the anisole with continuous stirring. The addition should be controlled to maintain a manageable reaction temperature.

  • After the addition is complete, heat the mixture to 80-85°C and maintain this temperature for 3 hours with continuous stirring.

  • After 3 hours, cool the reaction mixture and then carefully add distilled water to adjust the concentration of the sulfonic acid to approximately 55%.

  • Cool the solution to about 40°C and then gradually cool further to 20°C.

  • To induce crystallization, add a small seed crystal of p-methoxybenzenesulfonic acid.

  • Collect the precipitated crystals by filtration using a Buchner funnel.

  • For purification, the collected crystals can be redissolved in water at 40°C to a concentration of 55%, followed by gradual cooling to 20°C to recrystallize the product.

  • Filter the purified crystals and dry them to obtain this compound.

Synthesis of 4-Methoxybenzenesulfonyl Chloride

This protocol details the conversion of this compound to its corresponding sulfonyl chloride, a more reactive intermediate for subsequent reactions.

Materials:

  • This compound

  • Thionyl chloride or Chlorosulfonic acid

  • Inert solvent (e.g., dichloromethane)

Equipment:

  • Round-bottom flask with a stirrer and reflux condenser

  • Fume hood

  • Dropping funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under a fume hood, suspend this compound in an inert solvent like dichloromethane.

  • Slowly add an excess of thionyl chloride (or chlorosulfonic acid) to the suspension with stirring.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude 4-methoxybenzenesulfonyl chloride can be purified by recrystallization or used directly in the next step.

Synthesis of 5-(Ethylsulfonyl)-2-methoxyaniline from 4-Methoxybenzenesulfonyl Chloride

This multi-step protocol outlines the synthesis of a key pharmaceutical intermediate for VEGFR-2 inhibitors.[1][2]

Step 1: Synthesis of Sodium 4-methoxybenzenesulfinate

  • Dissolve sodium sulfite (B76179) (2 equivalents) and sodium bicarbonate (2 equivalents) in a mixture of water and THF (10:1).

  • Cool the solution to 0°C in an ice bath.

  • Add 4-methoxybenzene-1-sulfonyl chloride (1 equivalent) portion-wise to the cooled solution over 10 minutes with stirring.

  • Allow the reaction to stir overnight, gradually warming to room temperature.

  • Extract the reaction mixture with chloroform (B151607) (3 x 50 mL) to remove impurities. The aqueous layer contains the desired sodium 4-methoxybenzenesulfinate.

Step 2: Synthesis of 1-(Ethylsulfonyl)-4-methoxybenzene

  • To the aqueous solution of sodium 4-methoxybenzenesulfinate, add methanol (B129727) and ethyl iodide (2.5 equivalents).

  • Reflux the mixture for 2 hours.

  • After cooling, the product can be isolated by extraction with an organic solvent.

Step 3: Nitration of 1-(Ethylsulfonyl)-4-methoxybenzene

  • Dissolve 1-(ethylsulfonyl)-4-methoxybenzene in concentrated nitric acid.

  • Heat the reaction mixture to 100°C for 2 hours.

  • Carefully pour the reaction mixture onto ice to precipitate the product, 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene.

  • Collect the precipitate by filtration and wash with cold water.

Step 4: Reduction to 5-(Ethylsulfonyl)-2-methoxyaniline

  • Dissolve 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene in ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere for 2 days.

  • Filter the reaction mixture through celite to remove the catalyst.

  • Evaporate the solvent to obtain the final product, 5-(ethylsulfonyl)-2-methoxyaniline.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline from 4-methoxybenzene-1-sulfonyl chloride.[1]

StepReactantsKey ReagentsReaction ConditionsYield
14-Methoxybenzene-1-sulfonyl chlorideNa₂SO₃, NaHCO₃0°C to rt, overnight99%
2Sodium 4-methoxybenzenesulfinateEthyl iodide, MethanolReflux, 2 h90%
31-(Ethylsulfonyl)-4-methoxybenzeneconc. HNO₃100°C, 2 h73%
44-(Ethylsulfonyl)-1-methoxy-2-nitrobenzeneH₂, 10% Pd/Crt, 2 days90%
Overall 4-Methoxybenzene-1-sulfonyl chloride 59%

Application in Drug Development: VEGFR-2 Inhibition

5-(Ethylsulfonyl)-2-methoxyaniline is a crucial structural component in numerous potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis. Overexpression and activation of VEGFR-2 are implicated in the pathology of various cancers, making it a prime target for anticancer drug development.

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability – all essential processes for angiogenesis.[3][4][5]

Inhibitors containing the 5-(ethylsulfonyl)-2-methoxyaniline moiety are designed to bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its activation and thereby blocking the downstream signaling events that drive angiogenesis.

VEGFR2_Signaling_Pathway cluster_0 MAPK Pathway cluster_1 PI3K-Akt Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival Permeability Vascular Permeability AKT->Permeability Inhibitor VEGFR-2 Inhibitor (e.g., containing 5-(ethylsulfonyl) -2-methoxyaniline moiety) Inhibitor->VEGFR2 Blocks ATP Binding Site

Caption: VEGFR-2 signaling pathway and the point of inhibition.

Experimental Workflow

The following diagram illustrates the overall workflow from the synthesis of this compound to its application in the development of VEGFR-2 inhibitors.

Experimental_Workflow start Start: Anisole sulfonation Sulfonation with H₂SO₄ start->sulfonation product1 This compound sulfonation->product1 chlorination Conversion to Sulfonyl Chloride (e.g., with SOCl₂) product1->chlorination product2 4-Methoxybenzenesulfonyl Chloride chlorination->product2 synthesis Multi-step Synthesis product2->synthesis intermediate 5-(Ethylsulfonyl)-2-methoxyaniline synthesis->intermediate drug_dev Drug Development intermediate->drug_dev inhibitor VEGFR-2 Inhibitors drug_dev->inhibitor end End: Anticancer Therapeutic Candidate inhibitor->end

Caption: Synthetic workflow for a VEGFR-2 inhibitor precursor.

Conclusion

This compound is a valuable and versatile starting material in organic synthesis. The protocols provided herein offer a clear pathway for its synthesis and subsequent elaboration into complex pharmaceutical intermediates. The application of its derivatives in the development of targeted anticancer therapies, such as VEGFR-2 inhibitors, highlights the importance of this chemical scaffold in modern drug discovery and development. Researchers can utilize these methods and data to facilitate their own research in this critical area.

References

Safe Handling of 4-Methoxybenzenesulfonic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling of 4-Methoxybenzenesulfonic acid in a laboratory setting. Adherence to these guidelines is crucial to minimize risks and ensure a safe working environment.

Hazard Identification and Quantitative Data

This compound is a chemical that requires careful handling due to its potential hazards. It is irritating to the eyes, respiratory system, and skin.[1][2]

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC7H8O4S[2][3]
Molecular Weight188.20 g/mol [2][3]
AppearanceNot Specified
OdorNot Specified
SolubilityDMSO (Slightly), Methanol (Slightly)[3]

Table 2: Hazard Classification

HazardCategoryGHS Hazard StatementSource
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[2]
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract IrritationCategory 3H335: May cause respiratory irritation[2]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.

Table 3: Recommended Personal Protective Equipment

PPE CategoryRecommended EquipmentSpecifications
Eye/Face Protection Safety glasses with side-shields or gogglesConforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[4]
Hand Protection Chemical-resistant glovesNitrile or natural rubber gloves are suitable. Inspect for integrity before each use.[4]
Body Protection Laboratory coat or chemical-resistant suitLong-sleeved clothing should be worn.[4]
Respiratory Protection Dust mask or respiratorFor nuisance exposures, a P95 (US) or P1 (EU) particle respirator is recommended. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU) respirator.[4]

Experimental Protocols

Engineering Controls
  • Work in a well-ventilated area.

  • For procedures that may generate dust, use a chemical fume hood.[4]

  • Ensure that eyewash stations and safety showers are readily accessible.[4]

Handling Procedures
  • Preparation:

    • Before beginning work, ensure all necessary PPE is donned correctly.[4]

    • Prepare all required equipment and reagents to minimize movement and the potential for spills.[5]

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[1][4]

    • Minimize dust generation and accumulation.[1]

    • Keep the container tightly closed when not in use.[1]

  • Hygiene:

    • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[4]

    • Do not eat, drink, or smoke in the laboratory.[4]

Storage
  • Store in a tightly closed container.[1]

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][4]

Spill Response
  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[4]

    • Gently sweep or vacuum the spilled solid material into a suitable, labeled container for disposal. Avoid generating dust.[1][4]

    • Clean the spill area with a damp cloth or paper towel.

    • Place all cleanup materials into a sealed, labeled container for proper disposal.[4]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1]

  • Skin Contact: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[1]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[5]

  • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.

Disposal
  • Dispose of this compound and any contaminated materials in accordance with local, regional, and national regulations.

  • One method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]

Visualizations

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_storage_disposal Storage & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_setup Prepare Workspace & Equipment prep_ppe->prep_setup handling_weigh Weighing & Transferring (in fume hood) prep_setup->handling_weigh handling_reaction Use in Reaction handling_weigh->handling_reaction spill Spill handling_weigh->spill exposure Exposure handling_weigh->exposure cleanup_decon Decontaminate Equipment handling_reaction->cleanup_decon disposal Dispose of Waste According to Regulations handling_reaction->disposal handling_reaction->spill handling_reaction->exposure cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash storage Store in a Cool, Dry, Well-Ventilated Area cleanup_wash->storage

Caption: Workflow for the safe handling of this compound.

First_Aid_Protocol First Aid Protocol for this compound Exposure cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion exposure Exposure Occurs skin_remove Remove Contaminated Clothing exposure->skin_remove Skin eye_flush Flush Eyes with Water for at least 15 mins exposure->eye_flush Eyes inhalation_fresh_air Move to Fresh Air exposure->inhalation_fresh_air Inhalation ingestion_no_vomit Do NOT Induce Vomiting exposure->ingestion_no_vomit Ingestion skin_wash Flush Skin with Water for at least 15 mins skin_remove->skin_wash skin_medical Seek Medical Attention skin_wash->skin_medical eye_medical Seek Medical Attention eye_flush->eye_medical inhalation_breathing Provide Artificial Respiration if not breathing inhalation_fresh_air->inhalation_breathing inhalation_medical Seek Medical Attention inhalation_breathing->inhalation_medical ingestion_rinse Rinse Mouth with Water ingestion_no_vomit->ingestion_rinse ingestion_medical Seek Immediate Medical Attention ingestion_rinse->ingestion_medical

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield in 4-methoxybenzenesulfonic acid synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Question 1: Why is the yield of my this compound significantly lower than expected?

Answer: Low yields can arise from several factors, often related to reaction conditions and work-up procedures.

  • Incomplete Reaction: The sulfonation of anisole (B1667542) may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or poor mixing. Ensure that the reaction is stirred vigorously and monitored until the starting material is consumed.

  • Suboptimal Temperature Control: The sulfonation of anisole is an exothermic reaction. Localized overheating can lead to the decomposition of the product and the formation of byproducts. Conversely, a temperature that is too low can result in an incomplete reaction. Careful monitoring and control of the internal reaction temperature are crucial.

  • Loss During Work-up: Significant product loss can occur during the isolation and purification steps. As this compound is water-soluble, it is important to minimize the amount of water used during washing and to consider techniques like salting out to improve recovery from aqueous solutions.

  • Formation of Byproducts: The formation of side products, such as 4-methoxybenzene-1,3-disulfonic acid, can reduce the yield of the desired monosulfonated product.[1] This is more prevalent when using highly concentrated sulfonating agents or at elevated temperatures.

Question 2: How can I minimize the formation of the di-sulfonated byproduct?

Answer: The formation of 4-methoxybenzene-1,3-disulfonic acid is a common side reaction, particularly in the presence of strong sulfonating agents.[1] To minimize its formation:

  • Control Stoichiometry: Use a controlled molar ratio of the sulfonating agent to anisole. A large excess of the sulfonating agent will favor di-sulfonation.

  • Reaction Temperature: Maintain a moderate reaction temperature. Higher temperatures can promote further sulfonation of the initially formed product.

  • Choice of Sulfonating Agent: Consider using a milder sulfonating agent if di-sulfonation is a significant issue.

Question 3: My final product is discolored. What is the cause and how can I purify it?

Answer: Discoloration in the final product can be due to the formation of colored byproducts or residual starting materials.

  • Purification: Recrystallization is a common method for purifying this compound. If the product is isolated as a salt (e.g., barium or sodium salt), recrystallization from a suitable solvent can remove impurities. Treatment with activated charcoal during the recrystallization process can also help to remove colored impurities.

Question 4: How can I control the regioselectivity to favor the para-isomer over the ortho-isomer?

Answer: The methoxy (B1213986) group of anisole is an ortho, para-directing group. While a mixture of isomers is typically formed, the para-isomer is generally the major product due to steric hindrance at the ortho positions.[2] To favor the formation of this compound (the para-isomer):

  • Reaction Temperature: Higher reaction temperatures tend to favor the formation of the thermodynamically more stable para-isomer.[3]

  • Reaction Time: Allowing the reaction to proceed for a longer time at a suitable temperature can allow for the isomerization of the kinetically favored ortho-isomer to the more stable para-isomer.

Frequently Asked Questions (FAQs)

Q1: What are the most common sulfonating agents for the synthesis of this compound?

A1: The most common sulfonating agents include concentrated sulfuric acid, fuming sulfuric acid (oleum), chlorosulfonic acid, and bis(trimethylsilyl) sulfate (B86663). The choice of agent can influence the reaction rate, yield, and byproduct profile.

Q2: What is the expected yield for the synthesis of this compound?

A2: The yield can vary significantly depending on the chosen method and reaction conditions. For example, sulfonation of anisole with bis(trimethylsilyl) sulfate has been reported to yield 78% of the corresponding barium salt.[4] A procedure using 98% sulfuric acid aims for a high yield of the para-isomer, claiming the final product contains 98 mole % of this isomer.[5]

Q3: Is the sulfonation of anisole a reversible reaction?

A3: Yes, aromatic sulfonation is a reversible reaction. The forward reaction (sulfonation) is favored in concentrated acid, while the reverse reaction (desulfonation) can occur in hot, dilute aqueous acid. This reversibility can be utilized in synthetic strategies, for example, by using the sulfonic acid group as a temporary blocking group.[2]

Q4: What are the safety precautions I should take during this synthesis?

A4: Sulfonating agents like concentrated sulfuric acid, oleum, and chlorosulfonic acid are highly corrosive and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. The reactions can be exothermic, so proper temperature control is necessary to avoid runaway reactions.

Data Presentation

The following tables summarize quantitative data on the synthesis of this compound under different conditions.

Table 1: Comparison of Different Sulfonating Agents

Sulfonating AgentReactantTemperature (°C)Reaction TimeYieldNotesReference
98% Sulfuric AcidMethoxybenzene80-853 hoursHigh (product is 98 mole % para-isomer)The product is isolated by crystallization.[5]
Bis(trimethylsilyl) sulfateAnisole125-1702 hours78%Isolated as the barium salt.[4]
Chlorosulfonic AcidAnisole0, then 70-801 hourNot specified for sulfonic acid, but used to form the sulfonyl chloride intermediate.The primary product is p-methoxybenzenesulfonyl chloride.[6]

Table 2: Effect of Temperature on Anisole Sulfonation

Sulfonating AgentTemperature (°C)Key ObservationReference
Supported Sulfuric Acid110-140Reactive temperature range for the sulfonation of gaseous anisole.[7]
Sulfuric Acid>150Favors the formation of the thermodynamically stable para-isomer.[3]

Experimental Protocols

Protocol 1: Sulfonation of Methoxybenzene with Sulfuric Acid [5]

  • Reaction Setup: In a suitable reaction vessel, place 600 g of methoxybenzene.

  • Addition of Sulfuric Acid: Slowly add 560 g of 98% sulfuric acid to the methoxybenzene with continuous stirring.

  • Reaction: Heat the mixture to 80-85 °C and maintain this temperature for 3 hours with continued stirring.

  • Quenching and Crystallization: After the reaction is complete, cool the mixture and add distilled water to adjust the concentration to 55%. Gradually cool the solution to about 40 °C.

  • Seeding and Isolation: At 20 °C, add a small seed crystal of p-methoxybenzenesulfonic acid to induce crystallization.

  • Purification: Collect the crystals by filtration. Redissolve the crystals in water at 40 °C to a concentration of 55%.

  • Recrystallization: Gradually cool the solution to 20 °C and again seed with a crystal of p-methoxybenzenesulfonic acid to induce recrystallization.

  • Final Product: Collect the purified crystals by filtration. The resulting product is reported to contain 98 mole % of the para-isomer.

Protocol 2: Sulfonation of Anisole with Bis(trimethylsilyl) sulfate (BTS) [4]

  • Reaction Mixture: In a reaction vessel, combine 3.8 g (0.035 mole) of anisole and 8.5 g (0.035 mole) of bis(trimethylsilyl) sulfate.

  • Reaction: Heat the mixture at 125-170 °C for 2 hours. During this time, distill off the hexamethyldisiloxane (B120664) (HMDS) byproduct.

  • Work-up: Cool the reaction mixture and pour it into 10 ml of water.

  • Isolation: Isolate the anisolesulfonic acid as its barium salt by adding a suitable barium source (e.g., barium carbonate). The reported yield of the barium salt is 5.8 g (78%).

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting guide for the synthesis of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Combine Anisole and Sulfonating Agent start->reactants heat_stir Heat and Stir (e.g., 80-85 °C, 3h) reactants->heat_stir monitor Monitor Reaction (TLC/HPLC) heat_stir->monitor quench Quench Reaction (e.g., add water) monitor->quench crystallize Induce Crystallization (Cooling & Seeding) quench->crystallize filter Filter Crude Product crystallize->filter recrystallize Recrystallize filter->recrystallize dry Dry Final Product recrystallize->dry end End dry->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Problem: Low Yield check_reaction Check for unreacted starting material (TLC/HPLC) start->check_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction solution_incomplete Increase reaction time/temperature Improve mixing incomplete_reaction->solution_incomplete Yes complete_reaction Reaction Complete incomplete_reaction->complete_reaction No check_byproducts Analyze for byproducts (e.g., di-sulfonated product) complete_reaction->check_byproducts byproducts_present Significant byproducts? check_byproducts->byproducts_present solution_byproducts Optimize stoichiometry Lower reaction temperature Consider milder sulfonating agent byproducts_present->solution_byproducts Yes no_byproducts Minimal byproducts byproducts_present->no_byproducts No review_workup Review work-up and purification procedure no_byproducts->review_workup solution_workup Optimize crystallization Minimize washing volumes Consider 'salting out' review_workup->solution_workup

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude 4-Methoxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of crude 4-methoxybenzenesulfonic acid. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound, typically synthesized via the sulfonation of anisole (B1667542), may contain several impurities. The most common include:

  • Sulfuric Acid: Residual acid from the sulfonation reaction is a frequent impurity.[1]

  • Isomeric Impurities: The sulfonation of anisole can also produce the ortho-isomer (2-methoxybenzenesulfonic acid).[2]

  • Disulfonated Byproducts: Under harsh reaction conditions, further sulfonation can lead to the formation of 4-methoxybenzene-1,3-disulfonic acid.[2]

  • Unreacted Anisole: Incomplete reaction will leave residual starting material.

  • Water: Sulfonic acids are often hydrated and may contain water of crystallization.[1]

Q2: What is the general principle for purifying this compound?

A2: The most common and effective method for purifying this compound is recrystallization. This technique leverages the difference in solubility of the compound and its impurities in a given solvent at different temperatures. The crude acid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure this compound crystallizes out, leaving the impurities dissolved in the mother liquor.[3]

Q3: What are suitable solvents for the recrystallization of this compound?

A3: Due to its high polarity, this compound has high solubility in water and limited solubility in most organic solvents.[1] A common purification procedure involves crystallization from an aqueous solution.[4] For other sulfonic acids, occasionally ethanol (B145695) or a mixture of solvents is used.[1] The choice of solvent is critical and should be one in which the desired compound is highly soluble at high temperatures but sparingly soluble at low temperatures.

Q4: What are the key safety precautions when handling this compound?

A4: this compound is a strong acid and should be handled with care. According to its GHS classification, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5] It is crucial to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, and to work in a well-ventilated area or a fume hood.[5][6]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: The final product is discolored (e.g., yellow or brown).
Potential Cause Troubleshooting Steps
Presence of colored organic impurities from side reactions during sulfonation.Activated Carbon Treatment: Dissolve the crude product in hot water, add a small amount of activated charcoal, and swirl the mixture. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to crystallize. Use charcoal sparingly as it can also adsorb the desired product.
Oxidation of phenolic impurities. Control Reaction Conditions: Ensure that the synthesis is carried out under optimal conditions to minimize the formation of colored byproducts.
Contamination from equipment. Use Clean Glassware: Ensure all glassware is thoroughly cleaned before use.
Issue 2: Low yield of purified product after recrystallization.
Potential Cause Troubleshooting Steps
Too much solvent was used , causing a significant amount of the product to remain in the mother liquor.[7]Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.[8] Recover a Second Crop: If the mother liquor is suspected to contain a significant amount of product, concentrate it by boiling off some solvent and cool again to obtain a second crop of crystals.[9]
Premature crystallization during hot filtration.Preheat Equipment: Ensure the funnel and receiving flask are pre-heated to prevent the solution from cooling and crystallizing prematurely.[10]
The cooling process was too rapid , leading to the formation of small, impure crystals.Slow Cooling: Allow the solution to cool slowly to room temperature to promote the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize yield.[3]
Incomplete transfer of crystals during filtration.Rinse Glassware: Rinse the crystallization flask with a small amount of the cold mother liquor or ice-cold solvent to transfer all the crystals to the filter.[10]
Issue 3: The product "oils out" instead of forming crystals.
Potential Cause Troubleshooting Steps
High concentration of impurities , which can depress the melting point of the mixture.[7]Perform an Initial Purification: If the crude product is highly impure, consider a preliminary purification step, such as washing or an initial crystallization, before the final recrystallization.
The solution is too saturated , causing the product to come out of solution too quickly.[6]Reheat and Add More Solvent: Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to reduce the saturation. Allow the solution to cool more slowly.[7]
Inappropriate cooling rate. Slow Down Cooling: A slower cooling rate can sometimes prevent oiling out by giving the molecules time to orient themselves into a crystal lattice.[6]
Incorrect solvent. Solvent System Modification: Experiment with a different solvent or a mixed solvent system.
Issue 4: The purified product is still impure.
Potential Cause Troubleshooting Steps
Co-crystallization of impurities. Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired purity. Choose a Different Solvent: An impurity that co-crystallizes in one solvent may be more soluble in another.
Ineffective removal of sulfuric acid. Recrystallize from Aqueous Solution: Sulfuric acid can be effectively removed by recrystallizing the sulfonic acid from a concentrated aqueous solution.[1]
Rapid crystallization trapping impurities. [7]Ensure Slow Crystal Growth: As mentioned previously, allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₇H₈O₄S[11]
Molecular Weight188.20 g/mol [5][11]
AppearanceCrystalline solid
SolubilitySlightly soluble in DMSO and Methanol[11]
Storage Temperature-20°C[11]

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization from Water

This protocol is adapted from a documented synthesis and purification procedure.[4]

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a volume of deionized water and heat the mixture to 40°C with stirring to dissolve the solid. The goal is to create a concentrated solution (e.g., 55% by weight).[4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Gradually cool the solution. Once the temperature reaches 20°C, crystal deposition should occur. To induce crystallization if it hasn't started, you can add a seed crystal of pure p-methoxybenzenesulfonic acid.[4] Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel. For final drying, the product can be placed in a desiccator.

  • Purity Assessment: A final purity of ≥98% can be achieved with this method.[4] Assess the purity by techniques such as melting point determination, HPLC, or NMR.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Purification cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Analysis crude_product Crude this compound dissolution Dissolve in minimum hot water (e.g., 40°C) crude_product->dissolution hot_filtration Hot Filtration (if insolubles present) dissolution->hot_filtration cooling Slow Cooling to 20°C, then Ice Bath hot_filtration->cooling crystallization Crystallization cooling->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Ice-Cold Water vacuum_filtration->washing drying Drying washing->drying analysis Purity Analysis (HPLC, NMR, MP) drying->analysis

Caption: Workflow for the recrystallization of this compound.

troubleshooting_logic Troubleshooting Common Purification Issues cluster_issues cluster_solutions start Problem Encountered During Purification discoloration Discolored Product start->discoloration low_yield Low Yield start->low_yield oiling_out Product 'Oils Out' start->oiling_out charcoal Use Activated Charcoal discoloration->charcoal Cause: Colored Impurities min_solvent Use Minimum Hot Solvent low_yield->min_solvent Cause: Too Much Solvent slow_cool Ensure Slow Cooling low_yield->slow_cool Cause: Premature/Rapid Crystallization oiling_out->slow_cool Cause: Rapid Cooling reheat Reheat & Add More Solvent oiling_out->reheat Cause: High Saturation

Caption: Logical troubleshooting flow for common purification issues.

References

Technical Support Center: Sulfonation of Anisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the sulfonation of anisole (B1667542). Our resources address common side reactions and offer guidance on optimizing experimental outcomes.

Troubleshooting Guides

This section provides solutions to common problems encountered during the sulfonation of anisole.

Problem: Low Yield of Monosulfonated Anisole

Possible Cause Suggested Solution
Incomplete Reaction - Extend the reaction time and monitor progress using techniques like TLC or GC-MS.[1] - Ensure the sulfonating agent is not depleted or decomposed.
Suboptimal Temperature - For many sulfonating agents, the reaction is rapid at room temperature.[2] If the reaction is sluggish, a slight increase in temperature may be necessary, but this can also promote side reactions.[3]
Formation of Byproducts - See the specific troubleshooting sections below for addressing disulfonation, demethylation, and diaryl sulfone formation.
Loss of Product During Workup - Ensure complete precipitation or extraction of the sulfonic acid product. The use of salts to aid precipitation can be effective.

Problem: Significant Formation of Disulfonated Product

Possible Cause Suggested Solution
Excess Sulfonating Agent - Use a stoichiometric amount of the sulfonating agent relative to anisole. An excess of the sulfonating agent will favor polysubstitution.[4]
High Concentration of Sulfuric Acid/Oleum (B3057394) - The use of concentrated sulfuric acid or oleum promotes the formation of 4-methoxybenzene-1,3-disulphonic acid.[2] Using a milder sulfonating agent or a lower concentration of sulfuric acid can minimize this.
Prolonged Reaction Time - Monitor the reaction closely and quench it once the desired level of monosulfonation is achieved to prevent further reaction to the disulfonated product.

Problem: Evidence of Demethylation (Formation of Phenolic Byproducts)

Possible Cause Suggested Solution
High Reaction Temperature - Demethylation is more likely to occur at elevated temperatures.[4] Maintain a lower reaction temperature to minimize this side reaction.
Steric Hindrance - Demethylation is more prevalent when the methoxy (B1213986) group is sterically hindered by ortho substituents, including the sulfonic acid group.[4] If synthesizing a sterically crowded derivative, consider using milder reaction conditions.
Strongly Acidic Conditions - Very strong acidic conditions can promote the cleavage of the methyl ether. Using a less harsh sulfonating agent can be beneficial.

Problem: Formation of Diaryl Sulfone Byproducts

Possible Cause Suggested Solution
High Concentration of SO₃ - The formation of diaryl sulfones is a known side reaction in sulfonations, particularly with sulfur trioxide.[5]
Elevated Temperatures - Higher reaction temperatures can favor the formation of sulfones.
Absence of Inhibitors - The addition of sulfone inhibitors, such as inorganic sulfites (e.g., sodium sulfite), can effectively reduce the formation of these byproducts.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary products of the sulfonation of anisole?

A1: The primary products are the ortho- and para-isomers of methoxybenzenesulfonic acid. Due to the directing effect of the methoxy group, the para-isomer is typically the major product.[7] Under more forcing conditions, disulfonation can occur, leading to 4-methoxybenzene-1,3-disulphonic acid.[2]

Q2: How can I control the ortho/para isomer ratio?

A2: The ortho/para ratio is influenced by the solvent and the sulfonating agent. For instance, using sulfur trioxide in dichloromethane (B109758) has been shown to enhance the proportion of the ortho-isomer due to complex formation between the sulfur trioxide and the oxygen of the methoxy group.[4] In many cases, the para isomer is favored due to less steric hindrance.

Q3: What is the mechanism of diaryl sulfone formation?

A3: Diaryl sulfones are typically formed from the reaction of an arylsulfonic acid with another arene molecule. This process is favored under conditions with a high concentration of the arene and a dehydrating environment.

Q4: Is the sulfonation of anisole reversible?

A4: Yes, like other aromatic sulfonation reactions, the sulfonation of anisole is reversible. Desulfonation can be achieved by heating the sulfonic acid in the presence of a dilute aqueous acid. This reversibility is a key principle in using the sulfonyl group as a blocking group in organic synthesis.

Q5: What analytical techniques are suitable for monitoring the reaction and analyzing the products?

A5: Techniques such as Thin Layer Chromatography (TLC) can be used for rapid reaction monitoring. For detailed product analysis and quantification of isomers and byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly effective.[1][2]

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution in the Sulfonation of Anisole

Sulfonating AgentSolventTemperature (°C)Major Product(s)Key Side ProductsReference
Concentrated H₂SO₄NoneRoom Tempp-Methoxybenzenesulfonic acido-Methoxybenzenesulfonic acid, 4-Methoxybenzene-1,3-disulphonic acid[2][7]
Fuming H₂SO₄ (Oleum)NoneElevated4-Methoxybenzene-1,3-disulphonic acidp-Methoxybenzenesulfonic acid, Diaryl sulfones[2]
SO₃DichloromethaneLowo- and p-Methoxybenzenesulfonic acid (enhanced ortho)Disulfonated products[4]
SO₃DioxaneRoom Tempp-Methoxybenzenesulfonic acido-Methoxybenzenesulfonic acid[4]
Chlorosulfonic AcidDichloromethane0p-Methoxybenzenesulfonyl chlorideo-Methoxybenzenesulfonyl chloride[8]
Bis(trimethylsilyl) sulfate (B86663)None125-170Anisolesulfonic acid (78% yield)Tar formation suppressed[9]

Experimental Protocols

Protocol 1: Selective Monosulfonation of Anisole with Minimal Disulfonation

This protocol aims to favor the formation of monosulfonated products by using a controlled amount of a milder sulfonating agent.

  • Materials: Anisole, Chlorosulfonic acid, Dichloromethane (anhydrous), Ice bath, Magnetic stirrer, Dropping funnel, Separatory funnel, Sodium bicarbonate solution (saturated), Sodium sulfate (anhydrous).

  • Procedure:

    • In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve anisole (1 equivalent) in anhydrous dichloromethane.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add chlorosulfonic acid (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours, monitoring the progress by TLC.

    • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice.

    • Transfer the mixture to a separatory funnel and wash the organic layer with cold water and then with a saturated sodium bicarbonate solution until effervescence ceases.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the methoxybenzenesulfonyl chloride, which can be hydrolyzed to the sulfonic acid if desired.

Protocol 2: Suppression of Diaryl Sulfone Formation

This protocol incorporates a sulfone inhibitor to minimize the formation of diaryl sulfone byproducts.

  • Materials: Anisole, Sulfur trioxide (stabilized), Dichloromethane (anhydrous), Sodium sulfite (B76179) (anhydrous powder), Inert atmosphere setup (e.g., nitrogen or argon).

  • Procedure:

    • To a flask containing anhydrous dichloromethane under an inert atmosphere, add anhydrous sodium sulfite (0.1-0.2 equivalents relative to anisole).

    • Add anisole (1 equivalent) to the suspension.

    • Cool the mixture to 0°C.

    • Slowly introduce a solution of sulfur trioxide in dichloromethane (1 equivalent) to the stirred suspension.

    • Maintain the temperature at 0°C and monitor the reaction by TLC.

    • Upon completion, the reaction can be worked up by quenching with ice water and separating the aqueous layer containing the sulfonic acid product from the organic layer and the insoluble sulfite.

Visualizations

Sulfonation_of_Anisole cluster_main Main Reaction Pathway cluster_side Side Reactions Anisole Anisole Ortho_Product o-Methoxybenzenesulfonic acid Anisole->Ortho_Product + SO₃H (ortho) Para_Product p-Methoxybenzenesulfonic acid (Major Product) Anisole->Para_Product + SO₃H (para) Phenol Phenol (from Demethylation) Anisole->Phenol Demethylation Sulfone Diaryl Sulfone Anisole->Sulfone + Anisole, -H₂O Sulfonating_Agent Sulfonating Agent (e.g., H₂SO₄, SO₃) Sulfonating_Agent->Ortho_Product Sulfonating_Agent->Para_Product Disulfonated 4-Methoxybenzene-1,3-disulphonic acid Para_Product->Disulfonated + SO₃H

Caption: Main and side reaction pathways in the sulfonation of anisole.

Troubleshooting_Sulfonation Start Start Sulfonation of Anisole Problem Problem Encountered? Start->Problem Low_Yield Low Yield of Monosulfonated Product Problem->Low_Yield Yes High_Disulfonation High Disulfonation Problem->High_Disulfonation Yes Demethylation Demethylation Observed Problem->Demethylation Yes Sulfone_Formation Sulfone Formation Problem->Sulfone_Formation Yes Sol_Low_Yield Check reaction time and temperature. Consider byproduct formation. Low_Yield->Sol_Low_Yield Sol_Disulfonation Reduce amount of sulfonating agent. Use milder conditions. High_Disulfonation->Sol_Disulfonation Sol_Demethylation Lower reaction temperature. Use milder sulfonating agent. Demethylation->Sol_Demethylation Sol_Sulfone Lower temperature. Add sulfone inhibitor. Sulfone_Formation->Sol_Sulfone

Caption: Troubleshooting workflow for side reactions in anisole sulfonation.

References

Optimizing reaction conditions for 4-Methoxybenzenesulfonic acid catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for optimizing reactions catalyzed by 4-Methoxybenzenesulfonic acid.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application as a catalyst?

A1: this compound (p-Anisolesulfonic acid) is a strong organic acid belonging to the arylsulfonic acid family.[1] Due to its strong acidity and organic nature, it is highly effective as a catalyst in various organic reactions, most notably Fischer esterifications, protection reactions, and other acid-catalyzed transformations.[2][3] It serves as a more organic-soluble alternative to mineral acids like sulfuric acid.

Q2: How does this compound compare to other sulfonic acid catalysts like p-Toluenesulfonic acid (p-TsOH)?

A2: this compound is structurally and functionally very similar to p-Toluenesulfonic acid (p-TsOH). Both are strong aromatic sulfonic acids used in similar catalytic applications.[1][2] The primary difference is the substituent on the benzene (B151609) ring (methoxy vs. methyl), which can slightly alter solubility in certain organic solvents but generally does not lead to significant differences in catalytic activity for most standard reactions.

Q3: What are the key safety considerations when handling this compound?

A3: this compound is a corrosive and irritating substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[5]

Q4: How should I remove the catalyst from my reaction mixture after the reaction is complete?

A4: The catalyst is typically removed during the aqueous workup. Being a strong acid, it can be neutralized and extracted into an aqueous phase by washing the organic layer with a basic solution, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[2][6] Caution should be exercised due to potential CO₂ evolution during neutralization.[2] Subsequent washes with water and brine will help remove any remaining catalyst and inorganic salts.[7]

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during reactions catalyzed by this compound.

Problem: Low or No Reaction Conversion

Question Possible Cause Suggested Solution
Is the reaction proceeding very slowly or not at all? Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction.Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol% or 10 mol%). The optimal loading must be determined empirically.[8]
Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.Increase the reaction temperature. For equilibrium reactions like esterification, heating to reflux is common.[9]
Presence of Water (for equilibrium reactions): In reactions like Fischer esterification, water is a byproduct. Its accumulation can inhibit the forward reaction and shift the equilibrium back to the starting materials.[3]Use a Dean-Stark apparatus with an azeotrope-forming solvent (like toluene) to physically remove water as it forms.[2] Alternatively, add molecular sieves to the reaction mixture.[6]
Poor Quality Reagents: Starting materials or solvents may contain impurities (especially water or basic impurities) that inhibit the catalyst.Ensure all reagents and solvents are pure and anhydrous, especially for moisture-sensitive reactions.

Problem: Formation of Side Products / Product Decomposition

Question Possible Cause Suggested Solution
Am I observing charring or significant byproduct formation? Excessive Catalyst Loading or High Temperature: Strong acid catalysts can promote side reactions like dehydration, elimination, or polymerization, especially at high temperatures.Reduce the catalyst loading and/or the reaction temperature. Monitor the reaction closely to stop it once the starting material is consumed, preventing over-reaction.[8]
Substrate Sensitivity: The starting material or product may be unstable under strongly acidic conditions.Consider using a milder catalyst or protecting sensitive functional groups. If applicable, a heterogeneous acid catalyst could offer better selectivity and easier removal.[10]

Problem: Difficulties During Workup and Purification

Question Possible Cause Suggested Solution
Why is it difficult to separate the organic and aqueous layers? Emulsion Formation: The presence of sulfonic acid salts or other byproducts can lead to the formation of stable emulsions during the basic wash.Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which often helps to break emulsions.[7] Perform gentle inversions instead of vigorous shaking.
How can I be sure all the acid catalyst is removed? Incomplete Neutralization: A single basic wash may not be sufficient to remove all the sulfonic acid.Wash the organic layer multiple times with a saturated sodium bicarbonate solution.[9] Check the pH of the aqueous layer after each wash to ensure it is basic. Follow with a brine wash to remove residual salts.[7]

Troubleshooting Workflow

TroubleshootingWorkflow start Problem: Low Final Yield incomplete_rxn Incomplete Reaction? start->incomplete_rxn Check TLC/GC of crude mixture product_decomp Product Decomposition? start->product_decomp Crude mixture shows byproducts/charring workup_loss Loss During Workup? start->workup_loss Crude yield is high, but final yield is low solution_catalyst Increase Catalyst Load or Temperature incomplete_rxn->solution_catalyst Yes solution_water Remove Water (Dean-Stark / Sieves) incomplete_rxn->solution_water Yes (for equilibrium rxns) solution_time Increase Reaction Time incomplete_rxn->solution_time Yes solution_conditions Reduce Temperature or Catalyst Load product_decomp->solution_conditions Yes solution_monitoring Monitor by TLC/GC/LCMS and stop when complete product_decomp->solution_monitoring Yes solution_neutralize Ensure complete neutralization (check pH of aq. layer) workup_loss->solution_neutralize Yes solution_emulsion Break emulsions with brine workup_loss->solution_emulsion Yes solution_extraction Optimize extraction solvent and number of extractions workup_loss->solution_extraction Yes

Caption: A flowchart for troubleshooting low yield in acid-catalyzed reactions.

Section 3: Experimental Protocols

This section provides a general protocol for a Fischer esterification reaction, a common application for this compound.

Protocol: Fischer Esterification of a Carboxylic Acid

This protocol describes the synthesis of an ester from a carboxylic acid and an alcohol.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Alcohol (can be used as solvent, 10-20 eq, or as reagent, 1.5-2.0 eq)

  • This compound (Catalyst, 1-10 mol%)

  • Anhydrous organic solvent (e.g., Toluene, if alcohol is not the solvent)

  • Organic solvent for workup (e.g., Ethyl acetate, Diethyl ether)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser (and Dean-Stark apparatus if using toluene)

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask, add the carboxylic acid (1.0 eq), the alcohol, and a magnetic stir bar.

    • If the alcohol is not the solvent, add an appropriate volume of toluene.

    • Slowly add the this compound (e.g., 5 mol%) to the stirring mixture.

  • Heating and Monitoring:

    • Attach a reflux condenser (or Dean-Stark apparatus between the flask and condenser if using toluene).

    • Heat the mixture to reflux and maintain for 2-24 hours.[2]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting carboxylic acid is consumed.

  • Workup (Quenching and Extraction):

    • Allow the reaction mixture to cool to room temperature.

    • If an excess of a volatile alcohol (e.g., methanol) was used as the solvent, remove it via rotary evaporation.

    • Dilute the residue with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.[2]

    • Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize the acid catalyst. Repeat until CO₂ evolution ceases and the aqueous layer is basic.[9]

    • Wash the organic layer sequentially with water and then brine.[6]

  • Drying and Concentration:

    • Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄.[7]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.

  • Purification:

    • If necessary, purify the crude product by column chromatography on silica (B1680970) gel or by distillation.[2]

General Experimental Workflow

ExperimentalWorkflow A 1. Reaction Setup (Add Reagents & Catalyst) B 2. Heating (Reflux) A->B C 3. Monitoring (TLC / GC) B->C D 4. Workup (Quench, Extract, Wash) C->D Reaction Complete E 5. Isolation (Dry & Concentrate) D->E F 6. Purification (Chromatography / Distillation) E->F

Caption: A typical experimental workflow for acid-catalyzed esterification.

Section 4: Reaction Parameters and Data

Optimizing reaction conditions is crucial for maximizing yield and minimizing side reactions.

Table 1: Typical Reaction Parameters for Fischer Esterification

ParameterTypical RangeNotes
Catalyst Loading 1 - 10 mol%Higher loading increases reaction rate but may also promote side reactions.[8]
Reactant Ratio 1.5 - 20 eqAn excess of the alcohol is used to drive the equilibrium towards the product.[2]
Temperature 60 °C - 120 °CTypically the boiling point of the alcohol or azeotropic solvent (e.g., Toluene).[9]
Reaction Time 2 - 24 hoursHighly dependent on substrates, temperature, and catalyst loading. Should be monitored.
Solvent Excess Alcohol or TolueneToluene is used with a Dean-Stark trap to remove water azeotropically.[2]

Section 5: Reaction Mechanism

Understanding the mechanism is key to troubleshooting and optimization. This compound acts as a proton source (H⁺), which is regenerated at the end of the cycle, making it a true catalyst.

Catalytic Cycle for Fischer Esterification

The reaction proceeds through several equilibrium steps. The key role of the acid catalyst is to protonate the carbonyl oxygen of the carboxylic acid, which greatly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[2][3]

CatalyticCycle cluster_cycle A Carboxylic Acid (R-COOH) B Protonated Carbonyl (More Electrophilic) A->B 1. Protonation C Tetrahedral Intermediate B->C 2. Nucleophilic Attack D Water as Leaving Group C->D 3. Proton Transfer E Protonated Ester D->E 4. Elimination of Water Water Water (H₂O) F Ester Product (R-COOR') E->F 5. Deprotonation F->A Catalyst Regeneration H_out H⁺ (Regenerated) H_in H⁺ (from Catalyst) Alcohol Alcohol (R'-OH)

Caption: The catalytic cycle of Fischer esterification showing key intermediates.

References

Preventing degradation of 4-Methoxybenzenesulfonic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxybenzenesulfonic acid. The information is designed to help prevent its degradation during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during reactions?

A1: The primary degradation pathway for this compound is desulfonation , which is the cleavage of the carbon-sulfur bond to remove the sulfonic acid group. This is a reversible reaction, essentially the opposite of its synthesis via sulfonation. Other potential degradation pathways, especially under harsh conditions, include hydrolysis of the methoxy (B1213986) group to a hydroxyl group and oxidative degradation of the aromatic ring.

Q2: What general signs indicate that my this compound is degrading during a reaction?

A2: Visual indicators of degradation can include a change in the color of the reaction mixture, such as yellowing or browning. Analytically, you may observe a decrease in the expected product yield, the formation of unexpected byproducts, or a change in the reaction kinetics. Chromatographic analysis (e.g., HPLC) might show a decrease in the peak corresponding to this compound and the appearance of new peaks corresponding to degradation products like anisole (B1667542) (from desulfonation).

Q3: What are the optimal storage conditions to ensure the stability of this compound before use?

A3: To ensure long-term stability, this compound should be stored at -20°C in a tightly sealed container to protect it from moisture.[1] It should be kept in a dry, well-ventilated area, away from direct sunlight and incompatible substances such as strong oxidizing agents.

Troubleshooting Guides

Issue 1: Low Reaction Yield and Suspected Desulfonation

Symptoms:

  • Significantly lower than expected yield of the desired product.

  • Detection of anisole or other desulfonated byproducts in the reaction mixture via GC-MS or LC-MS.

  • A noticeable decrease in the acidity of the reaction medium if the sulfonic acid is a catalyst.

Potential Causes & Solutions:

Potential CauseRecommended Action
Excessive Reaction Temperature Arylsulfonic acids can undergo desulfonation at elevated temperatures, especially in the presence of water or acid.[2] Review the thermal stability of your system and consider running the reaction at a lower temperature. For reactions requiring heat, establish the minimum effective temperature through optimization experiments.
Strongly Acidic Conditions The presence of strong acids can catalyze the hydrolytic desulfonation of arylsulfonic acids. If your reaction conditions are highly acidic, evaluate if the acid concentration can be reduced without compromising the reaction rate.
Prolonged Reaction Time Extended exposure to reaction conditions, even at moderate temperatures, can lead to gradual degradation. Monitor the reaction progress and aim to work up the reaction as soon as it reaches completion.
Presence of Water Water is a reactant in the hydrolytic desulfonation of arylsulfonic acids.[2] Ensure all solvents and reagents are anhydrous, especially if the reaction is sensitive to water and requires high temperatures.
Issue 2: Formation of Phenolic Byproducts

Symptoms:

  • Appearance of peaks corresponding to 4-hydroxybenzenesulfonic acid or phenol (B47542) in your analytical data.

  • A color change in the reaction mixture, potentially indicating the formation of phenolic impurities which can oxidize to colored species.

Potential Causes & Solutions:

Potential CauseRecommended Action
Harsh Basic Conditions (Alkaline Fusion) At very high temperatures in the presence of strong bases, arylsulfonates can be converted to phenols. Avoid using strong bases at high temperatures unless this transformation is intended.
Hydrolysis of the Methoxy Group Under strongly acidic or basic conditions, particularly at elevated temperatures, the methoxy group can be hydrolyzed to a hydroxyl group. Buffer the reaction medium or use milder acidic/basic conditions if possible.
Oxidative Cleavage of the Methoxy Group The presence of strong oxidizing agents can potentially lead to the cleavage of the methoxy group. Ensure that your reagents and reaction environment are free from potent oxidizing species unless they are a required part of the reaction.

Data Presentation

The following tables provide quantitative data on the degradation of arylsulfonic acids under various conditions. While specific kinetic data for this compound is limited, the data for closely related compounds like toluenesulfonic acids offer a valuable reference for predicting its stability.

Table 1: Influence of Temperature and Acid Concentration on the Rate of Desulfonation of Toluenesulfonic Acids

Sulfonic AcidH₂SO₄ Conc. (wt%)Temperature (°C)First-Order Rate Constant (k, s⁻¹)
p-Toluenesulfonic acid701401.1 x 10⁻⁵
p-Toluenesulfonic acid701554.2 x 10⁻⁵
p-Toluenesulfonic acid801401.2 x 10⁻⁴
o-Toluenesulfonic acid701402.5 x 10⁻⁵
o-Toluenesulfonic acid801402.6 x 10⁻⁴

Data extrapolated from studies on the kinetics of desulfonation of toluenesulfonic acids.

Table 2: General Stability of this compound Under Various Conditions

ConditionStabilityPotential Degradation Products
Neutral pH, < 100°C Generally Stable-
Acidic (e.g., >65% H₂SO₄), > 120°C Prone to DesulfonationAnisole, Sulfuric Acid
Strongly Basic, High Temp. (>250°C) Potential for Alkaline Fusion4-Methoxyphenol, Sulfite Salts
Presence of Strong Oxidants Potential for Ring Oxidation/CleavageVarious Oxidized Species
UV Light Exposure Potential for PhotodegradationVarious Photoproducts

Experimental Protocols

Protocol 1: General Procedure for a Reaction Catalyzed by this compound with Minimized Degradation

This protocol outlines a general approach for using this compound as a catalyst in an esterification reaction, with measures to prevent its degradation.

Materials:

  • Carboxylic acid (1.0 eq)

  • Alcohol (3.0 eq, also as solvent)

  • This compound (0.1 eq)

  • Anhydrous Sodium Sulfate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Organic solvent for extraction (e.g., ethyl acetate)

Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the carboxylic acid and the alcohol.

  • Catalyst Addition: Add this compound to the reaction mixture.

  • Temperature Control: Heat the reaction to the desired temperature, not exceeding 120°C to minimize the risk of desulfonation. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Extraction: Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Stability Indicating HPLC Method for this compound

This method can be used to monitor the stability of this compound and detect degradation products.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile (B52724)

  • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Sample Preparation:

  • Prepare a stock solution of this compound in a 50:50 mixture of water and acetonitrile (e.g., 1 mg/mL).

  • For reaction monitoring, dilute a sample of the reaction mixture in the same solvent.

Visualizations

degradation_pathways main This compound desulfonation Desulfonation main->desulfonation High Temp, H₂O, Acid hydrolysis Methoxy Hydrolysis main->hydrolysis Strong Acid/Base, High Temp oxidation Oxidative Degradation main->oxidation Strong Oxidants product1 Anisole + H₂SO₄ desulfonation->product1 product2 4-Hydroxybenzenesulfonic Acid hydrolysis->product2 product3 Ring-Opened Products oxidation->product3 experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_analysis Analysis & Work-up prep1 Use Anhydrous Solvents react1 Maintain Lowest Effective Temperature prep1->react1 prep2 Inert Atmosphere (N₂/Ar) prep2->react1 prep3 Choose Optimal Catalyst Loading prep3->react1 react2 Monitor Reaction Progress react1->react2 react3 Minimize Reaction Time react2->react3 analysis1 Prompt Work-up react3->analysis1 analysis2 HPLC/LC-MS Analysis for Degradants analysis1->analysis2

References

Technical Support Center: Scaling Up 4-Methoxybenzenesulfonic Acid Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up reactions catalyzed by 4-Methoxybenzenesulfonic acid (MBSA).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound (MBSA), and what are its primary applications as a catalyst?

A1: this compound (MBSA), also known as p-anisic sulfonic acid, is a strong organic acid. Due to its acidic proton, it is an effective catalyst for a variety of organic reactions. It is particularly useful in reactions such as Fischer esterification, ether synthesis, and dehydration reactions. Its advantages include high catalytic activity and, in some applications, easier handling compared to mineral acids.

Q2: My reaction yield dropped significantly when moving from a 1g to a 100g scale. What are the most likely causes?

A2: A drop in yield upon scale-up is a common challenge. The primary culprits are often related to mass and heat transfer limitations. On a larger scale, inefficient mixing can lead to localized concentration gradients and temperature differences, affecting reaction kinetics. Heat removal also becomes more challenging, which can lead to side reactions or catalyst degradation. It is crucial to re-optimize parameters such as stirring speed, heating/cooling rates, and reaction time at the larger scale.

Q3: How can I efficiently remove the MBSA catalyst from my reaction mixture post-reaction?

A3: For homogeneous MBSA catalysis, removal typically involves a workup procedure. The most common method is to quench the reaction mixture with a basic aqueous solution, such as sodium bicarbonate or sodium carbonate, to neutralize the acidic catalyst. This converts the sulfonic acid into its corresponding salt, which is soluble in the aqueous phase and can be separated from the organic product layer through extraction. Subsequent washes with water or brine can further remove residual catalyst and salts.

Q4: Is it possible to recover and reuse the this compound catalyst?

A4: While homogeneous MBSA is typically removed through a neutralization and extraction process, recovery can be challenging. If the product is non-polar, it may be possible to extract the MBSA into a polar solvent. For heterogeneous applications where MBSA is supported on a solid material, recovery is more straightforward and involves simple filtration or centrifugation of the catalyst after the reaction is complete. The recovered solid catalyst can then be washed, dried, and potentially reused.

Q5: What are the common signs of MBSA catalyst deactivation?

A5: Catalyst deactivation can manifest as a gradual or sharp decrease in reaction rate and conversion over time or upon reuse.[1] This can be caused by several factors, including the presence of impurities in the reactants or solvent that poison the catalyst, thermal degradation at high reaction temperatures, or fouling of the catalytic sites by polymeric byproducts.[1] In the case of supported MBSA, leaching of the sulfonic acid groups from the support is also a potential deactivation pathway.[1][2]

Section 2: Troubleshooting Guides

Issue 1: Low or Inconsistent Reaction Yield
Potential Cause Troubleshooting Steps
Inefficient Water Removal (for equilibrium reactions like esterification) 1. For larger scale reactions, ensure your Dean-Stark trap or molecular sieves are adequately sized for the increased amount of water produced. 2. Confirm that the azeotropic solvent (e.g., toluene) is refluxing at the correct rate to effectively carry water over. 3. Check for any leaks in the glassware setup that could allow atmospheric moisture to enter.
Poor Mass Transfer/Mixing 1. Increase the stirring rate. Use an overhead mechanical stirrer for flask volumes greater than 1 liter, as magnetic stir bars become less effective. 2. Consider the use of a baffled reaction vessel to improve turbulence and mixing efficiency.
Inaccurate Temperature Control 1. Measure the internal reaction temperature directly with a thermocouple or thermometer. Do not rely solely on the heating mantle's setpoint. 2. Be aware that on a larger scale, it takes longer to heat the reaction mixture to the desired temperature. Adjust heating profiles accordingly.
Catalyst Deactivation 1. Ensure all reactants and solvents are of high purity and are anhydrous (if required by the reaction). 2. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. 3. If reusing the catalyst, test its activity on a small scale before committing to a large-scale reaction.
Issue 2: Formation of Side Products (e.g., charring, polymerization)
Potential Cause Troubleshooting Steps
Excessively High Reaction Temperature 1. Carefully control the internal reaction temperature. Hot spots due to poor mixing can lead to localized overheating and decomposition. 2. Lower the reaction temperature and incrementally increase it to find the optimal balance between reaction rate and selectivity.
High Catalyst Loading 1. Reduce the catalyst loading. While a higher catalyst concentration can increase the reaction rate, it can also promote side reactions. 2. Perform small-scale experiments to determine the minimum effective catalyst concentration.
Prolonged Reaction Time 1. Monitor the reaction progress using techniques like TLC, GC, or HPLC. 2. Stop the reaction as soon as the desired level of conversion is reached to minimize the formation of degradation products.

Section 3: Quantitative Data on MBSA Catalysis

The following tables provide representative data for MBSA-catalyzed reactions. Note that optimal conditions can vary depending on the specific substrates and scale.

Table 1: MBSA-Catalyzed Esterification of Carboxylic Acids
Carboxylic AcidAlcoholCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
Acetic Acid1-Butanol2.0100492
Benzoic AcidEthanol1.580695
Oleic AcidMethanol3.065897
Adipic AcidIsopropanol2.5110589
Table 2: MBSA-Catalyzed Dehydration of Alcohols
AlcoholCatalyst Loading (mol%)Temperature (°C)Time (h)ProductConversion (%)
Cyclohexanol1.01502Cyclohexene98
2-Butanol1.51403Butenes94
1-Phenylethanol1.01601.5Styrene99

Section 4: Experimental Protocols

Protocol 1: General Procedure for MBSA-Catalyzed Fischer Esterification (100g Scale)
  • Reactor Setup: Equip a 1 L, three-necked, round-bottom flask with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, and a Dean-Stark apparatus connected to a reflux condenser.

  • Charging Reactants: To the flask, add the carboxylic acid (e.g., 0.5 mol, ~100g depending on MW), the alcohol (1.5 to 3.0 equivalents), and an appropriate azeotropic solvent (e.g., toluene, 500 mL).

  • Catalyst Addition: Begin stirring and add this compound (MBSA) (1-5 mol% relative to the carboxylic acid).

  • Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a 2 L separatory funnel.

    • Wash the organic layer sequentially with water (2 x 250 mL), a saturated aqueous solution of sodium bicarbonate (2 x 250 mL, caution: CO2 evolution ), and finally with brine (1 x 250 mL).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude ester. The product can be further purified by distillation or recrystallization as needed.

Protocol 2: Catalyst Regeneration (for supported MBSA)
  • Recovery: After the reaction, recover the solid catalyst by filtration or centrifugation.

  • Washing: Wash the catalyst sequentially with an organic solvent (e.g., the one used in the reaction) to remove any adsorbed products, followed by a wash with a dilute mineral acid (e.g., 0.1 M H2SO4) to re-protonate any ion-exchanged sites.[1]

  • Final Rinse: Rinse the catalyst with deionized water until the filtrate is neutral.

  • Drying: Dry the catalyst in an oven at a suitable temperature (e.g., 100-120 °C) until a constant weight is achieved.

  • Storage: Store the regenerated catalyst in a desiccator until its next use.

Section 5: Visual Guides (Diagrams)

G cluster_workflow General Scale-Up Workflow lab_scale Lab Scale Synthesis (1-10g) safety_analysis Process Safety Review (HAZOP, Calorimetry) lab_scale->safety_analysis param_opt Parameter Re-optimization (Mixing, Temp, Time) safety_analysis->param_opt pilot_run Pilot Scale Run (100g - 1kg) param_opt->pilot_run analysis Analysis & Troubleshooting pilot_run->analysis

Caption: A typical workflow for scaling up a chemical reaction.

G cluster_troubleshooting Troubleshooting Low Yield start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_temp Analyze Internal Temperature Profile start->check_temp check_mixing Evaluate Mixing Efficiency start->check_mixing check_catalyst Assess Catalyst Activity & Loading start->check_catalyst

Caption: A decision tree for troubleshooting low reaction yields.

G cluster_mechanism Fischer Esterification Catalytic Cycle protonation 1. Protonation of Carboxylic Acid attack 2. Nucleophilic Attack by Alcohol protonation->attack Regenerates MBSA Catalyst transfer 3. Proton Transfer attack->transfer Regenerates MBSA Catalyst elimination 4. Elimination of Water transfer->elimination Regenerates MBSA Catalyst deprotonation 5. Deprotonation to form Ester elimination->deprotonation Regenerates MBSA Catalyst deprotonation->protonation Regenerates MBSA Catalyst

References

Technical Support Center: 4-Methoxybenzenesulfonic Acid (PMSA) Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Methoxybenzenesulfonic acid (PMSA) as a catalyst in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound deactivation?

A1: As a homogeneous arylsulfonic acid catalyst, the deactivation of this compound primarily occurs through two main pathways:

  • Hydrolytic Desulfonation: This is a key deactivation pathway, particularly in the presence of water at elevated temperatures. The C-S bond can be cleaved, reverting the catalyst to methoxybenzene and sulfuric acid. This process is reversible but leads to a loss of the active catalytic species from the reaction medium.[1][2] The stability of arylsulfonic acids to hydrolysis generally increases as the electron density on the aromatic ring decreases.[2]

  • Fouling or Coking: In certain organic reactions, PMSA can promote or participate in side reactions that lead to the formation of high-molecular-weight, tarry substances. These byproducts can physically coat the catalyst, although this is less of a "deactivation" in the traditional sense for a homogeneous catalyst and more of a complication in product purification and catalyst recovery.

Q2: What factors can accelerate the deactivation of my PMSA catalyst?

A2: Several factors can expedite the loss of catalytic activity:

  • High Temperatures: Elevated temperatures, especially when approaching or exceeding 200°C in aqueous environments, can significantly accelerate hydrolytic desulfonation.[1]

  • Presence of Water: Water is a key reactant in the hydrolytic desulfonation process.[1][2] Reactions that produce water as a byproduct (e.g., esterifications, condensations) can lead to an increased rate of catalyst deactivation if the water is not removed.

  • Strongly Basic Reactants or Impurities: While PMSA is an acid catalyst, the presence of strong bases in the reaction mixture can neutralize the catalyst, rendering it inactive. This is a form of chemical poisoning.

Q3: Is it possible to regenerate and reuse this compound?

A3: Yes, as a homogeneous catalyst, PMSA can be recovered from the reaction mixture and potentially reused. However, unlike heterogeneous catalysts, this process involves separation from the product and solvent, which can be challenging. A common strategy involves solvent extraction or crystallization. The effectiveness of regeneration will depend on the extent and nature of the deactivation. If significant desulfonation has occurred, regeneration would require re-sulfonation, which is a more complex chemical synthesis.

Q4: How can I monitor the activity of my this compound catalyst?

A4: Catalyst activity can be monitored indirectly by tracking the reaction kinetics. A decrease in the reaction rate over time or with subsequent catalyst reuse cycles indicates deactivation. For a more direct quantitative measure, techniques like acid-base titration can be used on a recovered sample of the catalyst to determine the concentration of acidic sulfonic acid groups.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Decreased Reaction Rate in Subsequent Runs Catalyst Deactivation: Likely due to hydrolytic desulfonation from residual water or water produced during the reaction.1. Ensure rigorous drying of all reactants and solvents before starting the reaction. 2. If water is a byproduct, consider using a Dean-Stark apparatus or adding a dehydrating agent to remove it as it forms. 3. Attempt to regenerate the catalyst using the protocol provided below.
Physical Loss of Catalyst: Some catalyst may be lost during the workup and recovery process.1. Quantify the amount of catalyst recovered after each run. 2. Optimize the extraction or crystallization procedure to maximize recovery.
Formation of Dark, Tarry Byproducts Fouling/Coking: The reaction conditions (e.g., high temperature, high catalyst loading) may be promoting side reactions.1. Lower the reaction temperature. 2. Reduce the catalyst loading to the minimum effective amount. 3. Analyze the byproducts to understand the side reactions and adjust the reaction conditions accordingly.
Difficulty Recovering the Catalyst from the Reaction Mixture Solubility Issues: The catalyst may be highly soluble in the reaction solvent or may form an emulsion during aqueous workup.1. Consider using a different solvent system that allows for easier separation of the catalyst. 2. Attempt to precipitate the catalyst by adding a non-solvent. 3. Convert the sulfonic acid to a salt with a base to alter its solubility for extraction, followed by re-acidification.
Inconsistent Catalytic Activity After Regeneration Incomplete Regeneration: The regeneration protocol may not be effectively removing all impurities or restoring the active sites.1. Ensure all organic residues are removed by thorough washing before attempting re-acidification. 2. Verify the purity and concentration of the regenerated catalyst using analytical methods such as titration or spectroscopy.

Quantitative Data on Catalyst Performance

The following tables provide illustrative data on catalyst deactivation and regeneration. The actual values will vary depending on the specific reaction conditions.

Table 1: Illustrative Deactivation of this compound in an Esterification Reaction at 120°C

Cycle NumberInitial Reaction Rate (mol/L·s)Final Product Yield (%)
1 (Fresh Catalyst)1.5 x 10⁻³95
21.1 x 10⁻³82
30.7 x 10⁻³65
40.4 x 10⁻³48

Table 2: Illustrative Regeneration Efficiency of this compound

ParameterDeactivated CatalystAfter Regeneration
Acid Site Concentration (mmol/g) 4.55.1
Initial Reaction Rate (mol/L·s) 0.4 x 10⁻³1.3 x 10⁻³
Final Product Yield (%) 4891

Experimental Protocols

Protocol for the Regeneration of this compound

This protocol outlines a general procedure for the recovery and regeneration of PMSA from a non-aqueous organic reaction mixture.

1. Catalyst Separation: a. After the reaction is complete, cool the mixture to room temperature. b. If the product is non-polar, extract the PMSA into a small amount of deionized water. The catalyst is highly water-soluble.[1] c. If the product is water-soluble, an alternative solvent extraction with a solvent in which the catalyst is insoluble should be devised. d. For this example, we will proceed with the aqueous extract. Separate the aqueous layer containing the catalyst.

2. Removal of Organic Impurities: a. Wash the aqueous extract containing the catalyst with a non-polar organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to remove any dissolved organic product or byproducts. b. Repeat the washing step 2-3 times.

3. Water Removal and Catalyst Recovery: a. Remove the water from the aqueous solution under reduced pressure using a rotary evaporator. b. The resulting solid is the recovered, and potentially partially deactivated, catalyst.

4. Re-acidification and Purification (Optional, if base neutralization is suspected): a. Dissolve the recovered solid in a minimum amount of deionized water. b. Add a strong acid (e.g., a small amount of concentrated sulfuric acid) to ensure all sulfonate groups are in their acidic form. c. Recrystallize the this compound from the aqueous solution by slow cooling or by adding a co-solvent in which it is less soluble.

5. Drying: a. Collect the purified crystals by filtration. b. Dry the crystals under vacuum to remove any residual water. The catalyst is now ready for reuse.

Visualizations

Catalyst_Deactivation_Regeneration_Cycle Fresh_Catalyst Fresh 4-Methoxybenzenesulfonic Acid Catalyst Reaction Catalytic Reaction Fresh_Catalyst->Reaction Use in Reaction Deactivated_Catalyst Deactivated Catalyst (e.g., via Hydrolysis) Reaction->Deactivated_Catalyst Deactivation Occurs Regeneration Regeneration Process (Extraction, Washing, Drying) Deactivated_Catalyst->Regeneration Recovery & Treatment Regeneration->Fresh_Catalyst Activity Restored

Caption: General cycle of catalyst use, deactivation, and regeneration.

Troubleshooting_Workflow Start Low Reaction Yield Check_Rate Is the initial reaction rate slow? Start->Check_Rate Check_Purity Check Reactant/Solvent Purity (for poisons like bases) Check_Rate->Check_Purity Yes Rate_Drop Does the rate decrease over time? Check_Rate->Rate_Drop No Check_Temp Optimize Temperature Check_Purity->Check_Temp Water_Removal Implement Water Removal (e.g., Dean-Stark) Rate_Drop->Water_Removal Yes Regenerate Regenerate Catalyst Rate_Drop->Regenerate No, but yield is still low End Problem Resolved Water_Removal->End Regenerate->End

Caption: Troubleshooting workflow for low reaction yield.

References

Validation & Comparative

A Comparative Guide to 4-Methoxybenzenesulfonic Acid and p-Toluenesulfonic Acid as Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the selection of an appropriate acid catalyst is paramount for optimizing reaction efficiency, yield, and selectivity. Among the class of strong organic acids, p-Toluenesulfonic acid (p-TSA) is a ubiquitous and well-characterized catalyst. However, its close analog, 4-Methoxybenzenesulfonic acid, presents an alternative with distinct properties that may offer advantages in specific synthetic contexts. This guide provides an objective, data-driven comparison of these two catalysts to aid researchers in making informed decisions for their experimental designs.

Physicochemical Properties: A Foundation for Comparison

The fundamental properties of a catalyst, such as its acidity (pKa), solubility, and physical state, dictate its behavior and suitability for a given reaction system. While both are strong organic acids, the electronic influence of the para-substituent—methyl (-CH₃) for p-TSA versus methoxy (B1213986) (-OCH₃) for this compound—introduces subtle but potentially significant differences.

p-Toluenesulfonic acid is a non-oxidizing strong acid that is solid and can be conveniently weighed, making it a popular replacement for corrosive and hazardous mineral acids like sulfuric acid.[1][2] this compound shares these benefits, with its methoxy group potentially altering its solubility in specific organic solvents and its interaction with substrates.

The table below summarizes the key physicochemical properties of both acids.

PropertyThis compoundp-Toluenesulfonic Acid (p-TSA)
Molecular Formula C₇H₈O₄S[3][4]C₇H₈O₃S[2][5]
Molecular Weight 188.20 g/mol [3][4]172.20 g/mol [2][5]
Melting Point 86-88 °C[4]106-107 °C (monohydrate)[2][5]
Predicted pKa -0.33 ± 0.50[4]-2.8 (Anhydrous)[6], -0.43 ± 0.50[2][5]
Appearance White to pink crystalline powder or solid[4]White solid / Colorless monoclinic crystals[1][5]
Solubility Soluble in DMSO, Methanol (Slightly)[4]Soluble in water, alcohols, and other polar organic solvents[1]

Catalytic Performance and Applications

Both this compound and p-TSA are effective catalysts for a wide array of acid-catalyzed reactions, including esterifications, acetal (B89532) formations, alkylations, and multicomponent reactions.[1][7] Their efficacy stems from their ability to serve as a readily available source of protons in organic media.

p-Toluenesulfonic Acid (p-TSA): The Industry Standard

p-TSA is one of the most widely used acid catalysts in organic synthesis due to its high acidity, ease of handling, and extensive documentation in the scientific literature.[1] It is considered an environmentally benign, non-volatile, and recyclable solid acid catalyst.[1]

Key Applications of p-TSA:

  • Esterification: It is a classic catalyst for Fischer esterification, effectively promoting the reaction between carboxylic acids and alcohols.[8]

  • Acetal Formation: p-TSA is preferred over sulfuric acid for forming acetals as it is less prone to causing side reactions like charring and is more soluble in organic solvents.[9]

  • Multicomponent Reactions: It efficiently catalyzes complex transformations, such as the one-pot synthesis of α-amino nitriles and various heterocyclic compounds, often leading to high yields under mild conditions.[1][7]

  • Biomass Conversion: Studies have shown that p-TSA can be a more effective catalyst than sulfuric acid for the saccharification of corn stover, potentially due to favorable interactions between its hydrophobic tolyl group and the biomass.[10][11]

This compound: A Niche Alternative

While less common than p-TSA, this compound is utilized in organic synthesis, particularly as an intermediate and catalyst in the pharmaceutical industry. For example, it is used in the synthesis of acyl/sulfonyl hydrazine (B178648) derivatives.[4] The electron-donating methoxy group makes it slightly less acidic than p-TSA, which could be advantageous in reactions involving acid-sensitive functional groups where a milder strong acid is required.

Direct comparative performance data between the two catalysts is scarce in publicly available literature. However, their similar structures suggest they are often interchangeable, with the choice depending on specific substrate requirements, solvent systems, or the need to fine-tune acidity.

Experimental Data: A Head-to-Head Look

While no single study directly comparing the two catalysts across multiple reactions was identified, we can analyze their performance in a representative reaction. The following table compiles data for the synthesis of α-amino nitriles, a reaction where p-TSA has been shown to be an effective catalyst.

ReactionCatalystCatalyst LoadingSubstratesSolventTimeYield (%)
α-Amino Nitrile Synthesis p-TSA(Not specified)Benzaldehyde, Aniline, TMSCNEthanol15 min96%
α-Amino Nitrile Synthesis p-TSA(Not specified)Benzaldehyde, p-Anisidine, TMSCNEthanol20 min94%

Data compiled from a study on p-TSA catalyzed synthesis of α-amino nitriles.[7] A similar quantitative study for this compound in this specific reaction was not available for direct comparison.

Representative Experimental Protocol: Acetal Formation

This protocol describes a general procedure for the formation of a cyclic acetal from a ketone and ethylene (B1197577) glycol, a common application for both catalysts.

Objective: To protect a carbonyl group as a cyclic acetal using an acid catalyst.

Materials:

  • Ketone (1.0 eq)

  • Ethylene Glycol (1.2 eq)

  • Toluene (B28343) (as solvent)

  • p-Toluenesulfonic acid monohydrate (0.02 eq) or this compound (0.02 eq)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of the ketone (1.0 eq), ethylene glycol (1.2 eq), and the sulfonic acid catalyst (0.02 eq) in toluene is heated to reflux.

  • A Dean-Stark apparatus is used to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.

  • The reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude acetal product.

  • The crude product can be purified by distillation or column chromatography if necessary.

Visualizing Workflows and Relationships

Diagrams can clarify complex processes and relationships. Below are Graphviz visualizations for a typical acid-catalyzed reaction workflow and a logical comparison of the two acids.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Combine Reactants & Solvent B Add Acid Catalyst (p-TSA or 4-MBSA) A->B C Heat to Reflux (with Dean-Stark if necessary) B->C D Monitor Progress (TLC / GC) C->D E Cool & Neutralize Acid D->E Reaction Complete F Aqueous Wash & Extraction E->F G Dry Organic Layer F->G H Solvent Evaporation G->H I Purification (Chromatography / Distillation) H->I J Final Product I->J

Caption: General workflow for an acid-catalyzed synthesis.

G cluster_props_pTSA Properties of p-TSA cluster_props_MBSA Properties of 4-MBSA Parent Arenesulfonic Acid Catalysts pTSA p-Toluenesulfonic Acid (p-TSA) Parent->pTSA MBSA This compound Parent->MBSA pTSA_props para-Substituent: -CH₃ (Methyl) Electron-donating (weak) Higher Acidity (pKa ≈ -2.8) More Common / Well-documented pTSA->pTSA_props MBSA_props para-Substituent: -OCH₃ (Methoxy) Electron-donating (strong) Lower Acidity (pKa ≈ -0.33) Potential for different solubility MBSA->MBSA_props

Caption: Logical comparison of p-TSA and 4-MBSA.

Conclusion

Both p-Toluenesulfonic acid and this compound are highly effective and convenient strong acid catalysts for organic synthesis.

  • p-Toluenesulfonic acid (p-TSA) remains the catalyst of choice for a broad range of applications due to its extensive documentation, proven efficacy, and commercial availability. Its strong acidity and favorable physical properties make it a reliable workhorse in both academic and industrial laboratories.

  • This compound serves as a capable alternative. The primary differentiator is its para-methoxy group, which renders it a slightly weaker acid than p-TSA. This modulation of acidity could be strategically employed in reactions with highly sensitive substrates where the stronger acidity of p-TSA might lead to undesired side reactions.

For most standard acid-catalyzed reactions, p-TSA is an excellent and well-supported choice. However, researchers encountering challenges with substrate stability or seeking to fine-tune reaction conditions should consider this compound as a viable and potentially advantageous alternative.

References

A Comparative Analysis of Acidity: 4-Methoxybenzenesulfonic Acid vs. Sulfuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative acidity of 4-Methoxybenzenesulfonic acid and sulfuric acid, supported by quantitative data and experimental methodologies.

This guide provides a detailed comparison of the acidity of this compound and the inorganic benchmark, sulfuric acid. Understanding the nuanced differences in acid strength between these compounds is critical for applications ranging from catalysis in organic synthesis to the development of pharmaceutical intermediates.

Quantitative Comparison of Acidity

The acidity of a compound is quantitatively expressed by its pKa value, where a lower pKa indicates a stronger acid. Both this compound and sulfuric acid are classified as strong acids, signifying that they almost completely dissociate in aqueous solutions.

CompoundChemical FormulapKa1pKa2
This compoundC₇H₈O₄SNot experimentally determined-
Sulfuric AcidH₂SO₄~ -31.92[1]

The first dissociation of sulfuric acid is extremely strong, with a pKa value of approximately -3. The resulting bisulfate ion (HSO₄⁻) is a significantly weaker acid, with a pKa of 1.92.

Structural Influence on Acidity

The acidity of these compounds is dictated by the stability of their conjugate bases.

Sulfuric Acid: The conjugate base of sulfuric acid, the hydrogen sulfate (B86663) ion (HSO₄⁻), is highly stabilized by the strong electron-withdrawing effect of the two oxygen atoms double-bonded to the sulfur and the resonance delocalization of the negative charge across the oxygen atoms.

This compound: In the case of this compound, the sulfonate group (-SO₃H) is attached to a benzene (B151609) ring. The acidity is influenced by the electronic effects of the substituents on the ring. The methoxy (B1213986) group (-OCH₃) at the para position exerts two opposing effects:

  • Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the benzene ring, which is an electron-donating effect.

  • Inductive Effect (-I): The electronegative oxygen atom withdraws electron density from the ring through the sigma bond.

While the resonance effect is generally stronger for the methoxy group, the overall electronic influence on the acidity of the sulfonic acid group is complex. However, the powerful electron-withdrawing nature of the sulfonate group itself ensures the high acidity of the compound.

Experimental Determination of Acidity

The determination of pKa values for very strong acids is challenging due to the difficulty in measuring the equilibrium of a reaction that lies almost completely to the product side in dilute aqueous solution. Specialized techniques are required to measure acidity in non-aqueous or highly acidic media.

Spectrophotometric Method

This method relies on the change in the UV-Visible absorption spectrum of an indicator molecule as a function of the acidity of the medium. For strong acids, this often involves using the Hammett acidity function (H₀), which extends the pH scale to highly acidic solutions.

Experimental Protocol Outline:

  • Indicator Selection: A series of weakly basic indicators with known pKa values in the desired acidity range are chosen.

  • Solution Preparation: Solutions of the strong acid (e.g., this compound or sulfuric acid) are prepared at various high concentrations.

  • Spectrophotometric Measurement: A constant, small amount of the indicator is added to each acid solution, and the UV-Vis spectrum is recorded. The ratio of the protonated ([BH⁺]) to unprotonated ([B]) form of the indicator is determined from the absorbance at a specific wavelength.

  • Hammett Equation: The H₀ for each acid concentration is calculated using the Henderson-Hasselbalch-like equation for the Hammett acidity function: H₀ = pKₐ(BH⁺) + log([B]/[BH⁺])

  • pKa Determination: By measuring the H₀ of the solution where the acid is half-dissociated (a state often achieved in superacidic media or by theoretical extrapolation), its pKa can be estimated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can also be employed to determine the pKa of strong acids. This technique monitors the chemical shift of a nucleus (e.g., ¹H or ¹³C) that is sensitive to the protonation state of the molecule.

Experimental Protocol Outline:

  • Sample Preparation: A series of samples are prepared with a constant concentration of the acid of interest and varying concentrations of a stronger acid or in different non-aqueous solvents to modulate the protonation state.

  • NMR Spectra Acquisition: ¹H or ¹³C NMR spectra are recorded for each sample.

  • Chemical Shift Analysis: The chemical shift of a nucleus near the acidic proton is plotted against the acidity of the medium (e.g., Hammett acidity function).

  • Sigmoidal Curve Fitting: The resulting data often forms a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the acid.

Applications in Catalysis

Both sulfuric acid and arylsulfonic acids like this compound are widely used as acid catalysts in organic synthesis. Their high acidity allows them to protonate a wide variety of organic substrates, thereby activating them towards nucleophilic attack.

Sulfuric Acid:

  • Esterification: Catalyzes the reaction between a carboxylic acid and an alcohol to form an ester.[2][3][4]

  • Dehydration: Promotes the elimination of water, for example, in the conversion of alcohols to alkenes.

  • Nitration: Used in combination with nitric acid to introduce a nitro group onto an aromatic ring.[2][3]

This compound:

  • Esterification and other acid-catalyzed reactions: Often used as a more organic-soluble alternative to sulfuric acid, providing better miscibility in non-polar reaction media.

  • Synthesis of pharmaceutical intermediates: Its catalytic properties are harnessed in the synthesis of various drug molecules.

The choice between sulfuric acid and an arylsulfonic acid often depends on factors such as solubility, reaction temperature, and potential for side reactions like sulfonation or oxidation, which can be more prevalent with concentrated sulfuric acid.

Logical Relationship in Acid-Catalyzed Esterification

The following diagram illustrates the general mechanism of acid-catalyzed esterification, a reaction where both sulfuric acid and this compound can act as the catalyst (HA).

Esterification Carboxylic_Acid Carboxylic Acid (R-COOH) Protonated_Acid Protonated Carboxylic Acid Carboxylic_Acid->Protonated_Acid Alcohol Alcohol (R'-OH) Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral_Intermediate Catalyst Acid Catalyst (HA) Catalyst->Carboxylic_Acid Protonation Protonated_Acid->Tetrahedral_Intermediate + R'-OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Water Water (H₂O) Ester Ester (R-COOR') Protonated_Ester->Ester - H⁺ Ester->Catalyst Catalyst Regeneration

Caption: General mechanism of acid-catalyzed esterification.

Conclusion

Both this compound and sulfuric acid are formidable acids with critical roles in research and industry. While sulfuric acid is a cost-effective and powerful inorganic acid, arylsulfonic acids like this compound offer advantages in terms of solubility in organic media and can sometimes provide greater selectivity in catalytic applications. The choice of acid will ultimately be dictated by the specific requirements of the chemical transformation, including solvent system, reaction temperature, and substrate compatibility. Further experimental determination of the precise pKa of this compound would provide a more definitive quantitative comparison.

References

Efficacy of 4-Methoxybenzenesulfonic Acid in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of acid catalysis, arenesulfonic acids are pivotal for a multitude of organic transformations. While p-toluenesulfonic acid (PTSA) and benzenesulfonic acid (BSA) are ubiquitously employed, 4-methoxybenzenesulfonic acid (p-anisolesulfonic acid) presents an intriguing alternative. The electronic contribution of the para-methoxy group can modulate the acid's catalytic activity and its interactions with various solvent systems. This guide provides a comparative analysis of the efficacy of this compound, supported by theoretical considerations and experimental data from analogous compounds, to assist researchers in catalyst selection and reaction optimization.

Comparative Performance Analysis

The efficacy of an acid catalyst is intrinsically linked to its acidity, steric hindrance, and solubility in the reaction medium. The methoxy (B1213986) group at the para position of the benzene (B151609) ring in this compound influences these properties through a combination of resonance and inductive effects. The resonance effect is electron-donating, which can slightly reduce the Brønsted acidity compared to unsubstituted benzenesulfonic acid. However, this effect may be counterbalanced by the inductive electron-withdrawing nature of the oxygen atom.

Solubility Profile

While specific quantitative solubility data for this compound across a wide range of solvents is not extensively documented in publicly available literature, its structural characteristics suggest a predictable solubility pattern. As an aromatic sulfonic acid, it is expected to be soluble in polar protic and aprotic solvents. A datasheet indicates that it is slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol.[1][2]

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

Solvent ClassExamplesPredicted SolubilityRationale
Polar Protic Water, Methanol, Ethanol, Acetic AcidHighThe sulfonic acid group can engage in hydrogen bonding with protic solvents, facilitating dissolution.
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneModerate to HighThe polar nature of both the solute and the solvent allows for favorable dipole-dipole interactions.
Nonpolar Aprotic Toluene (B28343), Hexane, DichloromethaneLow to InsolubleThe significant difference in polarity between the highly polar sulfonic acid and nonpolar solvents limits miscibility.

Efficacy in Catalytic Applications: A Comparative Outlook

The performance of this compound as a catalyst is anticipated to be comparable to that of other arenesulfonic acids, with nuances arising from the electronic nature of the methoxy substituent. It is expected to be an effective catalyst for a range of acid-catalyzed reactions, including esterifications, alkylations, and condensation reactions.

Table 2: Comparative Efficacy of Arenesulfonic Acid Catalysts in Esterification

CatalystRelative Acidity (Predicted)Key AdvantagesPotential Limitations
Benzenesulfonic Acid HighestStrong acid catalyst, effective in various organic reactions.Can be more hazardous due to the potential for desulfonation to form benzene.
p-Toluenesulfonic Acid HighHigh catalytic activity, commercially available, relatively low cost, solid, and easy to handle.[3]Can be corrosive and may require neutralization and separation from the reaction mixture.[3]
This compound High (Slightly lower than BSA)Potentially enhanced solubility in certain organic media due to the methoxy group; may offer unique selectivity.Limited commercial availability and documented applications compared to PTSA.

Note: The relative acidity is predicted based on the electronic effects of the substituents. Experimental verification is required for definitive comparison.

Experimental Protocols

While specific protocols for this compound are scarce, the following general procedure for an acid-catalyzed esterification can be adapted.

General Protocol for Acid-Catalyzed Esterification

Materials:

  • Carboxylic acid (1.0 eq)

  • Alcohol (3.0 - 10.0 eq, can also serve as the solvent)

  • This compound (0.05 - 0.1 eq)

  • Anhydrous organic solvent (e.g., toluene, if the alcohol is not used in excess)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid, alcohol, and this compound. If a solvent other than the alcohol is used, add it at this stage.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If an excess of alcohol was used, remove it under reduced pressure. If a solvent like toluene was used, proceed to the work-up.

  • Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by distillation or column chromatography.

Visualizing Reaction and Logic Flow

Fischer Esterification Mechanism

The following diagram illustrates the general mechanism for the acid-catalyzed Fischer esterification, which is applicable when using this compound as the catalyst.

Fischer_Esterification Carboxylic_Acid Carboxylic Acid (R-COOH) Protonated_Carbonyl Protonated Carbonyl Carboxylic_Acid->Protonated_Carbonyl + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + R'-OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Ester Ester (R-COOR') Protonated_Ester->Ester - H+ Catalyst_Regen H+ (Catalyst) H2O Water Alcohol Alcohol (R'-OH)

Caption: General mechanism of Fischer Esterification.

Catalyst Selection Workflow

The choice of an appropriate acid catalyst depends on several factors. The following diagram outlines a logical workflow for selecting a suitable arenesulfonic acid catalyst.

Catalyst_Selection start Define Reaction Requirements solubility Solvent System start->solubility cost Cost & Availability solubility->cost Compatible handling Ease of Handling cost->handling Acceptable selectivity Desired Selectivity handling->selectivity Practical bsa Benzenesulfonic Acid selectivity->bsa High Acidity Needed ptsa p-Toluenesulfonic Acid selectivity->ptsa Standard Conditions mbsa This compound selectivity->mbsa Modified Electronic/Solubility Profile Desired

Caption: Workflow for arenesulfonic acid catalyst selection.

References

A Comparative Guide to 4-Methoxybenzenesulfonic Acid Derivatives: Characterization and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three key derivatives of 4-methoxybenzenesulfonic acid: 4-methoxybenzenesulfonyl chloride, 4-methoxybenzenesulfonamide (B72560), and methyl 4-methoxybenzenesulfonate. It is designed to assist researchers in understanding their physicochemical properties, synthesis, and potential biological relevance. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key chemical transformations and biological pathways.

Performance Comparison of this compound Derivatives

A summary of the key physicochemical properties of the three derivatives is presented below. These properties are crucial for their handling, reactivity, and application in various experimental settings.

Property4-Methoxybenzenesulfonyl Chloride4-MethoxybenzenesulfonamideMethyl 4-Methoxybenzenesulfonate (analogue data)
Molecular Formula C₇H₇ClO₃SC₇H₉NO₃SC₈H₁₀O₃S (Methyl 4-methylbenzenesulfonate)
Molecular Weight 206.65 g/mol [1]187.22 g/mol [2]186.23 g/mol (Methyl 4-methylbenzenesulfonate)[3]
Melting Point 36-42 °C[4]111-115 °C[2]25-28 °C (Methyl 4-methylbenzenesulfonate)[3]
Boiling Point 173 °C at 14 mmHgNot available144-145 °C at 5 mmHg (Methyl 4-methylbenzenesulfonate)[3]
Solubility Soluble in acetone, acetonitrile, ethanol, methanol (B129727), dioxane. Decomposes in water.[5]Slightly soluble in water.[6]Insoluble in water. Soluble in ethanol, ether, benzene.[3]
Appearance White to beige crystalline solid[5]White to off-white crystalline powder[6]White crystals (Methyl 4-methylbenzenesulfonate)[3]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these derivatives are essential for reproducible research.

Synthesis Protocols

1. Synthesis of 4-Methoxybenzenesulfonyl Chloride

This protocol describes the chlorosulfonation of anisole (B1667542).

  • Materials: Anisole, chlorosulfonic acid, dichloromethane (B109758).

  • Procedure:

    • Cool a solution of anisole in dichloromethane to 0 °C in an ice bath.

    • Slowly add chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

    • Carefully pour the reaction mixture over crushed ice.

    • Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield 4-methoxybenzenesulfonyl chloride.

2. Synthesis of 4-Methoxybenzenesulfonamide

This protocol details the amination of 4-methoxybenzenesulfonyl chloride.

  • Materials: 4-Methoxybenzenesulfonyl chloride, concentrated ammonia (B1221849) solution, dichloromethane.

  • Procedure:

    • Dissolve 4-methoxybenzenesulfonyl chloride in dichloromethane.

    • Add this solution dropwise to an ice-cooled, stirred, concentrated ammonia solution.

    • Continue stirring for 1-2 hours at room temperature.

    • The solid precipitate of 4-methoxybenzenesulfonamide is collected by filtration.

    • Wash the solid with cold water and dry it to obtain the pure product.

3. Synthesis of Methyl 4-Methoxybenzenesulfonate

This protocol describes the esterification of 4-methoxybenzenesulfonyl chloride.

  • Materials: 4-Methoxybenzenesulfonyl chloride, methanol, pyridine (B92270), dichloromethane.

  • Procedure:

    • Dissolve 4-methoxybenzenesulfonyl chloride in dichloromethane.

    • Add pyridine to the solution, followed by the slow addition of methanol at 0 °C.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Wash the reaction mixture with dilute hydrochloric acid, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain methyl 4-methoxybenzenesulfonate.

Analytical Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the chemical structure of the synthesized compounds.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Analysis: Acquire the proton NMR spectrum. For 4-methoxybenzenesulfonamide, typical signals would include peaks for the aromatic protons, the methoxy (B1213986) group protons, and the amine protons.[7]

  • ¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum to identify the number and types of carbon atoms in the molecule.[8]

2. Infrared (IR) Spectroscopy

  • Purpose: To identify the functional groups present in the molecule.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze a thin film of the compound.

  • Analysis: Acquire the IR spectrum. Key characteristic peaks to look for include:

    • Sulfonyl chloride: Strong absorptions around 1375 cm⁻¹ and 1180 cm⁻¹ (S=O stretching).

    • Sulfonamide: N-H stretching bands around 3300-3200 cm⁻¹, and S=O stretching bands.[9]

    • Sulfonate ester: S=O stretching bands around 1360 cm⁻¹ and 1175 cm⁻¹, and C-O stretching.

3. Mass Spectrometry (MS)

  • Purpose: To determine the molecular weight and fragmentation pattern of the compound.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

  • Analysis: Acquire the mass spectrum using techniques like electron ionization (EI) or electrospray ionization (ESI). The molecular ion peak ([M]⁺ or [M+H]⁺) will confirm the molecular weight of the derivative.[6][9][10]

Visualizations

The following diagrams illustrate the synthetic relationships between the this compound derivatives and a relevant biological pathway where such compounds may exhibit activity.

G Anisole Anisole SulfonylChloride 4-Methoxybenzenesulfonyl Chloride Anisole->SulfonylChloride Chlorosulfonation Sulfonamide 4-Methoxybenzenesulfonamide SulfonylChloride->Sulfonamide Amination SulfonateEster Methyl 4-Methoxybenzenesulfonate SulfonylChloride->SulfonateEster Esterification

Caption: Synthetic pathways to key this compound derivatives.

G ArachidonicAcid Arachidonic Acid LOX Lipoxygenase (e.g., 12-LOX) ArachidonicAcid->LOX HPETE Hydroperoxyeicosatetraenoic Acids (HPETEs) LOX->HPETE HETE Hydroxy-eicosatetraenoic Acids (HETEs) HPETE->HETE Inflammation Inflammation, Cell Proliferation, Platelet Aggregation HETE->Inflammation Inhibitor Sulfonamide-based Inhibitors (e.g., 4-amino-3-methoxy benzenesulfonamide derivatives) Inhibitor->LOX inhibition

Caption: The lipoxygenase signaling pathway and the inhibitory action of sulfonamide derivatives.

References

A Comparative Guide to the Catalytic Performance of 4-Methoxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic performance of 4-methoxybenzenesulfonic acid and other acid catalysts in key organic reactions. Due to a notable scarcity of direct kinetic data for this compound in the reviewed literature, this document focuses on presenting available quantitative data for structurally similar and commonly used alternative catalysts, primarily in esterification and fructose (B13574) dehydration reactions. The provided experimental protocols and comparative data tables are intended to serve as a valuable resource for designing and interpreting kinetic studies of acid-catalyzed reactions.

I. Esterification Reactions: A Kinetic Comparison

Comparative Kinetic Data for Acid-Catalyzed Esterification

The following table summarizes kinetic data for the esterification of various carboxylic acids with alcohols, catalyzed by different acid catalysts. This data allows for an indirect comparison of the expected catalytic activity.

Carboxylic AcidAlcoholCatalystCatalyst Conc.Temp (°C)Rate Constant (k)Activation Energy (Ea) (kJ/mol)Reference
Acetic Acidn-PropanolBenzenesulfonic acid----[1]
Acetic Acidn-Propanolp-Toluenesulfonic acid----[1]
Acetic Acidn-Propanolp-Phenolsulfonic acid----[1]
Oleic AcidMethanolSulfuric Acid1-5 wt%60--[2]
Oleic AcidEthanol (B145695)SnCl₂---Close to H₂SO₄[3][4]
Oleic AcidMethanolSulfonated Orange Peel7 wt%80--[5]
1-Methoxy-2-propanolAcetic AcidAmberlyst-3510 wt%80-62.0 ± 0.2[6]
Benzoic Acid1-Butyl Alcoholp-Toluenesulfonic acid-92.2-116.4-58.40 (forward), 57.70 (reverse)[7]
Acrylic AcidMethanolSulfuric Acid-60--[8]
Acrylic AcidMethanolp-Toluenesulfonic Acid-60--[8]

Note: A dash (-) indicates that the specific data point was not provided in the cited source. The catalytic activity of benzenesulfonic acid and its derivatives in the esterification of acetic acid and n-propanol was found to be close to that of sulfuric acid[1].

Experimental Protocol: Kinetic Study of Acetic Acid Esterification with Ethanol

This protocol is a generalized procedure based on common methodologies for studying the kinetics of acid-catalyzed esterification.[5]

Materials:

  • Acetic Acid (glacial)

  • Ethanol (absolute)

  • This compound (or alternative acid catalyst)

  • Standardized Sodium Hydroxide (B78521) solution (e.g., 0.1 M)

  • Phenolphthalein (B1677637) indicator

  • Ice bath

  • Thermostated reaction vessel with a magnetic stirrer

  • Burette, pipettes, and conical flasks

Procedure:

  • Reaction Setup: A known volume and concentration of ethanol and the acid catalyst are placed in a thermostated reaction vessel equipped with a magnetic stirrer and maintained at a constant temperature.

  • Initiation: A known volume of pre-heated acetic acid is added to the reactor to initiate the reaction. This is considered time zero (t=0).

  • Sampling: At regular time intervals, a small aliquot (e.g., 2 mL) of the reaction mixture is withdrawn and immediately quenched in a flask containing ice-cold distilled water to stop the reaction.

  • Titration: The quenched sample is then titrated with a standardized solution of sodium hydroxide using phenolphthalein as an indicator to determine the concentration of unreacted acetic acid.

  • Data Analysis: The concentration of acetic acid at different time points is used to calculate the rate of reaction and determine the rate constant (k) using the appropriate integrated rate law.

  • Activation Energy: The experiment is repeated at different temperatures to determine the rate constants at those temperatures. The activation energy (Ea) is then calculated from the Arrhenius plot (ln(k) vs. 1/T).

Experimental Workflow for Esterification Kinetics

Esterification_Kinetics_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reactants (Carboxylic Acid, Alcohol) Reactor Charge Reactor & Equilibrate Temperature Reagents->Reactor Catalyst Prepare Catalyst Solution (e.g., this compound) Catalyst->Reactor Initiate Initiate Reaction (Add final reactant) Reactor->Initiate Sampling Collect Aliquots at Timed Intervals Initiate->Sampling Quench Quench Reaction (e.g., Ice Bath) Sampling->Quench Titration Titrate Unreacted Acid Quench->Titration Analysis Calculate Concentration vs. Time Titration->Analysis Kinetics Determine Rate Constant & Activation Energy Analysis->Kinetics

Caption: Workflow for a typical kinetic study of acid-catalyzed esterification.

II. Fructose Dehydration to 5-Hydroxymethylfurfural (B1680220) (HMF)

The acid-catalyzed dehydration of fructose to 5-hydroxymethylfurfural (HMF) is a key reaction in biomass conversion. The efficiency of this process is highly dependent on the catalyst used.

Comparative Kinetic Data for Fructose Dehydration

The following table presents kinetic data for the dehydration of fructose to HMF using various acid catalysts.

CatalystSolventTemp (°C)Fructose Conv. (%)HMF Yield (%)HMF Selectivity (%)Activation Energy (Ea) (kJ/mol)Reference
Sulfonic Acid Functionalized SBA-15DMSO----109[9]
Cellulose (B213188) Benzenesulfonic Acid (CBSA)DMSO14010085--[10][11][12]
Sulfonic Acid Functionalized ZeolitesWater----Reduced by ~35% vs. uncatalyzed[13]
Benzenesulfonic Acid (in DES)Imidazole-based DES100-90.1--[14]
Various Solid AcidsAqueous-----[15]

Note: A dash (-) indicates that the specific data point was not provided in the cited source. The use of sulfonic acid-functionalized catalysts generally leads to a reduction in the activation energy for fructose dehydration compared to the uncatalyzed reaction[9][13].

Experimental Protocol: Kinetic Study of Fructose Dehydration

This protocol is a generalized procedure for studying the kinetics of acid-catalyzed fructose dehydration to HMF.[9]

Materials:

  • Fructose

  • This compound (or alternative acid catalyst)

  • Solvent (e.g., DMSO, water)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Thermostated reaction vessel

  • Syringes and filters for sampling

Procedure:

  • Reaction Setup: A solution of fructose and the acid catalyst in the chosen solvent is prepared and placed in a thermostated reaction vessel under stirring.

  • Reaction Progress: The reaction is allowed to proceed at a constant temperature.

  • Sampling: At specific time intervals, samples are withdrawn from the reactor, filtered, and diluted for analysis.

  • HPLC Analysis: The concentrations of fructose and HMF in the samples are quantified using a pre-calibrated HPLC system.

  • Data Analysis: The conversion of fructose and the yield of HMF are calculated at each time point. This data is then used to determine the reaction rate and kinetic parameters.

  • Activation Energy: By conducting the experiment at various temperatures, the activation energy for the reaction can be determined using the Arrhenius equation.

Signaling Pathway for Fructose Dehydration

Fructose_Dehydration_Pathway Fructose Fructose Protonation Protonation (Acid Catalyst) Fructose->Protonation Byproducts Humins & Other Byproducts Fructose->Byproducts Dehydration1 First Dehydration Protonation->Dehydration1 Dehydration2 Second Dehydration Dehydration1->Dehydration2 Dehydration3 Third Dehydration Dehydration2->Dehydration3 HMF 5-Hydroxymethylfurfural (HMF) Dehydration3->HMF HMF->Byproducts

Caption: Simplified reaction pathway for the acid-catalyzed dehydration of fructose to HMF.

III. Conclusion and Future Outlook

The available literature provides a solid foundation for understanding the kinetics of acid-catalyzed reactions like esterification and fructose dehydration. While direct quantitative kinetic data for this compound is limited, the comparative data for other sulfonic acids, particularly p-toluenesulfonic acid and benzenesulfonic acid, suggest that it would be an effective catalyst. The methoxy (B1213986) group, being an electron-donating group, may influence the acidity and, consequently, the catalytic activity of the sulfonic acid.

Further research is warranted to quantify the kinetic parameters for reactions catalyzed by this compound. Such studies would enable a direct and objective comparison with other catalysts, aiding in the rational design of more efficient catalytic processes for the synthesis of pharmaceuticals and other valuable chemicals. The experimental protocols outlined in this guide provide a framework for conducting such kinetic investigations.

References

A Comparative Spectral Analysis of 4-Methoxybenzenesulfonic Acid and Its Precursors, Anisole and Chlorosulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectral comparison of 4-methoxybenzenesulfonic acid with its precursors, anisole (B1667542) and chlorosulfonic acid. The following sections present a summary of their key spectral characteristics, experimental protocols for synthesis and analysis, and visual representations of the synthetic pathway and experimental workflow. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of these compounds.

Spectral Data Summary

The spectral properties of this compound and its precursors are distinct and allow for clear differentiation. Anisole, as an aromatic ether, exhibits characteristic UV absorbance and fluorescence, while chlorosulfonic acid's reactivity is reflected in its vibrational spectra. This compound integrates features from its precursors, notably the substituted benzene (B151609) ring from anisole and the sulfonyl group.

Table 1: Comparative Spectral Data
CompoundMolecular FormulaMolecular Weight ( g/mol )¹H NMR (δ ppm)¹³C NMR (δ ppm)Key IR Absorptions (cm⁻¹)UV-Vis λmax (nm)Mass Spec (m/z)
Anisole C₇H₈O108.14~6.9-7.3 (aromatic), ~3.8 (methoxy)~160, 129, 121, 114 (aromatic), 55 (methoxy)3100-3000 (C-H, aromatic), 2950-2850 (C-H, methyl), 1245 (C-O stretch)~269-271108 (M+), 93, 78
Chlorosulfonic Acid HClO₃S116.52Not applicableNot applicable1380-1360 (asymmetric SO₂ stretch), 1180-1160 (symmetric SO₂ stretch), ~570 (S-Cl stretch)Not applicableReacts violently, not typically analyzed by MS
This compound C₇H₈O₄S188.20~7.8 (aromatic, ortho to SO₃H), ~7.0 (aromatic, ortho to OCH₃), ~3.9 (methoxy), ~11-12 (sulfonic acid proton)~163, 130, 126, 115 (aromatic), 56 (methoxy)3100-3000 (C-H, aromatic), 2950-2850 (C-H, methyl), 1250 (C-O stretch), 1180-1120 & 1050-1010 (SO₃ stretch)~230, ~270188 (M+), 172, 108, 93

Note: NMR data for this compound is inferred from spectral data of closely related compounds such as p-toluenesulfonic acid and derivatives of this compound due to the limited availability of direct experimental spectra for the pure acid.

Experimental Protocols

The following protocols outline the synthesis of this compound from its precursors and the subsequent spectral analyses.

Synthesis of this compound

The synthesis of this compound is achieved through the electrophilic aromatic substitution of anisole with a sulfonating agent. A common laboratory-scale synthesis involves the use of chlorosulfonic acid.

Procedure:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and a gas outlet connected to a trap for hydrogen chloride gas, cool 3 moles of chlorosulfonic acid to 0-5 °C in an ice bath.

  • Slowly add 1 mole of anisole dropwise to the cooled chlorosulfonic acid with continuous stirring, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature until the evolution of hydrogen chloride gas ceases.

  • The resulting product, p-methoxybenzenesulfonyl chloride, can be cautiously poured onto crushed ice to precipitate the solid.

  • The sulfonyl chloride is then hydrolyzed to this compound by warming with water. The resulting solution is cooled to crystallize the product, which can be collected by filtration and recrystallized from water.

Spectral Analyses

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher spectrometer. Samples are typically dissolved in a deuterated solvent such as D₂O or DMSO-d₆.

Infrared (IR) Spectroscopy: IR spectra are obtained using an FTIR spectrometer. Liquid samples (anisole, chlorosulfonic acid) can be analyzed as a thin film between NaCl or KBr plates. Solid samples (this compound) are typically analyzed as a KBr pellet.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectra are recorded on a spectrophotometer using a quartz cuvette. Samples are dissolved in a suitable solvent, such as ethanol (B145695) or water, to an appropriate concentration.

Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for volatile compounds like anisole. Electron ionization (EI) is a common ionization technique.

Visualizing the Chemistry

The following diagrams illustrate the reaction pathway for the synthesis of this compound and the general workflow for its synthesis and spectral characterization.

reaction_pathway cluster_reactants Precursors anisole Anisole (C₇H₈O) intermediate p-Methoxybenzenesulfonyl Chloride anisole->intermediate + Chlorosulfonic Acid - HCl chlorosulfonic_acid Chlorosulfonic Acid (HClO₃S) product 4-Methoxybenzenesulfonic Acid (C₇H₈O₄S) intermediate->product + H₂O - HCl hcl HCl h2o H₂O

Synthesis of this compound

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectral Analysis synthesis Reaction of Anisole with Chlorosulfonic Acid workup Work-up and Purification synthesis->workup nmr NMR Spectroscopy (¹H, ¹³C) workup->nmr ir IR Spectroscopy workup->ir uv_vis UV-Vis Spectroscopy workup->uv_vis ms Mass Spectrometry workup->ms

Experimental Workflow for Synthesis and Analysis

A Comparative Guide to Sulfonic Acid Catalysts: Benchmarking 4-Methoxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking potent and efficient acid catalysts, this guide provides an objective comparison of 4-Methoxybenzenesulfonic acid against other commonly utilized sulfonic acids: p-Toluenesulfonic acid, Methanesulfonic acid, and Benzenesulfonic acid. This analysis is supported by physicochemical data and established experimental protocols to inform catalyst selection in various organic transformations.

Sulfonic acids are a class of strong organic acids widely employed as catalysts in chemical synthesis due to their high acidity, thermal stability, and, in many cases, lower corrosivity (B1173158) compared to mineral acids.[1][2][3] Their efficacy in reactions such as esterification, alkylation, and dehydration makes them invaluable tools in the pharmaceutical and chemical industries.[4][5] This guide focuses on the comparative performance of this compound and other key sulfonic acids, offering a data-driven overview of their properties.

Physicochemical Properties: A Tabular Comparison

The selection of an appropriate sulfonic acid catalyst is often dictated by its intrinsic properties. The following table summarizes key quantitative data for this compound and its counterparts, facilitating a direct comparison of their characteristics.

PropertyThis compoundp-Toluenesulfonic AcidMethanesulfonic AcidBenzenesulfonic Acid
Molecular Formula C₇H₈O₄S[6][7]C₇H₈O₃S[8]CH₄O₃S[9]C₆H₆O₃S[10]
Molecular Weight ( g/mol ) 188.20[6][7]172.20[11]96.11[9]158.18[8]
pKa -0.33 (Predicted)-2.8[12]-1.9[13]-2.8[14]
Physical Form Crystalline Powder or SolidWhite crystalline powder[2]Colorless liquid or solidWhite waxy solid[15]
Solubility in Water SolubleSoluble[8]Miscible[16]Soluble[15]
Solubility in Organic Solvents Slightly soluble in DMSO and Methanol[17]Soluble in alcohols and other polar organic solvents[8]Soluble in water, alcohol, and ether; insoluble in alkanes, benzene (B151609), and toluene[18][19]Soluble in ethanol; slightly soluble in benzene; insoluble in diethyl ether[15]
Thermal Stability Data not readily availableDecomposes above its boiling point[11]Onset of mass loss for its metal salts is above 400 °CThermally stable under typical reaction conditions

Catalytic Performance in Esterification

A study comparing the catalytic activity of benzenesulfonic acid and its derivatives in the esterification of acetic acid with n-propanol revealed that the catalytic performance is influenced by the substituent on the benzene ring. The study demonstrated that electron-donating groups can enhance catalytic activity. While this compound was not explicitly tested, the observed trend suggests that the methoxy (B1213986) group, being electron-donating, would likely result in comparable or potentially enhanced catalytic activity relative to unsubstituted benzenesulfonic acid.[5]

In the aforementioned study, the yield of n-propyl acetate (B1210297) was used as a metric for catalytic performance. The results showed that p-phenolsulfonic acid and p-toluenesulfonic acid exhibited catalytic activities close to that of sulfuric acid, which is a benchmark strong acid catalyst.[5] This suggests that aromatic sulfonic acids are highly effective for this transformation.

Experimental Protocols

To ensure reproducible and comparable results when evaluating the performance of sulfonic acid catalysts, standardized experimental protocols are crucial. Below are detailed methodologies for assessing catalytic activity in esterification and determining thermal stability.

Protocol for Comparing Catalytic Activity in Esterification

This protocol outlines a general procedure for comparing the catalytic efficiency of different sulfonic acids in the esterification of a carboxylic acid with an alcohol.

1. Materials:

  • Carboxylic acid (e.g., acetic acid)

  • Alcohol (e.g., n-propanol)

  • Sulfonic acid catalyst (this compound, p-Toluenesulfonic acid, Methanesulfonic acid, Benzenesulfonic acid)

  • Inert solvent (e.g., toluene)

  • Internal standard for GC analysis (e.g., dodecane)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, heating mantle)

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID)

2. Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a heating mantle.

  • To the flask, add the carboxylic acid (1 equivalent), the alcohol (3 equivalents), and the sulfonic acid catalyst (e.g., 5 mol%).

  • Add an appropriate amount of the internal standard.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by taking aliquots from the reaction mixture at regular time intervals.

  • Quench each aliquot with a saturated sodium bicarbonate solution.

  • Extract the organic layer with an inert solvent.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Analyze the organic layer by GC-FID to determine the conversion of the carboxylic acid and the yield of the ester.

10. Data Analysis:

  • Calculate the conversion of the carboxylic acid and the yield of the ester at each time point for each catalyst.

  • Plot the conversion/yield versus time to compare the reaction rates.

  • The catalyst that achieves the highest conversion in the shortest time is considered the most active.

Protocol for Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

Thermogravimetric analysis is a standard technique to evaluate the thermal stability of materials by measuring the change in mass as a function of temperature.

1. Instrument:

  • Thermogravimetric Analyzer (TGA)

2. Procedure:

  • Accurately weigh 5-10 mg of the sulfonic acid sample into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from room temperature to a desired final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

  • Record the mass loss of the sample as a function of temperature.

5. Data Analysis:

  • The onset temperature of decomposition is determined from the TGA curve, indicating the temperature at which significant mass loss begins.

  • A higher decomposition temperature signifies greater thermal stability.

Visualizing Experimental Workflows and Relationships

To further clarify the experimental processes and the relationships between the compared sulfonic acids, the following diagrams are provided.

Experimental_Workflow_Catalyst_Comparison cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_analysis Analysis cluster_results Results Reactants Carboxylic Acid + Alcohol + Internal Standard Mixture Reaction Mixture in Flask Reactants->Mixture Catalyst Sulfonic Acid Catalyst Catalyst->Mixture Reflux Heat to Reflux with Stirring Mixture->Reflux Aliquots Take Aliquots at Intervals Reflux->Aliquots Quench Quench with NaHCO3 Aliquots->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry with MgSO4 Extract->Dry GC GC-FID Analysis Dry->GC Data Calculate Conversion & Yield GC->Data Compare Compare Catalytic Activity Data->Compare TGA_Workflow start Start sample_prep Weigh 5-10 mg of Sulfonic Acid Sample start->sample_prep load_sample Place Sample in TGA Pan sample_prep->load_sample tga_analysis Heat at 10°C/min under Nitrogen load_sample->tga_analysis record_data Record Mass Loss vs. Temperature tga_analysis->record_data analyze_data Determine Onset Decomposition Temp. record_data->analyze_data end End analyze_data->end Sulfonic_Acid_Relationships cluster_aromatic Aromatic Sulfonic Acids cluster_aliphatic Aliphatic Sulfonic Acid BSA Benzenesulfonic Acid (Parent Structure) PTSA p-Toluenesulfonic Acid (Methyl Substituted) BSA->PTSA Electron-Donating CH3 Group MBSA This compound (Methoxy Substituted) BSA->MBSA Electron-Donating OCH3 Group MSA Methanesulfonic Acid (Simplest Aliphatic)

References

Mechanistic Insights into 4-Methoxybenzenesulfonic Acid Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of 4-methoxybenzenesulfonic acid as a catalyst in key organic transformations. By examining its performance against common alternatives and providing detailed experimental context, this document serves as a valuable resource for catalyst selection and reaction optimization.

This compound (MBSA) is a strong organic acid that finds application as a catalyst in various acid-catalyzed reactions, including esterifications and dehydrations. Its efficacy is attributed to the electron-donating nature of the methoxy (B1213986) group, which can influence the acidity and solubility of the catalyst compared to unsubstituted or differently substituted aromatic sulfonic acids. This guide delves into the mechanistic underpinnings of MBSA catalysis and presents a comparative overview of its performance against other widely used acid catalysts.

Comparative Performance in Esterification Reactions

Esterification, a cornerstone of organic synthesis, is frequently catalyzed by Brønsted acids. The performance of this compound in this role is best understood through direct comparison with other catalysts under similar reaction conditions. While direct side-by-side studies are limited, an analysis of the esterification of acetic acid with n-propanol provides valuable insights into the relative catalytic activities of various benzenesulfonic acid derivatives and sulfuric acid.

Table 1: Comparison of Acid Catalysts in the Esterification of Acetic Acid with n-Propanol [1]

CatalystYield of n-propyl acetate (B1210297) (Batch Process)Conversion of Acetic Acid (Continuous Process)
Sulfuric Acid (SA)Slightly higher than PPSA and PTSA~100%
p-Phenolsulfonic Acid (PPSA)~60%~100%
p-Toluenesulfonic Acid (PTSA)~60%~100%

Note: Data for this compound was not available in this specific study, but the results for structurally similar p-phenolsulfonic and p-toluenesulfonic acids suggest its performance would be comparable.

In batch processes, sulfuric acid shows a slight advantage in yield. However, in a continuous process involving reaction and distillation, both p-phenolsulfonic acid and p-toluenesulfonic acid achieve complete conversion of acetic acid, highlighting their potential as effective and potentially less corrosive alternatives to sulfuric acid.[1] The structural similarity of this compound to these compounds suggests it would exhibit comparable catalytic activity.

Catalysis in Dehydration Reactions

Table 2: Performance of Cellulose (B213188) Benzenesulfonic Acid (CBSA) in Fructose (B13574) Dehydration [2][3][4]

ParameterValue
Catalyst Loading 10 wt%
Reaction Temperature 140 °C
Reaction Time 180 min
Fructose Conversion 100%
5-HMF Yield ~85%

This study demonstrates the high catalytic activity of benzenesulfonic acid groups in achieving complete conversion of fructose with a high yield of 5-HMF under relatively mild conditions.[2][3][4] This suggests that this compound, as a homogeneous catalyst, would also be effective in promoting this transformation.

Mechanistic Considerations

The catalytic action of this compound in reactions like esterification and dehydration proceeds through a general acid catalysis mechanism. The key steps involve the protonation of a substrate by the acid, which enhances its electrophilicity or turns a poor leaving group into a good one.

Fischer Esterification Mechanism

The Fischer esterification is a classic example of acid-catalyzed ester formation. The mechanism involves the following key stages:[5]

  • Protonation of the Carbonyl Oxygen: The sulfonic acid protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a water molecule and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

The presence of the electron-donating methoxy group in this compound can subtly influence the acidity (pKa) of the sulfonic acid and the stability of the corresponding sulfonate anion, which may affect the overall rate of the catalytic cycle.

FischerEsterification cluster_activation Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_proton_transfer Proton Transfer cluster_elimination Elimination cluster_regeneration Catalyst Regeneration Carboxylic_Acid R-COOH Protonated_Acid R-C(OH)2+ Carboxylic_Acid->Protonated_Acid + H+ (from MBSA) Tetrahedral_Intermediate R-C(OH)2(OR'H+) Protonated_Acid->Tetrahedral_Intermediate + R'-OH Alcohol R'-OH Proton_Transferred_Intermediate R-C(OH)(OR')(OH2+) Tetrahedral_Intermediate->Proton_Transferred_Intermediate Protonated_Ester R-COOR'+H Proton_Transferred_Intermediate->Protonated_Ester - H2O Ester R-COOR' Protonated_Ester->Ester - H+

Catalytic cycle of Fischer esterification.
Alcohol Dehydration Mechanism

In the dehydration of alcohols to alkenes, the acid catalyst protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water). Subsequent elimination of water leads to the formation of a carbocation intermediate, which then loses a proton to form the alkene.

AlcoholDehydration Alcohol R-CH2-CH2-OH Protonated_Alcohol R-CH2-CH2-OH2+ Alcohol->Protonated_Alcohol + H+ (from MBSA) Carbocation R-CH2-CH2+ Protonated_Alcohol->Carbocation - H2O Alkene R-CH=CH2 Carbocation->Alkene - H+

Mechanism of acid-catalyzed alcohol dehydration.

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are representative protocols for acid-catalyzed esterification and a general workflow for catalyst-driven synthesis.

Protocol 1: Esterification of 4-Methoxybenzoic Acid using p-Toluenesulfonic Acid[5]

This protocol, using a close analog of MBSA, provides a framework for esterification reactions.

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-methoxybenzoic acid (1.0 equivalent), the desired alcohol (1.5-2.0 equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 5 mol%). Add a suitable solvent such as toluene (B28343).

  • Azeotropic Reflux: Heat the reaction mixture to reflux. The water formed during the reaction is removed as an azeotrope with toluene and collected in the Dean-Stark trap.

  • Monitoring: Continue the reaction until no more water is collected in the trap.

  • Workup: After cooling the reaction mixture to room temperature, dilute it with an organic solvent like ethyl acetate.

  • Purification: Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester. Further purification can be achieved by chromatography if necessary.

General Experimental Workflow

The following diagram illustrates a typical workflow for a synthesis and purification process involving a homogeneous acid catalyst like this compound.

ExperimentalWorkflow Reaction_Setup Reaction Setup (Reactants + Catalyst + Solvent) Reaction Reaction (Heating/Stirring) Reaction_Setup->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Chromatography, Distillation, etc.) Workup->Purification Analysis Product Analysis (NMR, MS, etc.) Purification->Analysis

General workflow for synthesis and purification.

Conclusion

This compound is a potent and versatile acid catalyst for a range of organic transformations. While direct quantitative comparisons with other catalysts are not always available in the literature, data from structurally similar benzenesulfonic acids suggest its performance is comparable to that of p-toluenesulfonic acid and can be a viable, potentially less harsh, alternative to sulfuric acid. The electron-donating methoxy group may offer advantages in terms of solubility in organic solvents and could subtly modulate the catalyst's acidity, providing a tool for fine-tuning reaction conditions. Further side-by-side comparative studies are warranted to fully elucidate the performance profile of this compound and solidify its position in the synthetic chemist's toolkit.

References

Purity Analysis of Synthesized 4-Methoxybenzenesulfonic Acid: A Comparative Guide to Titrimetric and Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive comparison of classical and modern analytical techniques for the purity analysis of synthesized 4-Methoxybenzenesulfonic acid, a key intermediate in various pharmaceutical syntheses. We present a detailed examination of the widely used acid-base titration method and compare its performance with High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC), supported by illustrative experimental data.

Overview of Analytical Methodologies

The purity of this compound is paramount to ensure the desired reaction stoichiometry and minimize impurities in the final drug product. The synthesis of this compound, typically through the sulfonation of anisole, can result in impurities such as the isomeric ortho-product, unreacted anisole, and residual sulfuric acid. Therefore, robust analytical methods are required for accurate quantification.

Acid-Base Titration: This classical volumetric analysis remains a cost-effective and reliable method for determining the overall acidic content. It is based on the neutralization reaction between the sulfonic acid and a standardized basic titrant.

High-Performance Liquid Chromatography (HPLC): A powerful separation technique, HPLC is highly specific and can separate and quantify the main component from its structurally similar impurities.

Ion Chromatography (IC): This technique is particularly suited for the analysis of ionic species and can be effectively used to determine the concentration of the sulfonate anion and other ionic impurities.

Experimental Protocols

Purity Determination by Acid-Base Titration

This method determines the purity of this compound by titrating a known weight of the sample with a standardized solution of sodium hydroxide.

Materials and Reagents:

  • Synthesized this compound (approx. 95-99% purity)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein (B1677637) indicator solution

  • Deionized water

  • Analytical balance

  • Burette (50 mL)

  • Volumetric flask (100 mL)

  • Erlenmeyer flask (250 mL)

  • Magnetic stirrer

Procedure:

  • Accurately weigh approximately 0.47 g of the synthesized this compound into a 100 mL volumetric flask.

  • Dissolve the sample in deionized water and dilute to the mark.

  • Pipette 25.0 mL of the sample solution into a 250 mL Erlenmeyer flask.

  • Add 2-3 drops of phenolphthalein indicator to the flask.

  • Titrate the sample solution with the standardized 0.1 M NaOH solution until a persistent faint pink color is observed.

  • Record the volume of NaOH consumed.

  • Repeat the titration at least two more times for accuracy.

Calculation of Purity: The percentage purity of this compound can be calculated using the following formula:

Where:

  • V = Volume of NaOH solution consumed (mL)

  • M = Molarity of the NaOH solution (mol/L)

  • E = Equivalent weight of this compound (188.20 g/mol )

  • W = Weight of the this compound sample taken (g)

Titration_Workflow cluster_preparation Sample and Titrant Preparation cluster_titration Titration Process cluster_calculation Purity Calculation weigh Accurately weigh ~0.47g of sample dissolve Dissolve in DI water in 100mL volumetric flask weigh->dissolve aliquot Take 25.0mL aliquot dissolve->aliquot add_indicator Add phenolphthalein indicator aliquot->add_indicator prepare_titrant Prepare standardized 0.1 M NaOH titrate Titrate with NaOH until endpoint prepare_titrant->titrate add_indicator->titrate record_volume Record volume of NaOH used titrate->record_volume calculate Calculate purity using titration formula record_volume->calculate result Report % Purity calculate->result HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_results Data Analysis prep_mobile Prepare Mobile Phase separate Separation on C18 column prep_mobile->separate prep_std Prepare Standard Solution inject Inject solutions into HPLC system prep_std->inject prep_sample Prepare Sample Solution prep_sample->inject inject->separate detect UV Detection at 230 nm separate->detect integrate Integrate peak areas detect->integrate calc_purity Calculate purity by area percent integrate->calc_purity report Report % Purity and impurity profile calc_purity->report Method_Comparison cluster_attributes Analytical Method Attributes cluster_methods Purity Analysis Methods Specificity Specificity Precision Precision (RSD) Cost Cost Throughput Throughput Impurity_Profile Impurity Profiling Titration Acid-Base Titration Titration->Specificity Low Titration->Precision Good (~0.1-0.5%) Titration->Cost Low Titration->Throughput Low Titration->Impurity_Profile No HPLC HPLC HPLC->Specificity High HPLC->Precision Excellent (<0.1%) HPLC->Cost High HPLC->Throughput High (with autosampler) HPLC->Impurity_Profile Yes IC Ion Chromatography IC->Specificity High (for ions) IC->Precision Very Good (~0.2-1.0%) IC->Cost High IC->Throughput Moderate IC->Impurity_Profile Limited (ionic impurities)

A Comparative Guide to the Use of 4-Methoxybenzenesulfonic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate acid catalyst is a critical decision that can significantly impact the efficiency, cost-effectiveness, and environmental footprint of a synthetic route. This guide provides a comprehensive cost-benefit analysis of 4-Methoxybenzenesulfonic acid, comparing its performance with the widely used alternative, p-toluenesulfonic acid (p-TsOH), in organic synthesis. The comparison is supported by experimental data and detailed methodologies for key reactions.

Overview of Aromatic Sulfonic Acid Catalysts

Aromatic sulfonic acids are a class of organic acids that are widely used as catalysts in a variety of organic transformations, including esterifications, alkylations, and multicomponent reactions. Their strong Brønsted acidity, often comparable to mineral acids like sulfuric acid, makes them highly effective. Unlike mineral acids, they are solid, often crystalline, materials, which can simplify handling and reaction work-up.[1] The acidity and, consequently, the catalytic activity of aromatic sulfonic acids can be tuned by the presence of substituents on the aromatic ring.

Cost-Benefit Analysis: this compound vs. p-Toluenesulfonic Acid

The choice between this compound and p-TsOH often comes down to a balance of cost, catalytic activity, and the specific requirements of the reaction.

ParameterThis compoundp-Toluenesulfonic Acid (p-TsOH)Analysis
Molecular Weight 188.20 g/mol [2]190.22 g/mol (monohydrate)[3]The similar molecular weights mean that a direct mass-to-mass comparison in catalytic reactions is reasonable.
Acidity Expected to be slightly less acidic than p-TsOHA strong organic acid[1]The methoxy (B1213986) group is an electron-donating group, which is expected to slightly decrease the acidity of the sulfonic acid compared to the electron-donating methyl group in p-TsOH. This can influence catalytic activity.
Cost Generally higherRelatively low and widely available[3][4][5]p-TsOH is a more common and therefore generally less expensive catalyst. The higher cost of this compound may only be justified by significant advantages in specific applications.
Solubility Soluble in water and polar organic solventsSoluble in water, alcohols, and ethers[1]Both catalysts offer good solubility in common reaction media.
Handling SolidSolid, available as a monohydrate[3]Both are solids, which is an advantage over liquid acids like sulfuric acid in terms of handling and dosing.

Performance in Synthesis: The Biginelli Reaction

The Biginelli reaction, a one-pot multicomponent synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), is a valuable transformation in medicinal chemistry due to the diverse biological activities of its products.[6][7][8] This reaction is an excellent platform for comparing the catalytic efficiency of different sulfonic acids.

Comparative Experimental Data
Catalyst (10 mol%)SolventTemperature (°C)Time (h)Yield (%)
This compoundEthanol (B145695)Reflux485-90 (estimated)
p-Toluenesulfonic AcidEthanolReflux3-491[9]
p-Aminobenzenesulfonic AcidSolvent-free1000.5-192-96[6]

Note: The yield for this compound is an estimation based on the performance of other sulfonic acid catalysts. The slightly lower expected acidity of this compound due to the electron-donating methoxy group might lead to slightly longer reaction times or marginally lower yields compared to p-TsOH under identical conditions. However, it is still expected to be a highly effective catalyst.

Experimental Protocols

General Protocol for the Synthesis of Dihydropyrimidinones (DHPMs)

This protocol is adapted for the use of this compound as a catalyst in the Biginelli reaction.

Materials:

  • Aldehyde (e.g., 4-methoxybenzaldehyde) (10 mmol)

  • β-Ketoester (e.g., ethyl acetoacetate) (10 mmol)

  • Urea (B33335) or Thiourea (B124793) (15 mmol)

  • This compound (1 mmol, 10 mol%)

  • Ethanol (20 mL)

Procedure:

  • A mixture of the aldehyde (10 mmol), β-ketoester (10 mmol), urea or thiourea (15 mmol), and this compound (1 mmol) in ethanol (20 mL) is stirred in a round-bottom flask.

  • The mixture is refluxed for the appropriate time (monitoring by TLC is recommended).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The reaction mixture is poured into ice-cold water.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product is purified by recrystallization from ethanol to afford the pure dihydropyrimidinone.

Visualizing the Synthesis Workflow

The following diagrams, generated using Graphviz, illustrate the logical workflow of a typical synthesis using an aromatic sulfonic acid catalyst.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Aldehyde + β-Ketoester + Urea reflux Reflux reactants->reflux catalyst This compound catalyst->reflux solvent Ethanol solvent->reflux tlc Monitor by TLC reflux->tlc cool Cool to RT tlc->cool Reaction Complete precipitate Pour into ice water cool->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize product Pure Dihydropyrimidinone recrystallize->product

Experimental workflow for the Biginelli reaction.

G cluster_reactants Starting Materials cluster_catalyst Catalyst cluster_product Product aldehyde Aldehyde dhpm Dihydropyrimidinone aldehyde->dhpm ketoester β-Ketoester ketoester->dhpm urea Urea urea->dhpm sulfonic_acid Ar-SO3H sulfonic_acid->dhpm Catalyzes

Logical relationship of reactants in the Biginelli reaction.

Conclusion

Both this compound and p-toluenesulfonic acid are effective solid acid catalysts for organic synthesis. The choice between them will depend on the specific requirements of the reaction and economic considerations.

  • p-Toluenesulfonic acid remains the catalyst of choice for many applications due to its high catalytic activity, ready availability, and lower cost.[1]

  • This compound represents a viable, albeit more expensive, alternative. Its slightly different electronic properties due to the methoxy group might offer advantages in specific cases where fine-tuning of acidity is required, potentially leading to improved selectivity or milder reaction conditions.

For researchers and drug development professionals, the additional cost of this compound may be justified in situations where a modest change in catalytic activity leads to a significant improvement in the overall efficiency and purity of a key synthetic step. Further head-to-head comparative studies are warranted to fully elucidate the subtle differences in performance between these two valuable catalysts.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Methoxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of 4-Methoxybenzenesulfonic acid, emphasizing safety and operational logistics.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures for this compound, it is crucial to consult the substance's Safety Data Sheet (SDS) and adhere to all institutional and local regulations. The following are immediate safety precautions based on the known hazards of this chemical.

This compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile rubber)

  • Safety goggles or a face shield conforming to recognized standards (e.g., EN166 in the EU or NIOSH-approved in the US)

  • A laboratory coat

All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2][3] Avoid generating dust when handling the solid form of this chemical.[2] In the event of accidental contact, immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[2][3]

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe disposal.

PropertyValue
Physical State Solid
Molecular Formula C₇H₈O₄S
Molecular Weight 188.20 g/mol [1]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]

Disposal Protocol: Collection and Containment of Waste

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[4] Do not discharge this chemical into sewers or drains.[4] The following protocol outlines the necessary steps to prepare the chemical waste for collection and disposal.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • A dedicated, chemically compatible, and clearly labeled hazardous waste container with a secure lid[5][6]

  • Hazardous waste labels[7]

  • Inert absorbent material (e.g., vermiculite (B1170534) or sand) for spill cleanup

Procedure:

  • Containerization:

    • Collect all waste this compound, whether in solid form or in solution, in a designated hazardous waste container.[8] The original container is often a suitable choice for waste accumulation.[6]

    • Ensure the waste container is made of a material compatible with acids.

    • For any spills, carefully sweep the solid material or absorb the liquid with an inert material and place it into the waste container, minimizing dust generation.[2]

  • Segregation:

    • Crucially, do not mix this compound waste with incompatible materials.[7][8] This includes bases, oxidizing agents, and reactive metals. Mixing can lead to hazardous reactions.

    • Store the waste container in a designated satellite accumulation area at or near the point of generation.[9]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[7]

    • The label must include the full chemical name, "this compound," and the approximate concentration if in solution. Do not use abbreviations or chemical formulas.[7]

    • Indicate the date when waste was first added to the container (accumulation start date).[7]

  • Storage:

    • Keep the waste container tightly closed at all times, except when adding waste.[6][9]

    • Store the sealed container in a cool, dry, and well-ventilated area designated for hazardous waste.

    • The storage area should have secondary containment to mitigate any potential leaks or spills.[5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.[9]

    • Follow all institutional procedures for waste manifest documentation.

Experimental Protocol: Neutralization of Small Residual Amounts

For cleaning emptied containers that held this compound, a neutralization step can be employed before final rinsing. This procedure should only be performed by trained personnel.

Objective: To neutralize small residual quantities of this compound in a container prior to triple rinsing.

Materials:

  • Appropriate PPE (gloves, goggles, lab coat)

  • The empty container with residual this compound

  • A weak base solution (e.g., 5% sodium bicarbonate solution)

  • pH indicator strips or a calibrated pH meter

  • A container for collecting the rinsate

Procedure:

  • Perform the entire procedure within a chemical fume hood.

  • Slowly and carefully add a small amount of the weak base solution to the container. An exothermic reaction may occur.

  • Gently swirl the container to ensure mixing.

  • Test the pH of the resulting solution. Continue to add the weak base solution in small increments until the pH is neutral (between 6.0 and 8.0).

  • Collect the neutralized rinsate in a designated hazardous waste container, as it may still contain substances that cannot be drain disposed.

  • After neutralization, the container should be triple rinsed with water.[6] The rinsate from this step should also be collected as hazardous waste.[6]

  • Once the container is clean and empty, deface or remove the original label before disposal as regular trash or recycling, in accordance with institutional policy.[6]

Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

G Figure 1. Disposal Workflow for this compound start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Fume Hood or Well-Ventilated Area ppe->fume_hood container Select a Compatible and Labeled Hazardous Waste Container fume_hood->container segregate Segregate from Incompatible Chemicals (e.g., Bases, Oxidizers) container->segregate transfer Carefully Transfer Waste to Container segregate->transfer seal Securely Seal the Container transfer->seal storage Store in Designated Satellite Accumulation Area seal->storage contact_ehs Contact EHS or Licensed Waste Disposal Service storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4-Methoxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for handling 4-Methoxybenzenesulfonic acid. Adherence to these procedural, step-by-step guidelines is critical for ensuring personal safety, proper handling, and compliant disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a solid chemical that poses several health risks. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure.

Recommended Personal Protective Equipment (PPE)

PPE CategoryRecommended EquipmentSpecifications and Best Practices
Eye and Face Protection Chemical safety goggles and a face shieldGoggles should be worn at all times when handling the solid or its solutions. A face shield should be used in conjunction with goggles, especially when there is a risk of splashing.[2]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are suitable for incidental contact or splash protection. For prolonged or direct contact, consider more robust gloves such as butyl rubber. Always inspect gloves for integrity before use and change them immediately if contaminated.
Body Protection Laboratory coat or chemical-resistant apronA lab coat should be worn to protect clothing and skin. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection Dust mask or respiratorWhen handling the solid powder, especially if there is a potential for dust generation, a NIOSH-approved N95 dust mask or a respirator with a particulate filter should be used to prevent inhalation.[3]

Operational Plan: Safe Handling Procedure

A systematic approach to handling this compound is crucial for safety. The following step-by-step process should be followed:

  • Preparation :

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

    • Work in a well-ventilated area, preferably within a certified chemical fume hood, particularly when handling the powder form to minimize inhalation of dust.

    • Assemble all necessary equipment and reagents before starting work to reduce movement and the potential for spills.

    • Don all required PPE as specified in the table above.

  • Handling :

    • Avoid direct contact with skin, eyes, and clothing.

    • When weighing the solid, do so in a fume hood or a designated weighing enclosure to contain any dust.

    • If preparing a solution, always add the acid to the solvent slowly and stir continuously. Be aware that dissolving the acid may generate heat.

    • Keep containers of this compound tightly closed when not in use.

  • Post-Handling :

    • Thoroughly wash hands with soap and water after handling the chemical, before breaks, and at the end of the workday.

    • Clean the work area and decontaminate any equipment used according to standard laboratory procedures.

    • Remove PPE carefully to avoid cross-contamination. Do not wear laboratory gloves outside of the designated work area.

Spill Management and Disposal Plan

In the event of a spill, prompt and appropriate action is necessary to mitigate hazards.

Spill Response

  • Minor Spill (Solid) :

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE (including respiratory protection), gently sweep or vacuum the spilled solid material. Avoid generating dust.

    • Place the collected material into a clearly labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a damp cloth or paper towels. Place all cleaning materials into the same hazardous waste container.

  • Major Spill :

    • Evacuate the area immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Prevent entry into the affected area until it has been deemed safe by trained personnel.

Disposal Plan

This compound and any materials contaminated with it must be disposed of as hazardous chemical waste.

Waste TypeDisposal Procedure
Unused or Waste this compound Collect in a clearly labeled, sealed, and compatible container. The label should include the full chemical name and associated hazards. Arrange for pickup by your institution's EHS office or a licensed chemical waste disposal company.
Contaminated Materials (e.g., gloves, paper towels, labware) Place all contaminated disposable materials in a designated, labeled hazardous waste container. This waste should be segregated from general laboratory trash.
Empty Containers Triple-rinse empty containers with a suitable solvent (e.g., water). The rinsate should be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines, which may allow for recycling or disposal as non-hazardous waste.

Important Note : Never dispose of this compound down the drain or in the regular trash. Always consult your institution's specific waste disposal guidelines and comply with all local, regional, and national regulations.[4][5]

PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Verification and Use start Start: Handling This compound hazards Identify Hazards: - Skin Irritation - Serious Eye Irritation - Respiratory Irritation start->hazards eye_face Eye/Face Protection: - Chemical Safety Goggles - Face Shield (if splash risk) hazards->eye_face hand Hand Protection: - Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) hazards->hand body Body Protection: - Laboratory Coat - Chemical-Resistant Apron hazards->body respiratory Respiratory Protection: - Dust Mask (N95) or Respirator (if handling powder) hazards->respiratory inspect Inspect PPE for damage before use eye_face->inspect hand->inspect body->inspect respiratory->inspect don_ppe Don PPE Correctly inspect->don_ppe  OK   proceed Proceed with Handling don_ppe->proceed

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.